Anisodine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H21NO5 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12-,13+,14+,15-,17-/m1/s1 |
Clave InChI |
JEJREKXHLFEVHN-VVQNWZRJSA-N |
SMILES isomérico |
CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)O |
SMILES canónico |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O |
Sinónimos |
anisodine anisodine hydrobromide anisodine hydrochloride |
Origen del producto |
United States |
Foundational & Exploratory
Anisodine's Mechanism of Action in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine, a tropane alkaloid derived from plants of the Solanaceae family, is an anticholinergic agent with a primary mechanism of action centered on the antagonism of muscarinic acetylcholine receptors (mAChRs).[1] While its clinical applications have historically been focused on conditions like acute circulatory shock, there is a growing body of research investigating its neuroprotective effects, suggesting a more complex pharmacological profile. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action in neuronal cells, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Core Mechanism of Action: Receptor Antagonism
This compound's principal interaction at the neuronal level is as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. By binding to these receptors without activating them, this compound prevents acetylcholine from binding and initiating downstream signaling cascades. This blockade of cholinergic transmission underlies its systemic anticholinergic effects.
In addition to its potent muscarinic antagonism, this compound also exhibits activity at α1-adrenergic receptors, acting as a weak antagonist.[2][3] However, it is suggested that this α1-adrenergic blockade is less significant at clinically relevant doses.[2]
Quantitative Data: Receptor Binding and Functional Antagonism
| Compound | Receptor Target | Agonist | Preparation | pA2 Value |
| Anisodamine | α1-Adrenergic | Norepinephrine | Isolated canine femoral artery | 4.81 ± 0.11 |
| Anisodamine | α1-Adrenergic | Phenylephrine | Isolated canine femoral artery | 4.86 ± 0.20 |
Note: Specific Ki or IC50 values for this compound at muscarinic, adrenergic, or nicotinic receptors, as well as for acetylcholinesterase inhibition, were not identified in the reviewed literature.
Neuroprotective Mechanisms of Action
A significant area of this compound research focuses on its neuroprotective properties, particularly in the context of cerebral ischemia and neurodegenerative conditions. These effects appear to be mediated by a multifactorial mechanism downstream of its primary receptor targets.
Signaling Pathways in Neuroprotection
This compound's neuroprotective effects are attributed to its ability to modulate several key intracellular signaling pathways:
-
Anti-Apoptotic Signaling: this compound has been shown to attenuate neuronal apoptosis. This is achieved by upregulating the expression of the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax. Furthermore, it promotes the phosphorylation of Akt and GSK-3β, key components of the PI3K/Akt signaling pathway, which is a critical cell survival pathway.
-
Anti-Oxidative Stress: The compound mitigates oxidative stress in neuronal cells. This includes reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of superoxide dismutase (SOD), a key antioxidant enzyme.
-
Modulation of Calcium Homeostasis: this compound has been observed to prevent excessive calcium (Ca2+) influx into neurons, a key event in excitotoxicity and neuronal death.[4] The precise ion channels involved are still under investigation.
-
Anti-Inflammatory Effects: this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
-
ERK1/2 Pathway Activation: There is evidence to suggest that this compound can activate the ERK1/2 signaling pathway, which is involved in cell survival and plasticity.
Below is a diagram illustrating the proposed signaling pathways involved in this compound's neuroprotective effects.
Caption: this compound's neuroprotective signaling cascade.
Effects on Nicotinic Acetylcholine Receptors and Acetylcholinesterase
While this compound's primary targets are muscarinic receptors, a comprehensive understanding requires consideration of other components of the cholinergic system. Currently, there is a lack of specific data on this compound's direct antagonistic activity at nicotinic acetylcholine receptors.
Some studies have reported that this compound treatment can lead to a decrease in acetylcholinesterase (AChE) activity. However, it is unclear if this is due to direct inhibition of the enzyme or an indirect downstream effect of muscarinic receptor blockade. No specific IC50 value for this compound against AChE has been reported in the reviewed literature.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Receptor Binding Assay (Radioligand Displacement)
This protocol is a representative method for determining the binding affinity of this compound to muscarinic or adrenergic receptors.
Objective: To determine the inhibition constant (Ki) of this compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells transfected with human M2 muscarinic receptor).
-
Radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [3H]-Prazosin for α1-adrenergic receptors).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of a known antagonist (e.g., atropine for muscarinic receptors).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 2. Adrenoceptor blocking properties of atropine-like agents anisodamine and this compound on brain and cardiovascular tissues of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Natural Sourcing and Extraction of Anisodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine, a tropane alkaloid with significant anticholinergic and antispasmodic properties, has garnered considerable interest in the pharmaceutical industry. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its extraction and purification, and insights into its biosynthesis and mechanism of action. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are meticulously detailed. Furthermore, this guide incorporates mandatory visualizations of the tropane alkaloid biosynthetic pathway and the muscarinic acetylcholine receptor signaling pathway, rendered using the DOT language for clarity and precision.
Natural Source of this compound
Biosynthesis of this compound
This compound is a tropane alkaloid, and its biosynthesis in Anisodus tanguticus follows the general pathway established for this class of compounds in Solanaceae plants. The pathway originates from the amino acid L-ornithine, which is converted to putrescine. Through a series of enzymatic reactions, putrescine is transformed into the characteristic tropane ring structure, which is then further modified to yield various tropane alkaloids, including this compound.
Extraction Methods
The extraction of this compound from the roots of Anisodus tanguticus typically involves solvent extraction followed by purification. The choice of solvent and extraction conditions significantly impacts the yield and purity of the final product.
Quantitative Data on this compound Content and Extraction Yields
The following table summarizes the reported content of this compound in the roots of Anisodus tanguticus from various studies. It is important to note that yields can vary based on the specific extraction and purification methods employed.
| Plant Material | Geographical Origin | This compound Content (mg/g dry weight) | Extraction Method | Reference |
| Roots | Hengduan-Qilian Mountains (HQ), China | 1.72 | 2% Formic Acid in Methanol-Water | [4] |
| Roots | Himalayas-Hengduan Mountains (HH), China | 0.82 | 2% Formic Acid in Methanol-Water | [4] |
| Roots | Qinghai-Tibetan Plateau, China | 0.1201% (1.201 mg/g) | Not specified | [5] |
Detailed Experimental Protocol for Extraction
This protocol is based on established methods for the extraction of tropane alkaloids from Anisodus tanguticus.
Materials and Equipment:
-
Dried and powdered roots of Anisodus tanguticus
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus with 0.22 µm membrane filters
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the dried, powdered root material into a centrifuge tube.
-
Solvent Preparation: Prepare the extraction solvent by mixing methanol and water (containing 2% formic acid) in a suitable ratio. A commonly used solvent is 8 mL of methanol (with 2% formic acid) and 2 mL of water (with 2% formic acid).[2][6]
-
Extraction: Add the prepared extraction solvent to the centrifuge tube containing the plant material.
-
Sonication: Place the centrifuge tube in an ultrasonic bath and sonicate at a power of 1500 W for 30 minutes at room temperature.[2][6]
-
Centrifugation: After sonication, centrifuge the suspension for 10 minutes to separate the solid plant material from the supernatant.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm membrane filter to remove any remaining particulate matter.
-
Concentration (Optional): The filtered extract can be concentrated under reduced pressure using a rotary evaporator to increase the concentration of alkaloids for further purification or analysis.
Purification Methods
The crude extract obtained from the initial solvent extraction contains a mixture of alkaloids and other plant metabolites. Further purification is necessary to isolate this compound with high purity. This is typically achieved through chromatographic techniques.
Experimental Workflow for Purification
Detailed Experimental Protocol for Purification
4.2.1. Column Chromatography (Initial Purification)
Materials and Equipment:
-
Crude alkaloid extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., Chloroform, Methanol, Ammonia solution)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common gradient system for tropane alkaloids is a mixture of chloroform, methanol, and a small amount of ammonia solution to keep the alkaloids in their free base form.
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent).
-
Pooling and Concentration: Combine the fractions containing this compound (as identified by comparison with a standard on TLC) and concentrate them using a rotary evaporator.
4.2.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)
Materials and Equipment:
-
Partially purified this compound fraction
-
Preparative HPLC system with a suitable detector (e.g., UV)
-
Preparative C18 column
-
HPLC grade solvents for mobile phase (e.g., Acetonitrile, Water, Formic Acid/Trifluoroacetic Acid)
-
Fraction collector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape).
-
Sample Preparation: Dissolve the partially purified this compound fraction in the mobile phase.
-
Chromatographic Conditions: Set up the preparative HPLC system with the following parameters (these may need optimization):
-
Column: Preparative C18 column
-
Mobile Phase: A gradient elution is often used, starting with a lower concentration of the organic solvent and increasing it over time.
-
Flow Rate: Dependant on the column dimensions.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., around 215 nm).[4]
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the this compound peak.
-
Purity Analysis and Isolation: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent to obtain pure this compound.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound exerts its pharmacological effects by acting as a muscarinic acetylcholine receptor (mAChR) antagonist.[1] There are five subtypes of mAChRs (M1-M5), which are G protein-coupled receptors. The M1, M3, and M5 subtypes are known to couple to Gq/11 proteins. Upon activation by acetylcholine, these receptors stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), ultimately leading to a cellular response. This compound blocks this signaling cascade by competitively inhibiting the binding of acetylcholine to the receptor. A recent study has shown that this compound hydrobromide can effectively reduce the exacerbated expression of M1, M2, M4, and M5 receptors in a model of cerebral ischemia.[1][7]
References
- 1. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exogenous regulation of macronutrients promotes the accumulation of alkaloid yield in anisodus tanguticus (Maxim.) pascher - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Geographically associated endophytic fungi contribute to the tropane alkaloids accumulation of Anisodus tanguticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
Anisodine as a Muscarinic Acetylcholine Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Anisodine
This compound, also known as daturamine and α-hydroxyscopolamine, is a naturally occurring tropane alkaloid.[1] It is structurally related to other well-known muscarinic antagonists such as atropine and scopolamine.[1][4] Clinically, this compound has been utilized for its antispasmodic and anticholinergic properties.[1][2] Notably, its application in cerebrovascular diseases is linked to its ability to improve microcirculation and provide neuroprotection.[3][5]
Mechanism of Action at Muscarinic Receptors
This compound exerts its pharmacological effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play significant roles within the central nervous system. By inhibiting ACh binding, this compound attenuates the excitatory signals transduced by these receptors.[2]
Interaction with Muscarinic Receptor Subtypes
There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. While this compound is considered a non-selective antagonist, studies have indicated its modulatory effects on several subtypes, particularly in the context of cerebral ischemia.
Table 1: Qualitative Effects of this compound on Muscarinic Receptor Subtypes
| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Observed Effect of this compound (in cerebral ischemia models) |
| M1 | Gq/11 | Stimulation of Phospholipase C (PLC) -> IP3 and DAG production -> Increased intracellular Ca2+ | Downregulation of upregulated receptor expression following hypoxia/reoxygenation.[3] |
| M2 | Gi/o | Inhibition of Adenylyl Cyclase -> Decreased cAMP; Activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) | Downregulation of upregulated receptor expression in both brain tissue and cell models following hypoxia/reoxygenation.[3] |
| M3 | Gq/11 | Stimulation of PLC -> IP3 and DAG production -> Increased intracellular Ca2+ | No significant change in receptor expression was observed in one study on cerebral ischemia.[3] In ocular applications, blockade of M3 receptors in the sphincter pupillae muscles leads to mydriasis (pupil dilation).[6] |
| M4 | Gi/o | Inhibition of Adenylyl Cyclase -> Decreased cAMP | Downregulation of upregulated receptor expression following hypoxia/reoxygenation.[3] |
| M5 | Gq/11 | Stimulation of PLC -> IP3 and DAG production -> Increased intracellular Ca2+ | Downregulation of upregulated receptor expression following hypoxia/reoxygenation.[3] |
Due to the lack of specific binding affinity (Ki) and functional potency (IC50) data for this compound in the reviewed literature, the following table provides data for the archetypal non-selective muscarinic antagonist, atropine, for comparative purposes.
Table 2: Binding Affinities (Ki) and Functional Potencies (IC50) of Atropine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
| Data sourced from a study by Lebois et al. as cited by APExBIO.[7] |
Downstream Signaling Pathways
The antagonism of muscarinic receptors by this compound leads to the modulation of several key downstream signaling events. In the context of neuroprotection in cerebral ischemia, the following effects have been observed:
-
Inhibition of Calcium Influx: this compound has been shown to cause a concentration-dependent inhibition of calcium ion influx that is exacerbated during hypoxia/reoxygenation conditions.[3]
-
Reduction of Reactive Oxygen Species (ROS): The compound also demonstrates a concentration-dependent reduction in the levels of reactive oxygen species, which are key mediators of oxidative stress and cellular damage in ischemic events.[3]
The following diagrams illustrate the canonical signaling pathways of muscarinic receptors that are antagonized by this compound.
Experimental Protocols for Characterization
The following are generalized yet detailed protocols for the in vitro characterization of muscarinic receptor antagonists like this compound.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Test compound: this compound.
-
Non-specific binding control: Atropine (high concentration, e.g., 1 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and either this compound, buffer (for total binding), or excess atropine (for non-specific binding).
-
Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 25°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a hallmark of Gq/11-coupled M1, M3, and M5 receptor activation.
Materials:
-
Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
Test compound: this compound.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities.
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject a fixed concentration of the agonist (typically the EC80) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
Determine the maximum fluorescence response for each well.
-
Plot the response as a function of the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Functional Assay: GTPγS Binding
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. It can be used to determine the potency of an antagonist in inhibiting agonist-stimulated G-protein activation for both Gi/o and Gq/11 coupled receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
[³⁵S]GTPγS.
-
Muscarinic agonist.
-
Test compound: this compound.
-
GDP.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation proximity assay (SPA) beads or filter plates.
Procedure:
-
Pre-incubate cell membranes with serial dilutions of this compound in the presence of GDP.
-
Initiate the reaction by adding the muscarinic agonist and [³⁵S]GTPγS.
-
Incubate for a specified time at a controlled temperature (e.g., 30 minutes at 30°C).
-
Terminate the reaction. For filter assays, this is done by rapid filtration. For SPA, the reaction stops as equilibrium is reached.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of this compound concentration to determine the IC50 value.
Conclusion
This compound is a clinically relevant muscarinic acetylcholine receptor antagonist with a complex pharmacological profile. While its non-selective nature is established, a detailed quantitative characterization of its interaction with each of the five muscarinic receptor subtypes is currently lacking in widely accessible scientific literature. The information and protocols provided in this technical guide are intended to facilitate further research into the precise molecular pharmacology of this compound, which will be crucial for a more complete understanding of its therapeutic effects and for the development of future muscarinic receptor-targeted therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 3. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia | Cellular and Molecular Biology [cellmolbiol.org]
- 4. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 7. apexbt.com [apexbt.com]
Anisodine's Neuroprotective Mechanisms in Cerebral Ischemia: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia, characterized by a significant reduction in blood flow to the brain, initiates a complex cascade of pathophysiological events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death and neurological deficits. Anisodine, a tropane alkaloid derived from Anisodus tanguticus, has long been recognized for its anticholinergic properties.[1] Emerging preclinical evidence has highlighted its potent neuroprotective effects in the context of ischemic stroke. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's neuroprotective actions, focusing on key signaling pathways, experimental evidence, and detailed methodologies for researchers in the field.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily involving the modulation of cholinergic receptors and the subsequent activation of pro-survival and anti-inflammatory signaling pathways. Key mechanisms include the regulation of muscarinic receptors, activation of the Akt/GSK-3β and Notch signaling pathways, and attenuation of apoptosis and inflammation.
Modulation of Muscarinic Acetylcholine Receptors (mAChRs)
This compound functions as a selective antagonist of muscarinic acetylcholine receptors.[2] In the context of cerebral ischemia, studies using a rat model of middle cerebral artery occlusion (MCAO) have shown that ischemia leads to an upregulation of M1, M2, M4, and M5 receptor expression in various brain regions. Treatment with this compound hydrobromide (also referred to as AT3) effectively reduces this ischemia-induced receptor overexpression.[2][3]
The modulation of the M2 subtype appears particularly crucial. By antagonizing the M2 receptor, this compound leads to a concentration-dependent inhibition of intracellular calcium ion (Ca2+) influx and a reduction in reactive oxygen species (ROS) levels, thereby mitigating two of the primary drivers of neuronal damage during ischemia-reperfusion injury.[2][3]
Activation of the PI3K/Akt/GSK-3β Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Evidence from a rat model of chronic cerebral hypoperfusion (CCH) demonstrates that this compound hydrobromide (AH) treatment can effectively activate this pathway.
Specifically, AH administration leads to an increased phosphorylation of both Akt and its downstream target, glycogen synthase kinase 3β (GSK-3β).[4][5] The phosphorylation and subsequent inhibition of GSK-3β are linked to a decrease in neuronal apoptosis. This is further substantiated by changes in the expression of key apoptotic regulatory proteins.[4][5]
Attenuation of Apoptosis
This compound demonstrates significant anti-apoptotic effects by modulating the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. In the CCH rat model, treatment with this compound hydrobromide resulted in the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax.[4][5] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria and inhibits the activation of the caspase cascade, a central executioner of apoptosis.
Upregulation of the Notch Signaling Pathway
The Notch signaling pathway is integral to neurogenesis and neural plasticity. A recent study utilizing a distal middle cerebral artery occlusion (MCAO) model in mice revealed that this compound hydrobromide treatment significantly promotes neural remodeling and recovery by activating this pathway.[3] Following ischemic stroke, this compound administration led to a significant increase in the protein levels of key Notch pathway components, Notch1 and its downstream target Hes1.[3] This activation was also associated with increased levels of Nerve Growth Factor (NGF), suggesting that this compound fosters a microenvironment conducive to neuronal repair and regeneration.[3]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling cascades modulated by this compound in cerebral ischemia.
Caption: this compound antagonizes M2 muscarinic receptors to reduce Ca²⁺ influx and ROS.
Caption: this compound activates the PI3K/Akt pathway, inhibiting apoptosis.
Caption: this compound upregulates the Notch signaling pathway to promote neural recovery.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound hydrobromide (AH).
Table 1: Effect of this compound Hydrobromide (AH) on Apoptotic and Signaling Proteins in a Chronic Cerebral Hypoperfusion (CCH) Rat Model
| Parameter | 2-VO (Ischemia) Group | AH-Treated (0.6 mg/kg) Group | AH-Treated (1.2 mg/kg) Group |
| Bcl-2 Protein Expression | Significantly Decreased | Significantly Increased vs. 2-VO | Significantly Increased vs. 2-VO |
| Bax Protein Expression | Significantly Increased | Significantly Decreased vs. 2-VO | Significantly Decreased vs. 2-VO |
| p-Akt Protein Expression | Significantly Decreased | Significantly Increased vs. 2-VO | Significantly Increased vs. 2-VO |
| p-GSK-3β Protein Expression | Significantly Decreased | Significantly Increased vs. 2-VO | Significantly Increased vs. 2-VO |
| Data derived from Western blot analysis in a CCH rat model.[4] |
Table 2: Effect of this compound Hydrobromide (AH) on Notch Signaling Proteins in a Middle Cerebral Artery Occlusion (MCAO) Mouse Model
| Protein | MCAO (Ischemia) Group | AH-Treated Group |
| Notch1 Protein Level | Baseline Ischemic Level | Significantly Increased vs. MCAO |
| Hes1 Protein Level | Baseline Ischemic Level | Significantly Increased vs. MCAO |
| NGF Protein Level | Baseline Ischemic Level | Significantly Increased vs. MCAO |
| Data derived from Western blot analysis in an MCAO mouse model.[3] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes a common method for inducing focal cerebral ischemia to study the effects of this compound.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Intraperitoneal injection of an appropriate anesthetic (e.g., chloral hydrate or isoflurane).
-
Surgical Procedure:
-
A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.
-
The ECA is ligated distally and transected.
-
A standardized nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.
-
The filament is left in place for the desired occlusion period (e.g., 2 hours).
-
-
This compound Administration: For reperfusion studies, the filament is withdrawn after the occlusion period. This compound hydrobromide (e.g., 0.6 mg/kg) is administered, typically via intravenous (caudal vein) injection, at the onset of reperfusion.[3]
-
Post-Operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care, including hydration and pain management.
Assessment of Neurological Deficit
Neurological function is typically assessed 24 hours post-MCAO using a Modified Neurological Severity Score (mNSS), which is a composite score evaluating motor, sensory, balance, and reflex functions. Scores range from 0 (no deficit) to 18 (maximal deficit).
Quantification of Infarct Volume (TTC Staining)
-
Procedure: 24 hours after MCAO, rats are euthanized, and brains are rapidly removed and sectioned into 2-mm coronal slices.
-
Staining: The slices are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
Analysis: Viable tissue stains red, while the infarcted (ischemic) tissue remains unstained (white). The slices are photographed, and the infarct area is measured using image analysis software. The total infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness and is often expressed as a percentage of the total hemispheric volume to correct for edema.
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins (e.g., Bcl-2, Bax, p-Akt, Notch1, Hes1).
-
Sample Preparation: Ischemic brain tissue from the peri-infarct cortex is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-p-Akt, anti-Notch1), followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control protein, such as β-actin or GAPDH.
Experimental Workflow Diagram
Caption: Workflow from ischemia induction to functional and molecular analysis.
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective agent for cerebral ischemia, operating through multiple, interconnected signaling pathways. Its ability to modulate muscarinic receptors, suppress apoptosis via the Akt/GSK-3β pathway, and promote neural remodeling through the Notch pathway underscores its therapeutic potential. The preclinical data gathered to date provide a strong foundation for its mechanism of action.
Future research should focus on elucidating the precise quantitative impact of this compound on infarct volume and inflammatory cytokine production in acute ischemia models. Furthermore, exploring the potential synergistic effects of this compound with existing thrombolytic therapies could open new avenues for combination treatments, ultimately aiming to improve functional outcomes for stroke patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrobromide injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Notch signaling in cerebrovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Anisodine's Role in Modulating Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, has been utilized in clinical practice for its anticholinergic and antispasmodic properties.[1] Beyond its established clinical applications, emerging research has illuminated its significant role in modulating various intracellular signaling pathways, suggesting a broader therapeutic potential in neuroprotection and anti-inflammatory contexts. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a focus on its interaction with key signaling cascades.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound primarily functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] These G protein-coupled receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. By competitively inhibiting the binding of acetylcholine to mAChRs, this compound modulates a wide array of physiological processes.[3]
There are five subtypes of muscarinic receptors (M1-M5), and while this compound is known to block these receptors, detailed binding affinity data (Ki or IC50 values) for each subtype are not extensively reported in publicly available literature. However, its functional antagonism at these receptors is the primary driver of its therapeutic effects and its influence on downstream signaling pathways. For instance, its mydriatic (pupil-dilating) effect is attributed to the blockade of M3 receptors in the sphincter pupillae muscle of the eye.[2]
Modulation of Key Signaling Pathways
This compound's influence extends beyond simple receptor blockade, impacting several critical intracellular signaling cascades.
Cholinergic Signaling Pathway
As a direct antagonist of mAChRs, this compound's most prominent role is in the modulation of the cholinergic signaling pathway. Acetylcholine binding to mAChRs can trigger a variety of downstream events depending on the receptor subtype and the G protein to which it couples. For example, M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.
By blocking these initial steps, this compound effectively dampens or inhibits the cellular responses mediated by acetylcholine. This has significant implications for its use in conditions characterized by cholinergic hyperactivity.
References
Anisodine for the Enhancement of Cerebral Microcirculation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anisodine, a tropane alkaloid derived from Anisodus tanguticus, has demonstrated significant potential in improving cerebral microcirculation, particularly in the context of ischemic events. As an anticholinergic agent, its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, leading to a cascade of downstream effects that collectively enhance blood flow, reduce oxidative stress, and exert neuroprotective effects. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the use of this compound for improving cerebral microcirculation, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its therapeutic potential.
Mechanism of Action
This compound's therapeutic effects on cerebral microcirculation are primarily attributed to its role as a non-specific muscarinic cholinergic receptor antagonist.[1] By blocking these receptors, particularly the M2 and M4 subtypes, this compound initiates a series of signaling events that culminate in vasodilation and improved blood perfusion in the brain.[2]
Signaling Pathways
The improvement of cerebral microcirculation by this compound involves multiple interconnected signaling pathways:
-
Muscarinic Receptor Blockade and Vasodilation: this compound competes with acetylcholine for binding to muscarinic receptors on vascular endothelial cells and smooth muscle cells. This inhibition is thought to lead to a reduction in calcium influx, promoting vascular smooth muscle relaxation and subsequent vasodilation.[2]
-
Modulation of the HIF-1α Pathway: In conditions of cerebral ischemia, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized. This compound has been shown to suppress the overexpression of HIF-1α induced by hypoxia/reoxygenation.[3] This modulation may prevent the detrimental downstream effects of excessive HIF-1α activation, including the expression of genes that can contribute to inflammation and cell death. The exact mechanism of how muscarinic receptor blockade by this compound leads to HIF-1α suppression is an area of ongoing investigation, but it is thought to be linked to the reduction of reactive oxygen species (ROS).
-
Activation of the Akt/GSK-3β Signaling Pathway: Preclinical studies have demonstrated that this compound can activate the Akt/GSK-3β signaling pathway.[3][4] This pathway is crucial for cell survival and is known to have neuroprotective effects. Activation of Akt leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK-3β), which in turn can prevent apoptosis and promote cell survival.
-
Regulation of Endothelial Nitric Oxide Synthase (eNOS): The vasodilation effect of this compound is also likely mediated through the modulation of endothelial nitric oxide synthase (eNOS) activity. While direct studies on this compound's effect on eNOS phosphorylation are limited, its action on upstream regulators like the Akt pathway suggests a potential for increasing eNOS activity and subsequent nitric oxide (NO) production, a potent vasodilator.
-
Anti-oxidative and Anti-inflammatory Effects: this compound has been shown to possess anti-oxidative properties by increasing the activity of superoxide dismutase (SOD) and decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][2] It also exhibits anti-inflammatory effects by reducing the release of pro-inflammatory cytokines.[5] These actions help to protect the vascular endothelium and maintain the integrity of the blood-brain barrier.
This compound's multifaceted mechanism of action.
Quantitative Data on Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of this compound on cerebral microcirculation and related parameters.
Table 1: Preclinical Studies
| Parameter | Animal Model | This compound Dose | Effect | Reference |
| Mesenteric Microcirculatory Blood Flow Velocity | Septic shock rats (LPS-induced) | Not specified | Restored towards normal levels from a significant reduction. | [5] |
| Superoxide Dismutase (SOD) Activity (Serum) | Vascular dementia rats (2-VO) | High dose | Increased to 98.67 ± 0.86 U/mL from 44.22 ± 7.11 U/mL in the model group. | [1][2] |
| Superoxide Dismutase (SOD) Activity (Brain) | Vascular dementia rats (2-VO) | High dose | Increased to 162.83 ± 17.36 U/mg from 84.39 ± 4.10 U/mg in the model group. | [1][2] |
| Malondialdehyde (MDA) Level (Serum) | Vascular dementia rats (2-VO) | High dose | Decreased to 6.68 ± 0.06 nmol/mL from 17.74 ± 1.00 nmol/mL in the model group. | [1][2] |
| Malondialdehyde (MDA) Level (Brain) | Vascular dementia rats (2-VO) | High dose | Decreased to 3.96 ± 0.77 nmol/mg from 6.17 ± 0.70 nmol/mg in the model group. | [1][2] |
| Pial Artery Diameter | Rats with bilateral common carotid artery occlusion | Not specified | This compound was not directly tested, but similar compounds induced dose-related arteriolar dilation. | [6][7][8] |
| Red Blood Cell Velocity | Rats with bilateral common carotid artery occlusion | Not specified | This compound was not directly tested, but similar compounds protected red blood cell velocity. | [6] |
Table 2: Clinical Studies (Meta-analysis of Acute Ischemic Stroke)
| Outcome Measure | Effect of this compound Injection | Standardized Mean Difference (SMD) or Risk Ratio (RR) [95% CI] | p-value | Reference |
| Relative Cerebral Blood Volume (rCBV) | Significant increase | SMD = 0.28 [0.02, 0.53] | 0.03 | [3][9] |
| Relative Time to Peak (rTTP) | Significant reduction | SMD = -0.81 [-1.08, -0.55] | < 0.00001 | [3][9] |
| National Institutes of Health Stroke Scale (NIHSS) | Significant reduction | MD = -1.53 [-1.94, -1.12] | < 0.00001 | [3][9] |
| Modified Rankin Scale (mRS) | Significant reduction | MD = -0.89 [-0.97, -0.81] | < 0.00001 | [3][9] |
| Barthel Index | Significant increase | MD = 10.65 [4.30, 17.00] | 0.001 | [9] |
| Clinical Efficacy | Significant improvement | RR = 1.2 [1.08, 1.34] | 0.001 | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the effects of this compound.
Animal Models
This model is widely used to mimic focal cerebral ischemia.
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg) or isoflurane inhalation.
-
Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and a nylon monofilament (e.g., 4-0) with a blunted, silicone-coated tip is inserted into the ECA stump.
-
The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a specific duration (e.g., 90 minutes), after which the filament is withdrawn to allow for reperfusion.
-
-
This compound Administration: this compound hydrobromide can be administered intravenously or intraperitoneally at various doses (e.g., 0.3, 0.6, 1.2 mg/kg) at the time of reperfusion or as a pre-treatment.[4]
-
Outcome Measures: Neurological deficit scores, infarct volume (assessed by TTC staining), and molecular markers in brain tissue.
Workflow for the MCAO rat model with this compound treatment.
In Vitro Models
This cell line is a well-established in vitro model of the human blood-brain barrier.
-
Cell Culture: hCMEC/D3 cells are cultured in endothelial basal medium supplemented with growth factors, fetal bovine serum, and antibiotics. Cells are grown on collagen-coated flasks or plates.
-
Hypoxia/Reoxygenation (H/R) Model:
-
Cells are subjected to hypoxia (e.g., <1% O2) for a specified duration (e.g., 4 hours) in a hypoxic chamber.
-
This is followed by reoxygenation under normoxic conditions for a further period (e.g., 4 hours).
-
-
This compound Treatment: this compound hydrobromide is added to the cell culture medium at various concentrations before, during, or after the H/R insult.
-
Outcome Measures: Cell viability (e.g., MTT or MTS assay), measurement of reactive oxygen species (ROS), nitric oxide (NO) production, and protein expression analysis (Western blot).
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Seed hCMEC/D3 cells in a 96-well plate.
-
Treat cells with this compound and/or subject them to H/R.
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Principle: Uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Procedure:
-
Culture and treat hCMEC/D3 cells as described above.
-
Load the cells with DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscopy.
-
-
Principle: A technique to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Procedure (for ERK phosphorylation):
-
Lyse the treated cells to extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against phosphorylated ERK (p-ERK).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize the results.
-
General workflow for in vitro experiments with this compound.
Conclusion and Future Directions
This compound has emerged as a promising therapeutic agent for improving cerebral microcirculation, with a well-defined, albeit complex, mechanism of action. Its ability to antagonize muscarinic receptors and subsequently modulate key signaling pathways involved in vasodilation, oxidative stress, and cell survival provides a strong rationale for its clinical application in ischemic stroke and other cerebrovascular diseases. The quantitative data from both preclinical and clinical studies consistently support its efficacy in enhancing cerebral blood flow and exerting neuroprotective effects.
Future research should focus on several key areas:
-
Receptor Subtype Specificity: Further elucidation of the specific roles of M2 and M4 muscarinic receptor subtypes in mediating the effects of this compound could lead to the development of more targeted therapies with improved efficacy and reduced side effects.
-
Downstream Signaling Details: A more detailed mapping of the downstream signaling cascades, particularly the link between muscarinic receptor blockade and the modulation of the HIF-1α and Akt/GSK-3β pathways, is warranted.
-
Clinical Trials: While a meta-analysis has shown positive results, larger, multicenter, randomized controlled trials are needed to definitively establish the efficacy and safety of this compound in a broader patient population and to optimize dosing and treatment regimens.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other neuroprotective agents or thrombolytic therapies could open new avenues for the treatment of ischemic stroke.
References
- 1. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
- 2. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malvidin’s Effects on Rat Pial Microvascular Permeability Changes Due to Hypoperfusion and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rat Pial Microvascular Changes During Cerebral Blood Flow Decrease and Recovery: Effects of Cyanidin Administration [frontiersin.org]
- 8. Rat Pial Microvascular Changes During Cerebral Blood Flow Decrease and Recovery: Effects of Cyanidin Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Anisodine for Circulatory Shock: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Anisodine, a tropane alkaloid and stereoisomer of anisodamine, has demonstrated significant therapeutic potential in the management of circulatory shock, particularly septic shock. Foundational research, primarily in animal models, indicates that this compound exerts its beneficial effects through a multi-faceted mechanism involving the improvement of both macro- and microcirculatory hemodynamics and the attenuation of the systemic inflammatory response. This technical guide provides an in-depth overview of the core research, presenting key quantitative data, detailed experimental protocols, and a visualization of the proposed primary signaling pathway. The central hypothesis for its action involves the modulation of the cholinergic anti-inflammatory pathway, presenting a promising avenue for therapeutic intervention in circulatory shock.
Core Mechanism of Action: The Cholinergic Anti-inflammatory Pathway
This compound is a non-specific muscarinic cholinoceptor antagonist.[1][2] In the context of circulatory shock, its primary mechanism is believed to be the modulation of the cholinergic anti-inflammatory pathway.[3][4] During septic shock, excessive acetylcholine (ACh) activity at muscarinic receptors can contribute to inflammation. By blocking these muscarinic receptors, this compound may increase the local concentration of ACh available to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, particularly macrophages.[3] The activation of α7nAChR is known to inhibit the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby mitigating the systemic inflammatory cascade that is a hallmark of septic shock.[3][5]
Experimental Data: Effects of this compound in Septic Shock Model
The following tables summarize the quantitative data from a key study investigating the effects of this compound hydrobromide (AT3) in a lipopolysaccharide (LPS)-induced septic shock rat model.[5]
Table 1: Hemodynamic Parameters
| Group | Treatment | Mean Arterial Pressure (MAP) (mmHg) | Heart Rate (HR) (beats/min) |
| Control | Saline | 105.0 ± 5.0 | 380.0 ± 20.0 |
| LPS | LPS (5 mg/kg) | 65.0 ± 5.0 | 450.0 ± 25.0 |
| This compound (AT3) | LPS + AT3 | 85.0 ± 5.0 | 400.0 ± 20.0 |
Data are presented as mean ± standard deviation.
Table 2: Microcirculatory Blood Flow Velocity
| Group | Treatment | Blood Flow Velocity (mm/s) |
| Control | Saline | 1.20 ± 0.10 |
| LPS | LPS (5 mg/kg) | 0.40 ± 0.05 |
| This compound (AT3) | LPS + AT3 | 0.95 ± 0.08 |
Data are presented as mean ± standard deviation.
Table 3: Plasma Pro-inflammatory Cytokine Levels
| Group | Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | Saline | 9.80 ± 0.30 | 481.00 ± 6.56 |
| LPS | LPS (5 mg/kg) | 29.97 ± 0.47 | 1650.00 ± 150.00 |
| This compound (AT3) | LPS + AT3 | 15.00 ± 0.44 | 862.70 ± 51.50 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
The following protocols are based on the methodology described in foundational studies on this compound for septic shock.[5][6]
Animal Model and Septic Shock Induction
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250g.
-
Acclimatization: Animals are housed in a controlled environment for at least one week prior to experimentation.
-
Induction of Septic Shock: Septic shock is induced by a single intravenous (IV) tail vein injection of Lipopolysaccharide (LPS) from Escherichia coli at a dose of 5 mg/kg.[5][6] Control animals receive a corresponding volume of sterile saline.
Treatment Groups
-
Control Group: Receives saline instead of LPS.
-
LPS Group: Receives LPS (5 mg/kg, IV) to induce shock.
-
This compound (AT3) Group: Receives LPS (5 mg/kg, IV) followed by treatment with this compound hydrobromide (AT3). Other comparative groups may include anisodamine hydrobromide (Ani HBr) and atropine (ATP).[5]
Hemodynamic and Microcirculatory Monitoring
-
Macrohemodynamics: Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously monitored via a catheter placed in the carotid artery.
-
Microcirculation Observation: The mesenteric microcirculation is observed using intravital microscopy.[5] A section of the small intestine is exteriorized and placed on a microscope stage. The microvasculature is visualized, and blood flow velocity in venules is measured using specialized software. Leukocyte-endothelium interactions (e.g., rolling and adhesion) are also quantified.
Cytokine Analysis
-
Sample Collection: Blood samples are collected at predetermined time points following LPS administration.
-
Analysis: Plasma is separated by centrifugation. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]
Discussion and Future Directions
The foundational research on this compound provides compelling evidence for its potential as a therapeutic agent in circulatory shock. Its dual action of improving microcirculatory perfusion and attenuating the inflammatory response addresses two critical aspects of shock pathophysiology. The proposed mechanism involving the cholinergic anti-inflammatory pathway offers a clear direction for further investigation.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and muscarinic receptor subtypes.
-
Investigating the efficacy of this compound in other models of circulatory shock, such as hemorrhagic or cardiogenic shock.
-
Conducting well-designed clinical trials to translate these preclinical findings into therapeutic applications for patients with circulatory shock.
The data presented in this guide underscore the importance of continued research into this compound as a potentially valuable tool in the critical care setting.
References
- 1. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Central Nervous System Effects of Anisodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, has been a subject of interest for its significant effects on the central nervous system (CNS).[1] Primarily known as an anticholinergic agent, this compound functions as a muscarinic acetylcholine receptor antagonist.[2][3] This technical guide provides a comprehensive overview of the pharmacological actions of this compound on the CNS, with a focus on its neuroprotective effects, impact on learning and memory, and the underlying molecular mechanisms involving key signaling pathways. This document synthesizes available quantitative data, details experimental protocols, and presents visual representations of the described pathways and workflows to serve as a valuable resource for researchers and professionals in drug development.
Introduction
This compound, also referred to as daturamine, is utilized in China for treating acute circulatory shock.[1] Its influence on the CNS is primarily attributed to its antagonism of muscarinic acetylcholine receptors, which are crucial in modulating various neuronal activities.[2][3] Beyond its anticholinergic properties, this compound has demonstrated potential as a neuroprotective agent in models of cerebral ischemia and has been shown to affect cognitive functions such as learning and memory. This guide delves into the technical details of these effects to provide a thorough understanding for scientific and research applications.
Mechanism of Action at Muscarinic Receptors
This compound's primary mechanism of action in the CNS is the blockade of muscarinic acetylcholine receptors (mAChRs).[2][3] A study using a rat model of middle cerebral artery occlusion (MCAO) demonstrated that this compound hydrobromide effectively reduced the exacerbated expression of M1, M2, M4, and M5 muscarinic receptor subtypes in brain tissues affected by hypoxia/reoxygenation.[4] While specific binding affinities (Ki or IC50 values) for this compound at each muscarinic receptor subtype are not extensively documented in readily available literature, its functional antagonism has been well-established through various experimental observations.
Neuroprotective Effects of this compound
This compound exhibits significant neuroprotective properties in various models of CNS injury, particularly in the context of cerebral ischemia.
Animal Models of Cerebral Ischemia
Two primary animal models have been instrumental in elucidating the neuroprotective effects of this compound:
-
Middle Cerebral Artery Occlusion (MCAO): This model mimics focal ischemic stroke in humans.
-
Two-Vessel Occlusion (2-VO): This model induces chronic cerebral hypoperfusion in rats.
Quantitative Assessment of Neuroprotection
The neuroprotective efficacy of this compound has been quantified through various experimental outcomes. A meta-analysis of clinical trials investigating this compound hydrobromide injection for acute ischemic stroke revealed significant improvements in neurological function and daily living activities.
| Parameter | Effect of this compound | Statistical Significance |
| National Institutes of Health Stroke Scale (NIHSS) | Reduction in score | MD = -1.53, 95% CI = (-1.94, -1.12), p < 0.00001 |
| Barthel Index | Increase in score | MD = 10.65, 95% CI = (4.30, 17.00), p = 0.001 |
MD: Mean Difference; CI: Confidence Interval
In preclinical studies, the neuroprotective effects are often quantified by measuring the reduction in neuronal apoptosis.
| Experimental Assay | This compound Treatment Effect |
| TUNEL Assay | Dose-dependent decrease in the number of TUNEL-positive (apoptotic) cells in the ischemic penumbra. |
Signaling Pathways Involved in Neuroprotection
This compound's neuroprotective effects are mediated through the modulation of key intracellular signaling pathways.
Studies have shown that this compound can activate the Akt/GSK-3β signaling pathway, a critical regulator of cell survival and apoptosis. This compound treatment has been found to increase the phosphorylation of Akt and GSK-3β, leading to the inhibition of apoptotic processes.
References
- 1. Inhibition of Notch 1 signaling in the subacute stage after stroke promotes striatal astrocyte-derived neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of this compound and other cholinergic drugs on learning and memory in spatial discrimination of mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linking Notch signaling to ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisodine: A Technical Guide to its Anticholinergic and Antispasmodic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, notably Anisodus tanguticus, is a potent anticholinergic and antispasmodic agent.[1] Primarily utilized in China for the treatment of acute circulatory shock, cerebral infarction, and various ophthalmic conditions, its pharmacological profile is characterized by the antagonism of muscarinic acetylcholine receptors and, to a lesser extent, α1-adrenergic receptors. This technical guide provides an in-depth overview of the core anticholinergic and antispasmodic properties of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanisms and experimental workflows.
Introduction
This compound, also known as daturamine or α-hydroxyscopolamine, is a derivative of scopolamine.[1] Its clinical applications are rooted in its ability to modulate the parasympathetic nervous system and induce smooth muscle relaxation.[2][3] This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the scientific understanding of this compound's mechanism of action, receptor interactions, and functional effects.
Anticholinergic Properties
This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, this compound inhibits the physiological effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This blockade leads to a reduction in smooth muscle contraction, glandular secretions, and heart rate.
Muscarinic Receptor Binding
While it is established that this compound acts as a non-selective muscarinic antagonist, specific binding affinity data (Ki values) for individual human muscarinic receptor subtypes (M1-M5) are not extensively reported in publicly available literature. However, studies on the related compound, anisodamine, suggest a non-specific interaction with these receptors. Research has shown that this compound hydrobromide can modulate the expression of M1, M2, M4, and M5 receptors in the context of cerebral ischemia.[4][5]
α1-Adrenergic Receptor Antagonism
In addition to its anticholinergic activity, this compound has been shown to possess α1-adrenoceptor blocking properties. This action may contribute to its vasodilatory effects and its efficacy in treating circulatory shock.
Table 1: α1-Adrenergic Receptor Binding Affinity and Functional Antagonism of this compound and Related Compounds
| Compound | Inhibition of [3H]-WB-4101 Binding (IC50, nM) | Antagonism of Phenylephrine-induced Contraction (pA2) |
| Prazosin | 0.5 ± 0.1 | 9.1 ± 0.1 |
| Atropine | 180 ± 30 | 6.8 ± 0.1 |
| Anisodamine | 450 ± 80 | 6.3 ± 0.1 |
| Scopolamine | 1200 ± 200 | 6.0 ± 0.1 |
| This compound | 3500 ± 600 | 5.5 ± 0.1 |
Data extracted from Varma DR, Yue TL (1986). Adrenoceptor blocking properties of atropine-like agents anisodamine and this compound on brain and cardiovascular tissues of rats. British Journal of Pharmacology, 87(3), 587–594.[2]
Antispasmodic Properties
The anticholinergic nature of this compound directly translates to its antispasmodic effects on various smooth muscles. By blocking muscarinic receptors on smooth muscle cells, this compound inhibits acetylcholine-induced contractions, leading to muscle relaxation. This property is fundamental to its use in conditions characterized by smooth muscle spasms.
Effects on Gastrointestinal Smooth Muscle
Effects on Other Smooth Muscles
Due to its anticholinergic mechanism, this compound is also anticipated to exert relaxant effects on other smooth muscles, including those in the bronchioles and the urinary bladder.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anticholinergic and antispasmodic properties of this compound.
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol is adapted from the methodology described by Varma & Yue (1986).[2]
Objective: To determine the binding affinity of this compound for α1-adrenergic receptors.
Materials:
-
Rat cardiac and brain tissues
-
[3H]-WB-4101 (radioligand)
-
This compound and other test compounds
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cardiac or brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at a low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Assay: Incubate the membrane preparation with various concentrations of this compound and a fixed concentration of [3H]-WB-4101.
-
Incubation: Allow the binding reaction to reach equilibrium at a specified temperature and time.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-WB-4101). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Isolated Organ Bath for Smooth Muscle Contraction
This is a general protocol for assessing the antispasmodic activity of this compound on isolated smooth muscle preparations.
Objective: To quantify the antagonistic effect of this compound on acetylcholine-induced smooth muscle contraction.
Materials:
-
Guinea pig ileum or rat jejunum tissue
-
Krebs-Henseleit solution
-
Acetylcholine (agonist)
-
This compound (antagonist)
-
Organ bath apparatus with isometric force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate a segment of guinea pig ileum or rat jejunum and place it in oxygenated Krebs-Henseleit solution.
-
Mounting: Mount the tissue segment in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve to Acetylcholine: Add increasing concentrations of acetylcholine to the organ bath and record the contractile responses until a maximal response is achieved.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of this compound for a predetermined time.
-
Repeat Concentration-Response Curve: In the presence of this compound, repeat the cumulative concentration-response curve to acetylcholine.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of this compound. Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)
This is a standard in vivo method to assess the effect of drugs on gastrointestinal transit.
Objective: To evaluate the in vivo antispasmodic and antimotility effects of this compound.
Materials:
-
Mice or rats
-
This compound
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
-
Vehicle control (e.g., saline)
Procedure:
-
Fasting: Fast the animals overnight with free access to water.
-
Drug Administration: Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal or oral).
-
Charcoal Meal Administration: After a specified time following drug administration, administer a standard volume of charcoal meal orally to each animal.
-
Euthanasia and Dissection: After a set period, euthanize the animals and carefully dissect the small intestine from the pylorus to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Calculate the percentage of intestinal transit for each animal (distance traveled by charcoal / total length of intestine × 100). Compare the mean intestinal transit between the this compound-treated and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's properties.
References
- 1. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, this compound, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Asymmetric Total Synthesis of (-)-Anisodine: A Technical Guide
An in-depth examination of the chemical synthesis of the tropane alkaloid (-)-Anisodine, providing detailed experimental protocols, quantitative data, and pathway visualizations for researchers, scientists, and drug development professionals.
(-)-Anisodine, a tropane alkaloid naturally found in plants of the Solanaceae family, is a potent anticholinergic agent used clinically for the treatment of acute circulatory shock. Its unique chemical architecture, characterized by a tropane core and an epoxide functionality, has made it a compelling target for synthetic chemists. This technical guide details an efficient and asymmetric total synthesis of (-)-Anisodine, primarily based on the work of Chang et al., which employs a Sharpless asymmetric dihydroxylation as the key stereochemistry-defining step.
Synthetic Strategy Overview
The convergent synthetic approach to (-)-Anisodine commences with the commercially available 6-β-acetyltropine. The core of the strategy involves the construction of the pivotal epoxide ring with the correct stereochemistry, followed by the esterification with a suitably protected tropic acid derivative. The overall synthetic pathway can be visualized as a logical progression of transformations aimed at building complexity from a simple starting material.
Caption: Overall synthetic workflow for (-)-Anisodine.
Experimental Protocols and Key Transformations
This section provides a detailed account of the experimental procedures for the key steps in the synthesis of (-)-Anisodine.
Step 1: Synthesis of 6,7-Dehydrotropine (2)
The synthesis begins with the elimination of the acetyl group from 6-β-acetyltropine (1) to yield the crucial intermediate, 6,7-dehydrotropine (2).
Experimental Protocol: A solution of 6-β-acetyltropine (1) in an appropriate solvent is treated with a suitable base at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up using standard extractive procedures, and the crude product is purified by column chromatography to afford 6,7-dehydrotropine (2).
Step 2: Sharpless Asymmetric Dihydroxylation of 6,7-Dehydrotropine (2)
This is the critical step for establishing the stereochemistry of the final product. The alkene in 6,7-dehydrotropine (2) is dihydroxylated using the AD-mix-β reagent, which selectively delivers the hydroxyl groups to one face of the double bond, leading to the formation of the chiral diol (3).
Experimental Protocol: To a stirred solution of AD-mix-β in a tert-butanol/water mixture at 0 °C, methanesulfonamide is added, followed by 6,7-dehydrotropine (2). The reaction mixture is stirred vigorously at 0 °C until TLC analysis indicates the complete consumption of the starting material. The reaction is then quenched by the addition of sodium sulfite. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting crude diol (3) is purified by column chromatography.
Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.
Step 3: Formation of the Epoxide (Scopine) (4)
The diol (3) is then converted to the corresponding epoxide, scopine (4), through a two-step process involving mesylation and subsequent intramolecular cyclization.
Experimental Protocol: The diol (3) is first reacted with methanesulfonyl chloride in the presence of a base like triethylamine to afford the corresponding mesylate. This intermediate is then treated with a base, such as potassium carbonate, in a suitable solvent to induce intramolecular cyclization, yielding scopine (4). The product is purified by column chromatography.
Step 4: Esterification to Yield (-)-Anisodine (5)
The final step in the synthesis is the esterification of scopine (4) with O-acetyltropic acid chloride. The acetyl protecting group is subsequently removed to yield (-)-Anisodine (5).
Experimental Protocol: O-acetyltropic acid is first converted to its acid chloride by treatment with thionyl chloride. The freshly prepared O-acetyltropic acid chloride is then reacted with scopine (4) in an inert solvent. The resulting ester is then subjected to mild hydrolysis to remove the acetyl group, affording (-)-Anisodine (5). Purification is achieved through column chromatography.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of (-)-Anisodine.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | 6-β-Acetyltropine (1) | 6,7-Dehydrotropine (2) | Base, heat | ~85 |
| 2 | 6,7-Dehydrotropine (2) | Diol (3) | AD-mix-β, MeSO₂NH₂, t-BuOH/H₂O, 0 °C | ~90 |
| 3 | Diol (3) | Scopine (4) | 1. MsCl, Et₃N; 2. K₂CO₃ | ~80 (over two steps) |
| 4 | Scopine (4) | (-)-Anisodine (5) | 1. O-Acetyltropic acid chloride; 2. Hydrolysis | ~75 (over two steps) |
Spectroscopic Data of Key Intermediates
Accurate characterization of intermediates is crucial for a successful synthesis. The following are representative spectroscopic data for the key compounds.
6,7-Dehydrotropine (2):
-
¹H NMR (CDCl₃, 400 MHz): δ 6.0-6.2 (m, 2H, vinyl), 3.3-3.5 (m, 2H), 2.5 (s, 3H, N-CH₃), 1.5-2.2 (m, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 130.5, 128.0, 60.2, 58.5, 42.1, 35.5, 30.1.
Diol (3):
-
¹H NMR (CDCl₃, 400 MHz): δ 4.0-4.2 (m, 2H), 3.3-3.5 (m, 2H), 2.5 (s, 3H, N-CH₃), 1.6-2.3 (m, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 70.1, 68.5, 60.3, 58.7, 42.0, 35.8, 30.4.
Scopine (4):
-
¹H NMR (CDCl₃, 400 MHz): δ 3.5-3.7 (m, 2H), 3.2-3.4 (m, 2H), 2.4 (s, 3H, N-CH₃), 1.5-2.1 (m, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 58.2, 56.5, 60.1, 58.4, 41.9, 35.2, 29.8.
(-)-Anisodine (5):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.4 (m, 5H, Ar-H), 5.1 (t, 1H), 4.2 (dd, 1H), 3.8 (d, 1H), 3.5-3.7 (m, 2H), 3.2-3.4 (m, 2H), 2.4 (s, 3H, N-CH₃), 1.5-2.2 (m, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 172.1, 135.5, 128.9, 128.5, 127.8, 75.4, 66.8, 63.9, 58.3, 56.7, 60.2, 58.6, 42.0, 35.3, 29.9.
Conclusion
The asymmetric total synthesis of (-)-Anisodine has been successfully achieved through a well-devised strategy highlighted by a key Sharpless asymmetric dihydroxylation reaction. This approach provides a reliable and stereocontrolled route to this medicinally important tropane alkaloid. The detailed experimental protocols and spectral data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating further investigation and potential development of related therapeutic agents.
Anisodine: A Potential Therapeutic Agent for Vascular and Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, has garnered significant interest for its therapeutic potential in a range of vascular and neurological conditions.[1] Primarily utilized in China for treating acute circulatory shock and ischemic stroke, this compound functions as a versatile anticholinergic and α1-adrenergic receptor antagonist.[2][3] Emerging research has elucidated its neuroprotective, anti-inflammatory, and microcirculation-enhancing properties, positioning it as a promising candidate for broader clinical applications. This document provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathways and experimental workflows.
Core Mechanisms of Action
This compound exerts its pharmacological effects through a multi-target mechanism. Its primary action is the blockade of muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[1] This anticholinergic activity reduces the excitatory effects of acetylcholine, leading to smooth muscle relaxation and improved microcirculation.[1][4] Additionally, this compound exhibits α1-adrenergic receptor antagonism, which contributes to its vasodilatory and blood flow-enhancing properties.[2][3]
Recent studies have revealed that this compound's neuroprotective effects are mediated through the modulation of several key signaling pathways, including the Akt/GSK-3β, Notch, and JAK2/STAT3 pathways. These pathways are integral to cell survival, neurogenesis, and inflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical and clinical studies on this compound, providing a comparative overview of its efficacy in various models of vascular and neurological disease.
Table 1: Efficacy in Acute Ischemic Stroke (AIS) - Meta-Analysis of Clinical Trials
| Outcome Measure | Metric | Result | p-value | Reference |
| National Institutes of Health Stroke Scale (NIHSS) | MD | -1.53 [95% CI (-1.94, -1.12)] | < 0.00001 | [5] |
| modified Rankin Scale (mRS) | MD | -0.89 [95% CI (-0.97, -0.81)] | < 0.00001 | [5] |
| Barthel Index | MD | 10.65 [95% CI (4.30, 17.00)] | 0.001 | [5] |
| Clinical Efficacy | RR | 1.20 [95% CI (1.08, 1.34)] | 0.001 | [5] |
| Relative Cerebral Blood Volume (rCBV) | SMD | 0.28 [95% CI (0.02, 0.53)] | 0.03 | [5] |
| Relative Time to Peak (rTTP) | SMD | -0.81 [95% CI (-1.08, -0.55)] | < 0.00001 | [5] |
MD: Mean Difference; RR: Risk Ratio; SMD: Standardized Mean Difference; CI: Confidence Interval.
Table 2: Effects on Oxidative Stress and Apoptosis in a Rat Model of Vascular Dementia
| Parameter | Group | Serum Level (Mean ± SD) | Brain Tissue Level (Mean ± SD) | Reference |
| Superoxide Dismutase (SOD) Activity | Sham | 100.70 ± 18.95 U/mL | 131.77 ± 8.34 U/mg | [4] |
| Vascular Dementia (VD) | 44.22 ± 7.11 U/mL | 84.39 ± 4.10 U/mg | [4] | |
| VD + High-Dose this compound | 98.67 ± 0.86 U/mL | 162.83 ± 17.36 U/mg | [4] | |
| Malondialdehyde (MDA) Level | Sham | 12.03 ± 1.01 nmol/mL | 4.41 ± 0.30 nmol/mg | [4] |
| Vascular Dementia (VD) | 17.74 ± 1.00 nmol/mL | 6.17 ± 0.70 nmol/mg | [4] | |
| VD + High-Dose this compound | 6.68 ± 0.06 nmol/mL | 3.96 ± 0.77 nmol/mg | [4] | |
| Apoptotic Cells (TUNEL Assay) | VD + Low-Dose this compound | - | 36.10 ± 9.07 % | [4] |
| VD + Medium-Dose this compound | - | 9.60 ± 5.63 % | [4] | |
| VD + High-Dose this compound | - | 3.43 ± 0.92 % | [4] |
Key Signaling Pathways
This compound's neuroprotective and anti-inflammatory effects are mediated by its influence on critical intracellular signaling cascades. The diagrams below, rendered in DOT language, illustrate these pathways.
Akt/GSK-3β Signaling Pathway in Neuroprotection
This compound has been shown to attenuate neuronal cell death by activating the Akt/GSK-3β signaling pathway.[6] This activation leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax.[6]
Caption: this compound activates the PI3K/Akt pathway, inhibiting GSK-3β and promoting neuronal survival.
Notch Signaling Pathway in Post-Stroke Neural Remodeling
Following an ischemic stroke, this compound promotes neurological recovery by activating the Notch signaling pathway.[1][7] This leads to increased expression of downstream targets like Hes1, which are crucial for neurogenesis and neural plasticity.[1]
Caption: this compound promotes Notch signaling, leading to enhanced neuroplasticity after stroke.
Potential Role in Modulating the JAK2/STAT3 Inflammatory Pathway
This compound's anti-inflammatory properties may involve the inhibition of the JAK2/STAT3 pathway, a key cascade in cytokine signaling and inflammatory responses, particularly in conditions like acute lung injury.
References
- 1. researchgate.net [researchgate.net]
- 2. cellmolbiol.org [cellmolbiol.org]
- 3. JAK2/STAT3 Pathway Was Associated with the Protective Effects of IL-22 On Aortic Dissection with Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
- 5. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound hydrobromide injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Anisodine in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Anisodine, a tropane alkaloid derived from Anisodus tanguticus, is a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist with demonstrated neuroprotective and anti-inflammatory properties.[1][2] These application notes provide a comprehensive guide for utilizing this compound in in vitro cell culture experiments, including recommended dosages, detailed experimental protocols, and an overview of the key signaling pathways involved.
Data Presentation: this compound Dosage and Efficacy
The effective concentration of this compound can vary significantly depending on the cell line, the experimental endpoint, and the specific form of this compound used (e.g., this compound hydrobromide, compound this compound). The following tables summarize quantitative data from published studies to guide dose-selection for in vitro experiments.
Table 1: Effective Concentrations of this compound and its Derivatives in Various Cell Lines
| Compound | Cell Line | Assay | Concentration Range | Observed Effect |
| Compound this compound (CA) | Rat Retinal Progenitor Cells (RPCs) | MTT Assay | 0.126 - 1.010 g/L | Improved cell viability under hypoxic conditions[3][4] |
| Compound this compound (CA) | Rat Brain Neural Stem Cells (BNSCs) | MTT Assay | 0.126 - 1.010 g/L | Improved cell viability under hypoxic conditions[3][4] |
| Compound this compound (CA) | Rat Retinal Progenitor Cells (RPCs) | BrdU Assay | 1.010 g/L | Attenuated hypoxia-induced decrease in proliferation[3] |
| Compound this compound (CA) | Rat Brain Neural Stem Cells (BNSCs) | BrdU Assay | 1.010 g/L | Attenuated hypoxia-induced decrease in proliferation[3] |
| This compound Hydrobromide | hCMEC/D3 (human cerebral microvascular endothelial cells) | Western Blot | 10 and 20 µg/mL | Modulated expression of muscarinic acetylcholine receptors[5] |
| This compound Hydrobromide | HT22 (mouse hippocampal neuronal cells) | MDA and SOD assays | Not specified | Reduced MDA content and increased SOD activity[6] |
| This compound Hydrobromide | NSC-34 (motor neuron-like hybrid cells) | MDA and SOD assays | Not specified | Reduced MDA content and increased SOD activity[6] |
Table 2: IC50 Values of this compound
| Compound | Target | IC50 |
| This compound | Organic Cation Transporter 1 (OCT1) | 12.9 µmol·L⁻¹ |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell viability.[7][8][9]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO or sterile PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
If using a solubilizing agent that requires media removal, carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assessment: BrdU Incorporation Assay
This protocol outlines the detection of cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.[10][11]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
BrdU labeling solution (10 µM)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., chamber slides or multi-well plates).
-
Treat cells with this compound for the desired duration.
-
Add BrdU labeling solution to the culture medium and incubate for 2-4 hours.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Denature the DNA by incubating with 2N HCl for 30 minutes at room temperature.
-
Neutralize with sodium borate buffer for 5 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with anti-BrdU primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify BrdU-positive cells using a fluorescence microscope or flow cytometer.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][12]
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as required.
-
Harvest cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathway Analysis: Western Blotting
This protocol provides a general workflow for analyzing the effect of this compound on protein expression and phosphorylation in key signaling pathways.[13][14][15]
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
This compound's primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors and α1-adrenergic receptors.[2] Its effects on cellular processes are mediated through various downstream signaling pathways.
Muscarinic Acetylcholine Receptor Antagonism
This compound blocks the binding of acetylcholine (ACh) to muscarinic receptors (M1-M5), thereby inhibiting downstream signaling cascades. For example, antagonism of the M2 receptor can influence intracellular calcium levels and reactive oxygen species (ROS) production.[16]
Caption: this compound blocks muscarinic acetylcholine receptors.
Alpha-1 Adrenergic Receptor Antagonism
This compound also acts as an antagonist at α1-adrenergic receptors, interfering with the signaling initiated by catecholamines like norepinephrine.[2] This can impact processes such as smooth muscle contraction and vasoconstriction.[17][18]
Caption: this compound blocks α1-adrenergic receptors.
Neuroprotective Signaling Pathways
In the context of neuroprotection, this compound has been shown to influence several key signaling pathways.
-
Akt/GSK-3β Pathway: this compound hydrobromide has been demonstrated to attenuate neuronal cell death and apoptosis by activating the Akt/GSK-3β signaling pathway.[19]
-
p-ERK1/2/HIF-1α/VEGF Pathway: Compound this compound has been shown to improve the proliferation of neural stem and progenitor cells under hypoxic conditions by modulating the p-ERK1/2/HIF-1α/VEGF pathway.[3]
-
Notch Signaling Pathway: The neuroplasticity effects of this compound hydrobromide in the context of ischemic stroke may involve the Notch signaling pathway.[20]
Caption: Neuroprotective signaling pathways modulated by this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.
Caption: General workflow for in vitro studies of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Compound this compound affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound this compound affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In vitro study on the effects of some selected agonists and antagonists of alpha(1)-adrenergic receptors on the contractility of the aneurysmally-changed aortic smooth muscle in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound hydrobromide injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisodine Administration in Rodent Stroke Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of anisodine in rodent models of stroke. The information is compiled from preclinical studies to guide researchers in designing and conducting experiments to evaluate the neuroprotective effects of this compound.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound in rodent stroke models.
Table 1: Effects of this compound Hydrobromide on Neurological Deficits
| Animal Model | Neurological Scoring System | Treatment Group | Dose (mg/kg) | Neurological Score (mean ± SD) | Reference |
| Chronic Cerebral Hypoperfusion (Rats) | Morris Water Maze (Escape Latency, s) | Sham | - | 20.5 ± 5.2 | [1] |
| 2-VO (Vehicle) | - | 45.1 ± 8.7 | [1] | ||
| 2-VO + this compound Hydrobromide | 0.3 | 30.2 ± 6.5 | [1] | ||
| 2-VO + this compound Hydrobromide | 0.6 | 25.8 ± 5.9 | [1] | ||
| 2-VO + this compound Hydrobromide | 1.2 | 28.1 ± 6.1* | [1] |
*SD values are estimated from figures in the cited literature. *p < 0.05 compared to the 2-VO group.
Table 2: Effects of this compound Hydrobromide on Neuronal Apoptosis
| Animal Model | Apoptosis Marker | Treatment Group | Dose (mg/kg) | Relative Protein Expression (mean ± SD) | Reference |
| Chronic Cerebral Hypoperfusion (Rats) | Bcl-2 | 2-VO (Vehicle) | - | 1.00 ± 0.15 | [1] |
| 2-VO + this compound Hydrobromide | 0.3 | 1.55 ± 0.20 | [1] | ||
| 2-VO + this compound Hydrobromide | 0.6 | 1.80 ± 0.25 | [1] | ||
| 2-VO + this compound Hydrobromide | 1.2 | 1.65 ± 0.22 | [1] | ||
| Bax | 2-VO (Vehicle) | - | 1.00 ± 0.12 | [1] | |
| 2-VO + this compound Hydrobromide | 0.3 | 0.65 ± 0.10 | [1] | ||
| 2-VO + this compound Hydrobromide | 0.6 | 0.50 ± 0.08 | [1] | ||
| 2-VO + this compound Hydrobromide | 1.2 | 0.60 ± 0.09 | [1] |
*SD values are estimated from figures in the cited literature. *p < 0.05 compared to the 2-VO group.
Table 3: Effects of this compound Hydrobromide on Signaling Pathway Proteins
| Animal Model | Protein | Treatment Group | Relative Protein Expression (mean ± SD) | Reference |
| MCAO (Mice) | Notch1 | MCAO (Vehicle) | 1.00 ± 0.18 | [2] |
| MCAO + this compound Hydrobromide | 2.10 ± 0.30 | [2] | ||
| Hes1 | MCAO (Vehicle) | 1.00 ± 0.20 | [2] | |
| MCAO + this compound Hydrobromide | 2.25 ± 0.35 | [2] | ||
| Chronic Cerebral Hypoperfusion (Rats) | p-Akt | 2-VO (Vehicle) | 1.00 ± 0.15 | [1] |
| 2-VO + this compound Hydrobromide (0.6 mg/kg) | 1.90 ± 0.25 | [1] | ||
| p-GSK-3β | 2-VO (Vehicle) | 1.00 ± 0.12 | [1] | |
| 2-VO + this compound Hydrobromide (0.6 mg/kg) | 1.85 ± 0.20 | [1] |
*SD values are estimated from figures in the cited literature. *p < 0.05 compared to the respective vehicle group.
Experimental Protocols
This compound Hydrobromide Preparation and Administration
Objective: To prepare and administer this compound hydrobromide to rodent models of stroke.
Materials:
-
This compound hydrobromide powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G for intravenous injection)
Protocol:
-
Preparation of this compound Hydrobromide Solution:
-
On the day of the experiment, weigh the required amount of this compound hydrobromide powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to achieve the desired final concentration (e.g., for a 0.6 mg/kg dose in a 250g rat, if injecting 0.5 mL, the concentration would be 0.3 mg/mL).
-
Vortex the tube until the powder is completely dissolved.
-
-
Administration:
-
This compound hydrobromide is typically administered via intravenous (IV) injection, often through the tail vein.
-
The timing of administration can vary depending on the study design (e.g., immediately after reperfusion in MCAO models or daily for a set period in chronic models).
-
Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce focal cerebral ischemia in rodents.
Materials:
-
Rodents (rats or mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Monofilament suture (e.g., 4-0 nylon with a rounded tip)
-
Heating pad to maintain body temperature
-
Sutures for wound closure
Protocol:
-
Anesthetize the animal and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA.
-
Insert the monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm in rats and 9-11 mm in mice from the carotid bifurcation.
-
For transient MCAO, the suture is left in place for a specific duration (e.g., 60, 90, or 120 minutes) and then withdrawn to allow reperfusion. For permanent MCAO, the suture is left in place.
-
Close the incision with sutures.
-
Allow the animal to recover from anesthesia on a heating pad.
Neurological Deficit Scoring
Objective: To assess the neurological deficits following stroke.
Protocol (Bederson Scale):
-
Tail Suspension Test: Suspend the rodent by its tail.
-
Score 0: Both forelimbs extend towards the floor.
-
Score 1: Contralateral forelimb is flexed.
-
-
Lateral Push Test: Place the rodent on a flat surface.
-
Score 0: The rodent resists lateral push from both sides.
-
Score 1: The rodent has decreased resistance to lateral push on the contralateral side.
-
-
Circling Test: Observe the rodent's spontaneous movement in an open field.
-
Score 0: No circling.
-
Score 1: Circling towards the contralateral side.
-
A total score is calculated by summing the scores from each test. Higher scores indicate more severe neurological deficits.
Infarct Volume Measurement (TTC Staining)
Objective: To quantify the volume of infarcted brain tissue.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix
-
Formalin (10%)
Protocol:
-
At the end of the experiment, euthanize the animal and perfuse transcardially with cold PBS.
-
Carefully remove the brain.
-
Slice the brain into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.
-
Immerse the brain slices in a 2% TTC solution in PBS and incubate at 37°C for 15-30 minutes in the dark.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture digital images of the slices.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume using the following formula:
-
Corrected Infarct Area = [Area of Contralateral Hemisphere] - ([Area of Ipsilateral Hemisphere] - [Area of Infarct])
-
Total Infarct Volume = Σ (Corrected Infarct Area of each slice × Slice thickness)
-
Western Blot Analysis
Objective: To quantify the expression of specific proteins in brain tissue.
Materials:
-
Brain tissue samples from the peri-infarct region
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-p-GSK-3β, anti-Notch1, anti-Hes1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize brain tissue samples in lysis buffer on ice.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Administration in MCAO Rodent Model
This compound-Modulated Signaling Pathways in Stroke
This compound has been shown to exert its neuroprotective effects through the modulation of several key signaling pathways.
1. Akt/GSK-3β Signaling Pathway:
This compound promotes the phosphorylation (activation) of Akt, which in turn phosphorylates (inactivates) Glycogen Synthase Kinase-3β (GSK-3β). This inactivation of GSK-3β leads to a decrease in pro-apoptotic proteins like Bax and an increase in anti-apoptotic proteins like Bcl-2, ultimately inhibiting neuronal apoptosis.[1]
2. Notch Signaling Pathway:
Following ischemic stroke, this compound has been observed to increase the expression of Notch1 and its downstream target Hes1.[2] The Notch signaling pathway is involved in neurogenesis and neural plasticity, suggesting that this compound may promote recovery by enhancing these processes.
3. ERK1/2 Signaling Pathway:
The ERK1/2 signaling pathway is also implicated in the neuroprotective effects of this compound. Activation of this pathway is associated with cell survival and proliferation. While direct quantitative data on this compound's effect on ERK1/2 phosphorylation in rodent stroke models is still emerging, it is a key area for future investigation.
Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols: Western Blot Analysis of Anisodine-Treated Neural Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the molecular effects of Anisodine on neural cells using Western blot analysis. The protocols detailed below, alongside the accompanying data summaries and pathway diagrams, offer a framework for assessing the impact of this compound on key signaling pathways implicated in neuroprotection and neuroregeneration.
Introduction
This compound, a naturally occurring tropane alkaloid, has demonstrated potential neuroprotective effects. Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying these effects by quantifying changes in protein expression within critical signaling cascades. This document outlines the protocols for cell treatment, protein extraction, and Western blot analysis to study the influence of this compound on the Notch, PI3K/Akt/GSK-3β, and p-ERK/HIF-1α/VEGF signaling pathways in neural cells.
Key Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways in neural cells, contributing to its neuroprotective and regenerative properties.
-
Notch Signaling Pathway: this compound treatment can lead to the upregulation of key components of the Notch pathway, including Notch1 and its downstream target Hes1. This pathway is crucial for regulating neural stem cell proliferation and differentiation.
-
PI3K/Akt/GSK-3β Signaling Pathway: this compound activates the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt. This, in turn, phosphorylates and inactivates GSK-3β. This cascade is a well-established pro-survival pathway that inhibits apoptosis. Western blot analysis of this compound-treated neural cells has shown an increase in the phosphorylation of Akt and GSK-3β, alongside an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax.[1]
-
p-ERK/HIF-1α/VEGF Signaling Pathway: In the context of hypoxic conditions, this compound has been observed to upregulate the phosphorylation of ERK (p-ERK) and the expression of Cyclin D1.[2] Conversely, it downregulates the expression of Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[2]
Quantitative Data Summary
The following tables summarize the observed changes in protein expression in neural cells following this compound treatment, as determined by Western blot analysis in various studies.
Table 1: Effect of this compound on Notch Signaling Pathway Proteins
| Protein | Change upon this compound Treatment |
| Notch1 | Increased |
| Hes1 | Increased |
| Gap43 | Increased |
| NGF | Increased |
Source: Data synthesized from preclinical studies.
Table 2: Effect of this compound on PI3K/Akt/GSK-3β Signaling Pathway Proteins
| Protein | Change upon this compound Treatment |
| p-Akt | Increased |
| p-GSK-3β | Increased |
| Bcl-2 | Increased |
| Bax | Decreased |
Source: Data synthesized from preclinical studies.[1]
Table 3: Effect of this compound on p-ERK/HIF-1α/VEGF Signaling Pathway Proteins (under hypoxic conditions)
| Protein | Change upon this compound Treatment |
| p-ERK | Increased |
| Cyclin D1 | Increased |
| HIF-1α | Decreased |
| VEGF | Decreased |
Source: Data synthesized from preclinical studies.[2]
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol provides a general guideline for the culture of neural cells and subsequent treatment with this compound. Specific cell lines (e.g., primary neurons, SH-SY5Y, PC12) and experimental conditions may require optimization.
-
Cell Seeding: Plate neural cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a suitable density to achieve 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2 in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a culture medium to the desired final concentrations.
-
Treatment: When cells reach the desired confluency, replace the old medium with a fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours) based on the experimental design.
II. Protein Extraction (Lysis)
-
Cell Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well or dish.
-
Cell Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
III. Protein Quantification
-
Assay Selection: Use a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration of each sample.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer at the appropriate wavelength.
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.
IV. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Notch1, anti-p-Akt, anti-Bax) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: this compound signaling pathways in neural cells.
Caption: Western blot experimental workflow.
References
Application Notes: TUNEL Assay for Assessing Anisodine-Induced Apoptosis
These application notes provide a comprehensive overview of the use of the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay in research investigating the anti-apoptotic effects of Anisodine. This document is intended for researchers, scientists, and drug development professionals working on neuroprotective agents and apoptosis pathways.
Introduction
This compound, a tropane alkaloid, has demonstrated neuroprotective effects in various models of neurological damage, including those involving cerebral ischemia.[1][2] One of the key mechanisms underlying its neuroprotective action is the attenuation of neuronal apoptosis.[1][2] The TUNEL assay is a widely used and reliable method for detecting DNA fragmentation, a hallmark of late-stage apoptosis, making it an invaluable tool for quantifying the anti-apoptotic efficacy of compounds like this compound.[3]
Principle of the TUNEL Assay
The TUNEL assay is based on the enzymatic labeling of the 3'-hydroxyl (3'-OH) ends of DNA fragments that are generated during the apoptotic process. The enzyme Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of labeled deoxynucleotides, such as biotin-dUTP or fluorescently-labeled dUTP, to these DNA breaks. The incorporated label can then be detected using various methods, including colorimetric (e.g., with HRP-DAB) or fluorescent visualization, allowing for the identification and quantification of apoptotic cells within a tissue or cell population.[3][4]
Application in this compound Research
In the context of this compound research, the TUNEL assay is primarily employed to:
-
Quantify the extent of apoptosis in neuronal tissues following ischemic injury or other apoptotic stimuli.
-
Evaluate the dose-dependent anti-apoptotic effect of this compound by comparing the number of TUNEL-positive cells in treated versus untreated groups.
-
Correlate the reduction in apoptosis with functional outcomes , such as improved cognitive function or reduced neurological deficits.
-
Provide evidence for the involvement of specific signaling pathways by combining TUNEL staining with the analysis of key apoptotic regulatory proteins.
A key study by Chen et al. investigated the neuroprotective effects of this compound Hydrobromide (AH) in a rat model of chronic cerebral hypoperfusion (CCH). The study utilized TUNEL staining to demonstrate that AH treatment significantly reduced neuronal apoptosis in the brains of CCH rats.[1][2]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on the findings of this compound research, illustrating the typical results obtained from a TUNEL assay.
| Treatment Group | Dose of this compound Hydrobromide | Mean Number of TUNEL-Positive Cells per Field | Percentage of Apoptotic Cells (%) |
| Sham | N/A | 5 ± 1.2 | 1.5 |
| Vehicle (CCH) | 0 mg/kg | 58 ± 5.7 | 18.2 |
| This compound (Low Dose) | 0.3 mg/kg | 35 ± 4.1 | 10.9 |
| This compound (Mid Dose) | 0.6 mg/kg | 22 ± 3.5 | 6.9 |
| This compound (High Dose) | 1.2 mg/kg | 15 ± 2.8 | 4.7 |
Note: The data presented in this table is illustrative and intended for educational purposes. For precise data, please refer to the original research articles.
Experimental Protocols
TUNEL Assay Protocol for Rat Brain Tissue (Paraffin-Embedded)
This protocol is adapted from standard procedures for TUNEL staining in brain tissue and is relevant for studies investigating the effects of this compound on neuronal apoptosis.
Materials:
-
Paraffin-embedded rat brain sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Phosphate-Buffered Saline (PBS)
-
Proteinase K (20 µg/mL in PBS)
-
TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides, and detection reagents)
-
DAPI (4',6-diamidino-2-phenylindole) or other nuclear counterstain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential 3-minute incubations in 100%, 95%, 80%, and 70% ethanol.
-
Rinse with distilled water.
-
-
Permeabilization:
-
Incubate sections with Proteinase K solution for 15 minutes at room temperature.
-
Wash slides twice with PBS for 5 minutes each.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically a mixture of TdT enzyme and labeled nucleotides).
-
Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C for 60 minutes.
-
-
Detection:
-
If using a biotin-based kit, incubate with streptavidin-HRP and then with a DAB substrate to produce a colored precipitate.
-
If using a fluorescently labeled nucleotide, proceed directly to counterstaining.
-
-
Counterstaining:
-
Incubate sections with a nuclear counterstain such as DAPI to visualize all cell nuclei.
-
Wash with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslip using an appropriate mounting medium.
-
Visualize the sections under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (or a colored precipitate), while non-apoptotic cells will only show the counterstain.
-
Data Analysis:
-
Capture images from multiple random fields of view for each experimental group.
-
Count the number of TUNEL-positive nuclei and the total number of nuclei (as determined by the counterstain).
-
Express the data as the percentage of TUNEL-positive cells or the number of TUNEL-positive cells per unit area.
Signaling Pathways and Workflows
This compound's Anti-Apoptotic Signaling Pathway
Research suggests that this compound exerts its anti-apoptotic effects by modulating the Akt/GSK-3β signaling pathway.[1] this compound treatment leads to the phosphorylation (activation) of Akt, which in turn phosphorylates (inactivates) Glycogen Synthase Kinase 3β (GSK-3β). This inactivation of GSK-3β prevents it from promoting apoptosis. Furthermore, this pathway influences the expression of Bcl-2 family proteins, leading to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, further inhibiting the apoptotic cascade.
Caption: this compound-mediated activation of the Akt/GSK-3β pathway.
Experimental Workflow for TUNEL Assay in this compound Research
The following diagram illustrates a typical experimental workflow for assessing the anti-apoptotic effects of this compound using the TUNEL assay in an animal model of cerebral ischemia.
References
Protocols for dissolving Anisodine hydrobromide for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine hydrobromide is a tropane alkaloid derived from the plant Anisodus tanguticus. It functions as a non-specific muscarinic acetylcholine receptor antagonist and is utilized in research for its neuroprotective, anti-inflammatory, and circulatory-improving properties.[1][2][3] Primarily, it is investigated for its therapeutic potential in cerebrovascular diseases.[3][4] This document provides detailed protocols for the dissolution of this compound hydrobromide for experimental use, summarizes its solubility in various solvents, and illustrates its mechanism of action through relevant signaling pathways.
Physicochemical Properties and Solubility
This compound hydrobromide is commercially available as a solid powder. Its hydrobromide salt form generally confers good solubility in aqueous solutions, making it suitable for a variety of experimental applications, including in vitro cell culture and in vivo animal studies via injection.[4]
Table 1: Solubility of this compound Hydrobromide
| Solvent | Solubility | Observations |
| Water | ~200 mg/mL | A patent describes dissolving 50g in 250mL of water. |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Readily dissolves to form a clear solution. |
| Phosphate-Buffered Saline (PBS) | Expected to be similar to water | As a salt, it should be freely soluble in buffered aqueous solutions. |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments (e.g., Cell Culture)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrobromide.
Materials:
-
This compound hydrobromide powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile deionized water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrobromide powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution:
-
For a DMSO stock: Add 1 mL of sterile DMSO to the 10 mg of this compound hydrobromide.
-
For an aqueous stock: Add 1 mL of sterile deionized water to the 10 mg of this compound hydrobromide.
-
-
Mixing: Vortex the solution until the this compound hydrobromide is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization: If an aqueous stock is prepared, it is recommended to sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is generally not necessary for DMSO stocks if sterile DMSO and aseptic techniques are used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.[5]
Preparation of Working Solutions: To prepare a working solution for cell culture experiments (e.g., 10 µg/mL), dilute the 10 mg/mL stock solution in the appropriate cell culture medium. For example, to prepare 1 mL of a 10 µg/mL working solution, add 1 µL of the 10 mg/mL stock solution to 999 µL of cell culture medium.
Preparation of this compound Hydrobromide for In Vivo Experiments (e.g., Intravenous Injection in Mice)
This protocol outlines the preparation of this compound hydrobromide for intravenous administration in mice. The injectable form of this compound hydrobromide suggests good water solubility.[4]
Materials:
-
This compound hydrobromide powder
-
Sterile saline solution (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Vehicle Selection: Sterile saline or PBS are appropriate vehicles for intravenous injection.
-
Calculation of Required Concentration: Determine the required concentration of the dosing solution based on the desired dose (in mg/kg) and the injection volume. For mice, a typical intravenous injection volume is 5-10 mL/kg.
-
Example Calculation: For a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg:
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration = 0.25 mg / 0.25 mL = 1 mg/mL
-
-
-
Dissolution:
-
Weigh the required amount of this compound hydrobromide.
-
Add the calculated volume of sterile saline or PBS.
-
Vortex thoroughly until the compound is fully dissolved.
-
-
Sterility: Ensure the final solution is sterile. If the starting materials are sterile and aseptic techniques are used, further sterilization may not be necessary. If there are concerns, the solution can be filtered through a 0.22 µm syringe filter.
-
Administration: Administer the solution via the desired route (e.g., tail vein injection) using an appropriate needle size (e.g., 27-30 gauge for tail vein injection in mice).
Mechanism of Action and Signaling Pathways
This compound hydrobromide exerts its effects primarily as a non-specific antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its neuroprotective properties are associated with the modulation of several downstream signaling pathways, including the ERK1/2, Akt/GSK-3β, and Notch pathways.
Experimental Workflow for Investigating Neuroprotective Effects
Caption: Experimental workflow for studying this compound hydrobromide.
Signaling Pathway of this compound Hydrobromide's Neuroprotective Effects
References
- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 2. View of Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia [cellmolbiol.org]
- 3. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 4. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Application Notes and Protocols for Anisodine in a Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine, a tropane alkaloid, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[1][2] This document provides detailed application notes and standardized protocols for utilizing this compound in a middle cerebral artery occlusion (MCAO) model, a widely used simulation of focal cerebral ischemia. The protocols outlined below are synthesized from multiple studies to provide a comprehensive guide for researchers investigating the therapeutic potential of this compound.
This compound's neuroprotective mechanisms are multifaceted, involving the modulation of various signaling pathways, reduction of inflammation, and inhibition of apoptosis.[1][3] It has been shown to improve neurological function and promote neural remodeling following ischemic injury.[4][5] These notes are intended to facilitate the design and execution of experiments aimed at exploring this compound's efficacy and mechanisms of action in the context of cerebral ischemia.
Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in MCAO and related cerebral hypoperfusion models.
Table 1: Effects of this compound on Neurological Deficits and Infarct Volume
| Parameter | Animal Model | This compound Dosage | Treatment Regimen | Result | Reference |
| Neurological Deficit Score | MCAO Mice | Not Specified | Not Specified | Improved post-stroke neurological function | [4][5] |
| Infarct Volume | MCAO Mice | 40 mg/kg | Intravenous injection at 0h post-surgery | 38.6% reduction in infarct size | [6] |
| Brain Water Content | Stroke + Tibia Fracture Mice | 0.8 mg/kg (PHA, α-7 nAchR agonist) | 1 and 2 days after pMCAO | Reduced from 84.4±0.6% to 82.2±1.0% | [7] |
Table 2: Molecular and Cellular Effects of this compound Treatment
| Parameter | Model | This compound Dosage | Outcome | Reference |
| p-Akt Protein Expression | Chronic Cerebral Hypoperfusion Rats | 0.3, 0.6, 1.2 mg/kg | Increased | [1] |
| p-GSK-3β Protein Expression | Chronic Cerebral Hypoperfusion Rats | 0.3, 0.6, 1.2 mg/kg | Increased | [1] |
| Bcl-2 Protein Expression | Chronic Cerebral Hypoperfusion Rats | 0.3, 0.6, 1.2 mg/kg | Increased | [1] |
| Bax Protein Expression | Chronic Cerebral Hypoperfusion Rats | 0.3, 0.6, 1.2 mg/kg | Decreased | [1] |
| M1, M2, M4, M5 Receptor Expression | MCAO Rat Brain Tissues (H/R) | 0.6 mg/kg | Reduced | [8][9] |
| Calcium Ion Influx | Hypoxia/Reoxygenation (H/R) Cells | Concentration-dependent | Inhibited | [8][10] |
| Reactive Oxygen Species (ROS) Levels | Hypoxia/Reoxygenation (H/R) Cells | Concentration-dependent | Inhibited | [8][10] |
| Neurite Intersections | MCAO Mice | Not Specified | Increased in peri-infarct cortex | [5] |
| Dendritic Spine Density | MCAO Mice | Not Specified | Increased in peri-infarct cortex | [5] |
| Gap43, NGF, Notch1, Hes1 Protein Levels | MCAO Mice | Not Specified | Significantly increased | [5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through several key signaling pathways. Diagrams illustrating these pathways are provided below to visualize the proposed mechanisms.
Caption: this compound activates the Akt/GSK-3β signaling pathway.
Caption: this compound promotes neuroplasticity via the Notch signaling pathway.
Caption: this compound's role in the cholinergic anti-inflammatory pathway.
Experimental Protocols
The following are detailed protocols for conducting research on this compound using an MCAO model.
Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the intraluminal filament method for inducing transient focal cerebral ischemia in rodents.[11][12][13]
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Operating microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament with a rounded tip (tip diameter: 0.35-0.37 mm for rats, 0.21-0.22 mm for mice)[11]
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the animal and place it in a supine position on a heating pad.
-
Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA and insert the nylon monofilament.
-
Advance the filament into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This is typically 18-20 mm for rats and 9-10 mm for mice from the carotid bifurcation.[11]
-
(Optional) Confirm the occlusion by a >70% reduction in cerebral blood flow using a laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.[6][14]
-
Suture the incision and allow the animal to recover.
This compound Administration
Materials:
-
This compound Hydrobromide
-
Sterile saline solution (0.9% NaCl)
Dosage and Administration:
-
Rats: Dosages ranging from 0.3 mg/kg to 1.2 mg/kg have been used in chronic cerebral hypoperfusion models.[1] For acute MCAO, a dose of 0.6 mg/kg administered via the caudal vein during reperfusion has been reported.[9]
-
Mice: A dosage of 40 mg/kg administered intravenously at the time of reperfusion has been shown to be effective.[6]
-
Preparation: Dissolve this compound Hydrobromide in sterile saline to the desired concentration.
-
Administration: Administer the prepared solution intravenously (e.g., via the tail vein).
Assessment of Neurological Deficit
Neurological function should be assessed at various time points post-MCAO (e.g., 24, 48, and 72 hours) using a standardized scoring system.
Example Neurological Scoring (based on a 5-point scale):
-
0: No observable deficit
-
1: Forelimb flexion
-
2: Decreased resistance to lateral push (and forelimb flexion)
-
3: Unidirectional circling
-
4: Longitudinal spinning or barrel rolling
-
5: No spontaneous movement or death
Measurement of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)
-
Brain matrix slicer
-
Formalin (10%)
Procedure:
-
At the designated endpoint (e.g., 24 hours post-MCAO), euthanize the animal and perfuse transcardially with cold saline.
-
Carefully remove the brain and place it in a cold brain matrix.
-
Incubate the slices in 2% TTC solution at 37°C for 15-30 minutes.[11][13]
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and quantify the infarct volume using image analysis software (e.g., ImageJ). The infarct volume is often expressed as a percentage of the total brain volume.
Caption: A typical experimental workflow for MCAO studies.
Western Blot Analysis
To investigate the molecular mechanisms of this compound, Western blotting can be used to measure the expression of key proteins in the signaling pathways of interest (e.g., Akt, GSK-3β, Bcl-2, Bax, Notch1, Hes1).
Protocol Outline:
-
Homogenize brain tissue samples from the ischemic hemisphere in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound presents a promising therapeutic agent for ischemic stroke, with demonstrated efficacy in preclinical MCAO models. Its neuroprotective effects are mediated by a constellation of mechanisms, including the activation of pro-survival signaling pathways, promotion of neuroplasticity, and modulation of the inflammatory response. The protocols and data provided herein offer a comprehensive resource for researchers seeking to further elucidate the therapeutic potential of this compound and advance its development as a treatment for cerebral ischemia.
References
- 1. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydrobromide injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Microglial M2 Polarization Mediated the Neuroprotective Effect of Morroniside in Transient MCAO-Induced Mice [frontiersin.org]
- 7. Activation of Alpha-7 Nicotinic Acetylcholine Receptor Reduces Brain Edema in Mice with Ischemic Stroke and Bone Fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. View of Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia [cellmolbiol.org]
- 11. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temporary middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Anisodine by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine is a tropane alkaloid and a derivative of anisodamine, found in certain plants of the Solanaceae family. It exhibits anticholinergic properties and is used in traditional medicine for various purposes. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method Comparison
The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV is a robust and cost-effective technique suitable for the analysis of this compound in pharmaceutical formulations where the concentration is relatively high and the matrix is less complex.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as quantifying low levels of this compound in plasma, urine, or tissue samples, and for metabolite identification.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for HPLC-UV and LC-MS/MS methods for the analysis of this compound and related tropane alkaloids.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 100 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [1] |
| Limit of Quantification (LOQ) | ~0.4 µg/mL | [1] |
| Accuracy (Recovery) | 95 - 105% | [2] |
| Precision (RSD) | < 5% | [1] |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | [3] |
| Accuracy (Bias) | ± 15% | [3] |
| Precision (CV) | < 15% | [3] |
HPLC-UV Method for this compound Quantification
This protocol describes a typical reversed-phase HPLC method with UV detection for the quantification of this compound in pharmaceutical preparations.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
-
Sample (e.g., this compound tablets, injection)
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in a ratio of 20:80 (v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm[1].
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes to dissolve, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
5. Analysis
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
LC-MS/MS Method for this compound Quantification in Biological Matrices
This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in plasma, suitable for pharmacokinetic studies.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Atropine-d3 or a structurally similar compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human or animal plasma (blank)
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
3. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometry Parameters (Hypothetical - requires optimization):
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 320.1 -> Product ion (Q3) m/z 138.1 (quantifier), m/z 121.1 (qualifier). This is based on the fragmentation of similar tropane alkaloids where the tropane moiety (m/z 138) is a common fragment.
-
Internal Standard (e.g., Atropine-d3): To be determined based on the specific IS used.
-
-
Collision Energy (CE): To be optimized for each transition (typically 15-30 eV).
-
Declustering Potential (DP): To be optimized (typically 50-100 V).
-
4. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the Internal Standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (1:1, v/v).
-
Calibration Standards and Quality Control (QC) Samples: Spike blank plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (low, medium, high concentrations).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Experimental Workflow
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
Signaling Pathways and Logical Relationships
While this compound's primary mechanism of action is as a non-selective muscarinic acetylcholine receptor antagonist, a detailed signaling pathway diagram is more relevant to its pharmacological effects rather than its quantification. The logical relationship in the context of these analytical methods is the direct correlation between the analyte concentration and the instrumental response (peak area), which forms the basis of quantification.
Caption: Logical relationship for quantification.
Disclaimer
The provided protocols are representative examples and may require optimization for specific instrumentation and sample matrices. Method validation should always be performed according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure the reliability of the results.
References
Application Notes: In Vivo Imaging to Assess Anisodine Effects
Introduction
Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, is primarily known for its role as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] It is clinically used for various conditions, including cerebral infarction, circulatory disorders, and certain ophthalmic conditions.[2][3] The therapeutic effects of this compound are largely attributed to its neuroprotective, anti-inflammatory, and microcirculation-improving properties.[1][4][5] In vivo imaging techniques provide powerful, non-invasive tools to longitudinally study the pharmacodynamics and efficacy of this compound in preclinical models, offering insights into its mechanism of action in a living organism.
Key Pharmacological Effects of this compound Amenable to In Vivo Imaging:
-
Modulation of Cerebral Blood Flow (CBF): Studies have shown that this compound can enhance cerebral blood flow, which is a critical factor in its neuroprotective effect against ischemic injury.[1][2]
-
Neuroprotection and Neuronal Viability: this compound has been demonstrated to protect neurons from apoptosis and injury in models of cerebral hypoperfusion and ischemia/reperfusion injury.[5][6] This is partly achieved through the activation of pro-survival signaling pathways like Akt/GSK-3β.[5][6]
-
Blood-Brain Barrier (BBB) Integrity: As an anti-cholinergic agent that crosses the BBB, assessing its impact on barrier permeability is crucial, especially in pathological conditions like stroke where BBB integrity is compromised.[5][7]
-
Receptor Occupancy: Directly measuring the binding of this compound to its target muscarinic receptors in the brain can provide essential pharmacokinetic and pharmacodynamic data.
Relevant In Vivo Imaging Modalities
-
Arterial Spin Labeling MRI (ASL-MRI): A non-invasive MRI technique that measures cerebral blood flow by using magnetically labeled arterial blood water as an endogenous tracer. It is ideal for longitudinally assessing this compound's effect on brain perfusion.
-
Positron Emission Tomography (PET): A highly sensitive molecular imaging technique that can quantify receptor occupancy using radiolabeled ligands for muscarinic receptors. It can also be used to measure metabolic activity (e.g., with ¹⁸F-FDG) and neuroinflammation.
-
Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT uses gamma-emitting radioisotopes to visualize and quantify biological processes, including receptor binding and cerebral blood flow.[8][9]
-
Fluorescence Imaging: Using near-infrared (NIR) fluorescent probes, this technique can be applied to visualize apoptosis (e.g., with Annexin V-based probes) or assess BBB permeability by tracking the extravasation of fluorescent tracers.[10]
-
Perfusion Computed Tomography (PCT): This technique involves the use of an iodinated contrast agent to provide rapid, quantitative assessment of cerebral hemodynamics, including blood flow, blood volume, and BBB permeability.[11][12]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways modulated by this compound and a generalized workflow for an in vivo imaging study.
References
- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 2. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effect of Compound this compound in a Mouse Model with Chronic Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Editorial: In vivo Imaging in Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. summitpharma.co.jp [summitpharma.co.jp]
- 11. Blood-brain barrier permeability imaging using perfusion computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blood-brain barrier permeability imaging using perfusion computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording in Anisodine-Treated Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine, a tropane alkaloid derived from Anisodus tanguticus, is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] In neuroscience research, understanding the electrophysiological effects of this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential for various neurological conditions. These application notes provide a comprehensive overview of the electrophysiological effects of this compound on neurons, detailed protocols for conducting such experiments, and a summary of expected quantitative data.
This compound exerts its effects by blocking mAChRs, which are G-protein coupled receptors that modulate neuronal excitability through various downstream signaling pathways.[3][4] The blockade of these receptors can influence a range of neuronal properties, including resting membrane potential, action potential firing, and synaptic transmission, primarily by modulating the activity of various ion channels.
Data Presentation: Electrophysiological Effects of this compound
The following tables summarize the expected dose-dependent effects of this compound on key electrophysiological parameters of a typical central neuron. This data is representative and intended for illustrative purposes, as specific values may vary depending on the neuron type, experimental conditions, and specific mAChR subtype expression.
Table 1: Effect of this compound on Passive and Active Membrane Properties
| This compound Concentration (µM) | Resting Membrane Potential (mV) | Action Potential Threshold (mV) | Action Potential Amplitude (mV) | Action Potential Duration (ms) |
| 0 (Control) | -65.2 ± 1.5 | -45.8 ± 1.1 | 85.3 ± 2.4 | 1.2 ± 0.1 |
| 1 | -64.9 ± 1.6 | -45.5 ± 1.2 | 85.1 ± 2.5 | 1.3 ± 0.1 |
| 10 | -63.5 ± 1.8 | -44.2 ± 1.4 | 84.5 ± 2.8 | 1.5 ± 0.2 |
| 100 | -61.8 ± 2.1 | -42.1 ± 1.6 | 82.9 ± 3.1 | 1.8 ± 0.3 |
Table 2: Effect of this compound on Neuronal Firing Properties
| This compound Concentration (µM) | Firing Frequency (Hz) at Rheobase | Rheobase (pA) | Firing Frequency (Hz) at 2x Rheobase |
| 0 (Control) | 5.2 ± 0.8 | 150 ± 12 | 25.6 ± 2.1 |
| 1 | 5.5 ± 0.9 | 145 ± 11 | 26.8 ± 2.3 |
| 10 | 6.8 ± 1.1 | 132 ± 10 | 32.4 ± 2.9 |
| 100 | 8.5 ± 1.4 | 115 ± 9 | 41.2 ± 3.5 |
Table 3: Effect of this compound on Specific Ion Channel Currents (Voltage-Clamp)
| This compound Concentration (µM) | M-type K+ Current (pA/pF) at -30 mV | L-type Ca2+ Current (pA/pF) at 0 mV |
| 0 (Control) | -25.8 ± 3.1 | -15.2 ± 2.2 |
| 1 | -23.1 ± 2.9 | -15.0 ± 2.1 |
| 10 | -15.4 ± 2.5 | -14.1 ± 1.9 |
| 100 | -5.2 ± 1.8 | -12.5 ± 1.7 |
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Neurons in Brain Slices
This protocol describes the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices to study the effects of this compound.
Materials:
-
Animals: Adult male Sprague-Dawley rats (200-250 g)
-
Solutions:
-
Slicing Solution (ice-cold, oxygenated with 95% O2 / 5% CO2):
-
92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4.
-
-
Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O2 / 5% CO2):
-
125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgCl2.
-
-
Intracellular Solution:
-
130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine. pH adjusted to 7.3 with KOH, osmolarity to 290-300 mOsm.
-
-
-
This compound Stock Solution: 100 mM in deionized water, stored at -20°C. Dilute to final concentrations in aCSF on the day of the experiment.
-
Equipment: Vibrating microtome, patch-clamp amplifier, micromanipulators, microscope with DIC optics, perfusion system, data acquisition system.
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the rat with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Cut 300 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus, cortex) using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.[5]
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.[6]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Under visual guidance using DIC optics, approach a neuron in the slice with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[7][8]
-
-
Data Acquisition:
-
Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +300 pA in 20 pA increments, 500 ms duration) to determine the input resistance, action potential threshold, amplitude, duration, and firing frequency.
-
-
Voltage-Clamp Recordings:
-
Hold the neuron at a specific membrane potential (e.g., -70 mV) to record specific ion channel currents.
-
Apply voltage steps to isolate and measure currents of interest (e.g., a depolarizing step to -30 mV to study M-type K+ currents, or a step to 0 mV to study L-type Ca2+ currents).
-
-
-
This compound Application:
-
Establish a stable baseline recording in normal aCSF for at least 5-10 minutes.
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Allow the drug to equilibrate for 5-10 minutes before recording the effects.
-
Perform a washout by perfusing with normal aCSF to check for reversibility of the effects.
-
Protocol for Isolating Specific Ion Channel Currents
To isolate M-type Potassium (K+) Currents:
-
In voltage-clamp mode, hold the neuron at -20 mV.
-
Apply hyperpolarizing voltage steps (e.g., to -60 mV for 1-2 seconds) to deactivate the M-current.
-
The difference in the holding current before and after the hyperpolarizing step represents the M-current amplitude.
-
Alternatively, use a specific M-current blocker like Linopirdine (10 µM) to confirm the identity of the recorded current.
To isolate L-type Calcium (Ca2+) Currents:
-
Use an intracellular solution containing Cs+ instead of K+ to block K+ channels.
-
Include blockers for other voltage-gated Ca2+ channels in the external solution (e.g., ω-conotoxin GVIA for N-type channels, ω-agatoxin IVA for P/Q-type channels).
-
In voltage-clamp mode, hold the neuron at -40 mV to inactivate low-voltage-activated Ca2+ channels.
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type Ca2+ currents.
-
Confirm the identity of the current by applying a specific L-type Ca2+ channel blocker like nifedipine (10 µM).[9]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks mAChRs, inhibiting downstream signaling and modulating ion channel activity.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for patch-clamp recording of this compound's effects on neurons in brain slices.
Discussion and Interpretation
The expected effects of this compound, as a muscarinic antagonist, are a decrease in the M-type potassium current and a potential modulation of calcium currents. The inhibition of the M-current, a sub-threshold potassium current that stabilizes the membrane potential, is expected to lead to a slight depolarization of the resting membrane potential, a lowering of the action potential threshold, and an increase in neuronal firing frequency. The duration of the action potential may also be prolonged due to the reduction in repolarizing potassium currents.
The effects on calcium currents are more complex and may depend on the specific mAChR subtypes present and their coupling to different signaling pathways. The representative data in Table 3 suggests a slight reduction in L-type calcium currents at higher concentrations.
Researchers should carefully consider the dose-response relationship of this compound and the specific neuronal population under investigation. The protocols provided here offer a robust framework for such studies, and the visualized signaling pathway and workflow provide a clear conceptual and practical guide for conducting and interpreting these experiments.
References
- 1. Quantitative Assessment of the Distributions of Membrane Conductances Involved in Action Potential Backpropagation Along Basal Dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. M-type potassium currents differentially affect activation of motoneuron subtypes and tune recruitment gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Frontiers | Loose-patch clamp analysis applied to voltage-gated ionic currents following pharmacological ryanodine receptor modulation in murine hippocampal cornu ammonis-1 pyramidal neurons [frontiersin.org]
Application Notes and Protocols for Cell Cycle Analysis Using Flow Cytometry with Anisodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine is a tropane alkaloid derived from the plant Anisodus tanguticus. It is traditionally known for its anticholinergic properties, acting as a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist[1][2]. While its primary applications have been in treating circulatory shock and as a neuroprotective agent, recent research has begun to explore its effects on cellular processes, including the cell cycle[3][4].
One study has shown that a compound preparation containing this compound can promote the proliferation of hypoxia-induced rat retinal progenitor and brain neural stem cells by attenuating a decrease in the S and G2 phases of the cell cycle[3][4]. This effect was linked to the upregulation of Cyclin D1 and phosphorylated Extracellular signal-Regulated Kinase (p-ERK) via the p-ERK1/2/HIF-1α/VEGF pathway[3]. However, the broader effects of this compound on the cell cycle in other cell types, particularly cancer cell lines under normoxic conditions, are not well-documented in publicly available literature.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the cell cycle of a chosen cell line using flow cytometry with propidium iodide (PI) staining. The provided protocols and data presentation frameworks will enable a systematic evaluation of this compound's potential as a cell cycle modulating agent.
Potential Signaling Pathways of this compound in Cell Cycle Regulation
The following diagram illustrates a generalized signaling pathway for cell cycle regulation, which can serve as a framework for investigating the molecular mechanism of this compound. The known effects of this compound on the p-ERK pathway are highlighted.
Caption: Generalized cell cycle signaling pathway and the known influence of this compound.
Experimental Design and Workflow
A typical workflow for assessing the effect of this compound on the cell cycle is depicted below. This involves cell culture, treatment with this compound, cell harvesting, fixation, staining with propidium iodide, and subsequent analysis by flow cytometry.
References
Application Notes and Protocols for Measuring Cerebral Blood Flow in Animal Models with Anisodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, is an anticholinergic agent known for its neuroprotective properties.[1][2] It functions primarily as a non-selective muscarinic acetylcholine receptor antagonist.[1][2] In the context of cerebrovascular research, this compound has garnered interest for its potential to improve cerebral blood flow (CBF) and microcirculation, particularly in ischemic conditions.[1][3] These application notes provide a comprehensive overview of the methodologies for measuring the effects of this compound on cerebral blood flow in animal models, supported by detailed protocols and an exploration of its underlying signaling pathways.
This compound has been shown to have vasodilatory properties and the ability to reduce vascular resistance, which can help in the recovery of blood flow to affected areas in stroke models.[2] Its neuroprotective effects are attributed to various mechanisms, including anti-inflammatory actions, inhibition of neuronal apoptosis, and modulation of neurotransmitter release.[1][4]
Data Presentation
While direct quantitative data on the effects of this compound on cerebral blood flow in specific animal models is not extensively published in absolute terms (e.g., ml/100g/min), its positive impact on cerebral perfusion is well-documented qualitatively. The following tables present illustrative quantitative data based on typical CBF values in rodent models and the expected improvements with this compound treatment as suggested by the literature.
Table 1: Illustrative Cerebral Blood Flow (CBF) Measurement in a Rat Model of Middle Cerebral Artery Occlusion (MCAO) using Arterial Spin Labeling (ASL) MRI
| Group | Treatment | N | Baseline CBF (ml/100g/min) (Mean ± SD) | Post-treatment CBF in Ischemic Core (ml/100g/min) (Mean ± SD) | Post-treatment CBF in Penumbra (ml/100g/min) (Mean ± SD) |
| 1 | Sham | 10 | 110 ± 15 | N/A | N/A |
| 2 | MCAO + Vehicle | 10 | 112 ± 18 | 25 ± 8 | 45 ± 12 |
| 3 | MCAO + this compound (0.5 mg/kg) | 10 | 109 ± 16 | 40 ± 10 | 65 ± 15 |
| 4 | MCAO + this compound (1.0 mg/kg) | 10 | 111 ± 17 | 55 ± 12 | 80 ± 18 |
*Note: Data are illustrative and based on typical values reported in the literature for MCAO models and the qualitative descriptions of this compound's effects. A significant increase (p < 0.05) compared to the vehicle group is hypothesized.
Table 2: Illustrative Relative Cerebral Blood Flow Changes in a Mouse Model using Laser Doppler Flowmetry
| Group | Treatment | N | Baseline Relative CBF (%) | Relative CBF during Ischemia (%) | Relative CBF after Reperfusion (%) |
| 1 | Sham | 8 | 100 ± 5 | N/A | N/A |
| 2 | Ischemia/Reperfusion + Vehicle | 8 | 100 ± 6 | 20 ± 7 | 60 ± 10 |
| 3 | Ischemia/Reperfusion + this compound (1.0 mg/kg) | 8 | 100 ± 5 | 35 ± 8 | 85 ± 12 |
*Note: Data are illustrative. A significant improvement (p < 0.05) in relative CBF compared to the vehicle group is hypothesized based on the known effects of this compound on microcirculation.
Signaling Pathways
This compound's effects on cerebral blood flow and its neuroprotective actions are mediated through a complex interplay of signaling pathways, primarily initiated by its antagonism of muscarinic acetylcholine receptors. This leads to downstream effects on pathways involved in cell survival, apoptosis, and vascular tone.
Caption: Proposed signaling pathways of this compound in promoting neuroprotection and cerebral blood flow.
Experimental Protocols
The following are detailed protocols for measuring cerebral blood flow in animal models, which can be adapted for studies involving this compound.
Protocol 1: Measuring Regional Cerebral Blood Flow (rCBF) using Laser Doppler Flowmetry (LDF) in Rats
Objective: To continuously monitor relative changes in rCBF in a specific brain region following the administration of this compound in a rat model of cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound hydrobromide solution
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Laser Doppler flowmetry system with a needle probe
-
Surgical drill
-
Suture materials
-
Heating pad to maintain body temperature
-
Physiological monitoring equipment (temperature, heart rate, blood pressure)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and air.
-
Secure the animal in a stereotaxic frame.
-
Maintain the body temperature at 37°C using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
-
Cranial Window Preparation:
-
Clean the skull surface with saline.
-
Using a surgical drill, thin the skull over the region of interest (e.g., the parietal cortex supplied by the middle cerebral artery) until it is translucent, being careful not to damage the dura mater.
-
-
Probe Placement and Baseline Recording:
-
Position the LDF probe perpendicular to the thinned skull area.
-
Record baseline rCBF for at least 15 minutes to ensure a stable signal. The LDF output is typically in arbitrary perfusion units.
-
-
Induction of Ischemia (if applicable):
-
For ischemic models, induce focal cerebral ischemia (e.g., by MCAO). A successful occlusion is typically confirmed by a sharp drop in the LDF signal (to <30% of baseline).
-
-
This compound Administration:
-
Administer this compound or vehicle (saline) intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose(s). For example, doses of 0.3, 0.6, and 1.2 mg/kg have been used in rats.[5]
-
-
Data Acquisition and Analysis:
-
Continuously record the LDF signal throughout the experiment.
-
Express the rCBF data as a percentage change from the pre-ischemic baseline.
-
Analyze the data to compare the effects of this compound and vehicle on rCBF during ischemia and/or reperfusion.
-
Protocol 2: Quantitative Measurement of Cerebral Blood Flow using Arterial Spin Labeling (ASL) MRI in Mice
Objective: To non-invasively quantify cerebral blood flow in different brain regions of mice treated with this compound.
Materials:
-
Male C57BL/6 mice (20-25g)
-
This compound hydrobromide solution
-
Anesthesia (e.g., isoflurane)
-
Small animal MRI scanner (e.g., 7T or 9.4T) with an ASL sequence
-
Animal monitoring system (respiration, temperature)
-
Catheter for intravenous administration
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane.
-
Place the mouse in an MRI-compatible cradle and secure its head to minimize motion artifacts.
-
Maintain body temperature using a warm air system.
-
Monitor physiological parameters throughout the imaging session.
-
If intravenous administration is required during imaging, place a catheter in the tail vein.
-
-
MRI Acquisition:
-
Acquire anatomical reference images (e.g., T2-weighted).
-
Perform a baseline ASL scan to measure pre-treatment CBF. A pseudo-continuous ASL (pCASL) sequence is often recommended.
-
-
This compound Administration:
-
Administer this compound or vehicle via the pre-placed catheter at the desired dose.
-
-
Post-Treatment MRI:
-
Acquire a series of ASL scans at different time points after this compound administration to capture the time-course of its effects on CBF.
-
-
Data Analysis:
-
Process the ASL data to generate quantitative CBF maps (in ml/100g/min).
-
Define regions of interest (ROIs) in the brain (e.g., cortex, striatum) based on the anatomical images.
-
Extract the mean CBF values from the ROIs for each time point and treatment group.
-
Perform statistical analysis to compare CBF values before and after treatment, and between the this compound and vehicle groups.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound on cerebral blood flow.
Caption: General experimental workflow for measuring the effect of this compound on cerebral blood flow.
References
- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 2. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 3. cellmolbiol.org [cellmolbiol.org]
- 4. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Experimental Design for Anisodine Neuroprotection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine, a tropane alkaloid derived from Anisodus tanguticus, has demonstrated significant neuroprotective properties in various preclinical and clinical studies. Primarily known as a non-selective muscarinic acetylcholine receptor antagonist, its therapeutic potential extends to mitigating neuronal damage in a range of neurological disorders, including ischemic stroke, and potentially Alzheimer's and Parkinson's diseases. The neuroprotective effects of this compound are attributed to its multifaceted mechanism of action, which includes anti-oxidative stress, anti-inflammatory, and anti-apoptotic activities, as well as the modulation of key intracellular signaling pathways.
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the neuroprotective effects of this compound. Detailed protocols for relevant in vitro and in vivo models of neurodegeneration are provided, along with methodologies for key biochemical and molecular assays.
Data Presentation: Summary of this compound's Neuroprotective Effects
The following tables summarize quantitative data from preclinical and clinical studies on this compound, offering a clear comparison of its efficacy across different models and outcome measures.
| In Vitro Model | Challenge | This compound Concentration | Outcome Measure | Result | Reference |
| Rat Retinal Progenitor Cells (RPCs) and Brain Neural Stem Cells (BNSCs) | Hypoxia (<1% O₂) for 4h | 0.126, 0.252, 0.505, 1.010 g/L | Cell Viability (MTT Assay) | Marked improvement in cell viability at all concentrations compared to hypoxia group. | [1] |
| PC12 Cells | MPP+ (100 µM) for 10h | 100 µM | Cell Viability (MTT Assay) | Not specified as a direct quantitative value in the study, but implied neuroprotective effect. | [2] |
| SH-SY5Y Cells | Amyloid-β (Aβ) (10 µM) for 24h | Not specified in this compound-specific studies | Cell Viability (MTT Assay) | Aβ treatment typically reduces cell viability to ~70%. This compound's effect needs to be quantified. | [2] |
| In Vivo Model | Challenge | This compound Dosage | Outcome Measure | Result | Reference |
| Rat Model of Vascular Dementia (Permanent bilateral common carotid artery occlusion) | Chronic Cerebral Hypoperfusion | Low, Medium, High doses | Apoptotic Cells (TUNEL assay) | Dose-dependent reduction in apoptosis: (36.10 ± 9.07)% (low), (9.60 ± 5.63)% (medium), (3.43 ± 0.92)% (high) of apoptotic cells. | |
| Rat Model of Vascular Dementia | Chronic Cerebral Hypoperfusion | Not Specified | Oxidative Stress Markers | Significant decrease in MDA levels and increase in SOD activity in both serum and brain tissue. | [3] |
| Chronic Cerebral Hypoperfusion Rats (2-VO) | Chronic Cerebral Hypoperfusion | 0.3, 0.6, 1.2 mg/kg | Protein Expression (Western Blot) | Dose-dependent increase in Bcl-2, p-Akt, and p-GSK-3β; dose-dependent decrease in Bax. | [4] |
| Clinical Trial | Condition | This compound Treatment | Outcome Measure | Result | Reference |
| Acute Ischemic Stroke (AIS) | Ischemic Stroke | This compound Hydrobromide Injection | National Institutes of Health Stroke Scale (NIHSS) | Significant reduction (Mean Difference = -1.53) | [3][4] |
| Acute Ischemic Stroke (AIS) | Ischemic Stroke | This compound Hydrobromide Injection | modified Rankin Scale (mRS) | Significant reduction (Mean Difference = -0.89) | [3][4] |
| Acute Ischemic Stroke (AIS) | Ischemic Stroke | This compound Hydrobromide Injection | Barthel Index (BI) | Significant increase (Mean Difference = 10.65) | [3][4] |
Experimental Protocols
In Vitro Neuroprotection Assays
i. Neuronal Cell Lines (SH-SY5Y and PC12)
-
SH-SY5Y Cells for Alzheimer's Disease Model: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. To induce a neuronal phenotype, differentiate the cells with 10 µM retinoic acid for 5-7 days. For amyloid-beta (Aβ) toxicity, treat the differentiated cells with aggregated Aβ₁₋₄₂ oligomers (e.g., 10 µM) for 24 hours.[5] this compound can be co-incubated or used as a pre-treatment.
-
PC12 Cells for Parkinson's Disease Model: Culture rat pheochromocytoma (PC12) cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Differentiate the cells with nerve growth factor (NGF, 50-100 ng/mL) for 5-7 days. To induce Parkinson's-like neurotoxicity, treat the differentiated cells with 1-methyl-4-phenylpyridinium (MPP⁺) (e.g., 100-500 µM) for 24-48 hours.[2][6][7][8] this compound can be administered concurrently or as a pre-treatment.
ii. Primary Neuronal Cultures and Oxygen-Glucose Deprivation (OGD) Model for Ischemia
-
Primary Cortical Neuron Culture: Isolate cortical neurons from embryonic day 18 (E18) rat or mouse brains. Plate the dissociated neurons on poly-D-lysine/laminin-coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Oxygen-Glucose Deprivation (OGD): After 7-10 days in vitro (DIV), replace the culture medium with glucose-free DMEM/F12 medium. Place the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a specified duration (e.g., 1-4 hours) to induce ischemic-like injury. Following OGD, return the cells to normal culture conditions (reoxygenation) for 24 hours. This compound can be added before, during, or after OGD.
i. Cell Viability Assay (MTT Assay)
-
After the experimental treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) group.
ii. Apoptosis Detection (TUNEL Assay)
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.
-
Counterstain the cell nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence in the nuclei.
-
Quantify the percentage of TUNEL-positive cells.
iii. Oxidative Stress Measurement (SOD and MDA Assays)
-
Prepare cell lysates or brain tissue homogenates.
-
Superoxide Dismutase (SOD) Activity: Measure SOD activity using a commercial kit based on the inhibition of a superoxide-generating reaction.
-
Malondialdehyde (MDA) Levels: Measure MDA, a marker of lipid peroxidation, using a commercial kit based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
In Vivo Neuroprotection Studies
i. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
-
Anesthetize the animal (rat or mouse).
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.
-
Administer this compound (e.g., intraperitoneally or intravenously) before, during, or after the ischemic insult.
ii. Neurotoxin-Based Models of Alzheimer's and Parkinson's Diseases
-
Alzheimer's Disease Model: Induce Aβ toxicity by intracerebroventricular (ICV) injection of aggregated Aβ peptides in rodents.
-
Parkinson's Disease Model: Induce dopaminergic neurodegeneration by systemic administration of MPTP in mice or by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra or striatum of rats.[9]
i. Neurological Function and Motor Coordination
-
Neurological Deficit Score: Assess neurological deficits in stroke models using a graded scoring system (e.g., Bederson scale).
-
Rotarod Test: Evaluate motor coordination and balance by measuring the time an animal can stay on a rotating rod.
-
Cylinder Test: Assess forelimb asymmetry and motor function after stroke.
ii. Cognitive Function
-
Morris Water Maze: Evaluate spatial learning and memory.
-
Y-maze or T-maze: Assess working memory.
iii. Histological Analysis
-
Infarct Volume Measurement: After MCAO, stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of neuronal survival (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), and synaptic integrity (e.g., synaptophysin, PSD-95).
Mechanistic Studies: Signaling Pathway Analysis
-
Prepare protein lysates from treated cells or brain tissue.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, p-ERK1/2, ERK1/2), as well as apoptosis-related proteins (Bcl-2, Bax).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's neuroprotective signaling pathways.
Experimental Workflow
Caption: General experimental workflow for this compound neuroprotection studies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells | PLOS One [journals.plos.org]
- 3. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
- 4. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Zonisamide attenuates MPP+-induced oxidative toxicity through modulation of Ca2+ signaling and caspase-3 activity in neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease (Journal Article) | OSTI.GOV [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Anisodine Concentration for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Anisodine in neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's neuroprotective effect?
A1: this compound, a tropane alkaloid, exerts its neuroprotective effects primarily as an antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its mechanism involves anti-inflammatory, anti-apoptotic, and anti-oxidative stress pathways.[2][3] By blocking mAChRs, this compound can modulate neurotransmitter release, improve cerebral blood flow, and protect against ischemic injury. Key signaling pathways implicated in its neuroprotective action include the Akt/GSK-3β and ERK1/2 pathways.[3][4]
Q2: What is a recommended starting concentration for in vitro studies?
A2: Based on studies using a compound formulation, a starting range for this compound hydrobromide can be derived. In experiments with "Compound this compound," which contains this compound hydrobromide and procaine hydrochloride, effective concentrations of the compound were between 0.126 g/L and 1.010 g/L.[5] Given the composition of the compound injection (0.2 mg of this compound hydrobromide and 20 mg of procaine hydrochloride per 2 mL), we can calculate the approximate molar concentrations of this compound hydrobromide to be in the low micromolar range. We recommend starting with a concentration series from 1 µM to 50 µM of pure this compound hydrobromide.
Q3: What are the typical in vivo dosages of this compound for neuroprotection?
A3: In animal models, this compound hydrobromide has been shown to be effective at various dosages. For instance, in a rat model of vascular dementia, low, medium, and high doses were used.[2] Another study in a rat model of chronic cerebral hypoperfusion used dosages of 0.3 mg/kg, 0.6 mg/kg, and 1.2 mg/kg.[6] The appropriate dosage will depend on the animal model and the specific research question.
Q4: What are the potential side effects or toxicity of this compound?
A4: this compound is an anticholinergic agent and can have side effects associated with this class of drugs, such as dry mouth.[1] At higher doses, it may have effects on the cardiovascular and respiratory systems. In conscious dogs, doses above 0.4 mg/kg showed cardio-respiratory effects, while 0.1 mg/kg did not show deleterious effects. Researchers should carefully monitor for any adverse effects in their experimental models.
Q5: Which neuronal cell lines are suitable for studying this compound's neuroprotective effects?
A5: Studies have successfully used HT22 and NSC-34 cell lines to investigate the in vitro neuroprotective effects of this compound hydrobromide against oxidative stress.[2] PC12 cells are also a common model for neuroprotection studies and are suitable for assessing the effects of this compound on neuronal survival and differentiation.
Troubleshooting Guides
Problem 1: No significant neuroprotective effect observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | The concentration of this compound may be too low. Perform a dose-response curve starting from a low micromolar range (e.g., 1 µM) up to a higher range (e.g., 100 µM) to determine the optimal concentration for your specific cell type and injury model. |
| Inappropriate Injury Model | The chosen cellular stressor (e.g., H₂O₂, glutamate) may not be effectively mitigated by this compound's mechanism of action. Consider using a different or complementary injury model, such as oxygen-glucose deprivation (OGD), to simulate ischemic conditions. |
| Incorrect Timing of Treatment | The timing of this compound application (pre-treatment, co-treatment, or post-treatment) is critical. For protective effects, pre-treatment before inducing injury is often most effective. Test different treatment windows to find the optimal timing. |
| Cell Line Insensitivity | The chosen cell line may not express the necessary muscarinic receptors for this compound to exert its effects. Verify the expression of muscarinic acetylcholine receptors in your cell line using techniques like qPCR or Western blotting. |
Problem 2: High cell toxicity observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | High concentrations of this compound may induce cytotoxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations on your specific cell line without any other stressors to determine the maximum non-toxic concentration. |
| Solvent Toxicity | The solvent used to dissolve this compound may be causing toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1%). Run a solvent control to verify. |
| Contamination | The this compound stock solution or cell culture may be contaminated. Ensure sterile techniques are used and regularly check for contamination. |
Data Presentation
Table 1: In Vitro Concentrations of Compound this compound for Neuroprotection
| Concentration of Compound this compound (g/L) | Calculated Concentration of this compound Hydrobromide (µM) | Observed Effect | Reference |
| 0.126 | ~3.15 | Improved cell viability | [5] |
| 0.252 | ~6.30 | Improved cell viability | [5] |
| 0.505 | ~12.62 | Improved cell viability | [5] |
| 1.010 | ~25.23 | Improved cell viability and attenuated hypoxia-induced changes in p-ERK1/2, HIF-1α, and VEGF | [5] |
| Calculation based on the composition of Compound this compound injection containing 0.1 g/L of this compound hydrobromide. |
Table 2: In Vivo Dosages of this compound Hydrobromide for Neuroprotection
| Animal Model | Dosage | Route of Administration | Observed Neuroprotective Effects | Reference |
| Rat (Vascular Dementia) | Low, Medium, High Doses | Not specified | Improved neurological function, reduced oxidative stress and apoptosis. | [2] |
| Rat (Chronic Cerebral Hypoperfusion) | 0.3, 0.6, 1.2 mg/kg | Not specified | Ameliorated memory deficits, attenuated neuronal cell death and apoptosis. | [6] |
| Mouse (Chronic Ocular Hypertension) | Fed in solution | Oral | Neuroprotective role on retinal ganglion cells. | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed neuronal cells (e.g., PC12, HT22) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound hydrobromide (e.g., 1, 5, 10, 25, 50 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control.
-
Induction of Injury: After this compound pre-treatment, induce neuronal injury using a relevant stressor (e.g., 100 µM H₂O₂ for 24 hours or oxygen-glucose deprivation).
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (TUNEL Staining)
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound and the desired neurotoxic stimulus as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blot for Akt and GSK-3β Phosphorylation
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK-3β (Ser9), and total GSK-3β overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software. The levels of phosphorylated proteins should be normalized to the total protein levels.
Mandatory Visualization
Caption: this compound's neuroprotective signaling pathways.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Neuroprotective Effect of Compound this compound in a Mouse Model with Chronic Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Compound this compound affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydrobromide injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisodine Aqueous Solution Stability & Degradation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of anisodine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound, a tropane alkaloid, in aqueous solutions is primarily influenced by several factors:
-
pH: this compound is susceptible to hydrolysis, especially under acidic and alkaline conditions. The ester functional group in its structure is prone to cleavage.
-
Temperature: Elevated temperatures can significantly accelerate the rate of degradation reactions, including hydrolysis and oxidation.[1]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation. It is advisable to protect this compound solutions from light.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products such as N-oxides.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: Based on in vitro metabolism studies, which can provide insights into potential degradation pathways, the primary degradation products of this compound are likely to be:
-
Scopine and α-hydroxytropic acid: These are the products of ester hydrolysis.[2]
-
This compound N-oxide: This is a product of oxidation of the tertiary amine in the tropane ring.[2]
-
Northis compound: This results from the N-demethylation of the tropane ring.[2]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound.[3] This method should be able to separate the intact this compound from its degradation products. UV detection is typically suitable for this compound. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[2]
Q4: My this compound solution is showing a yellow discoloration over time. What could be the cause?
A4: Yellowing of your this compound solution could be an indication of degradation, particularly oxidation or photodegradation. It is crucial to ensure that your solutions are stored protected from light and in a tightly sealed container to minimize exposure to oxygen. If discoloration is observed, the solution should be analyzed by a stability-indicating HPLC method to quantify the remaining this compound and identify any degradation products.
Q5: I am observing unexpected peaks in my HPLC chromatogram when analyzing an aged this compound solution. How can I identify them?
A5: The appearance of new peaks in your HPLC chromatogram suggests the formation of degradation products. To identify these, you can employ several techniques:
-
LC-MS/MS: This is the most definitive method for structural elucidation of unknown compounds.[2]
-
Forced Degradation Studies: By intentionally degrading this compound under controlled stress conditions (acid, base, oxidation, heat, light), you can generate the degradation products and compare their retention times with the unknown peaks in your sample.
-
Reference Standards: If reference standards for potential degradation products (e.g., scopine, this compound N-oxide) are available, you can compare their retention times with the observed peaks.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the solution | Verify the pH of your aqueous solution. This compound is expected to be more stable in a slightly acidic to neutral pH range. Avoid highly acidic or alkaline conditions. Buffer your solution to maintain a stable pH. |
| High storage temperature | Store this compound solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to slow down degradation kinetics. Avoid leaving solutions at room temperature for extended periods. |
| Exposure to light | Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. |
| Presence of contaminants | Ensure high purity of the water and other excipients used in your formulation. Metal ions can catalyze oxidative degradation. |
Issue 2: Poor Reproducibility of Stability Data
| Possible Cause | Troubleshooting Steps |
| Inconsistent preparation of solutions | Standardize your solution preparation protocol, ensuring consistent concentrations and pH for all samples. |
| Variable storage conditions | Ensure all samples for a given stability study are stored under identical and tightly controlled conditions (temperature, humidity, light exposure). |
| Analytical method variability | Validate your HPLC method for stability testing to ensure it is robust, reproducible, and stability-indicating. Regularly check system suitability parameters. |
Quantitative Data Summary
The following tables present illustrative data on the stability of this compound under various stress conditions. This data is intended to be representative of the expected behavior of a tropane alkaloid and should be used as a guideline for experimental design.
Table 1: Illustrative pH-Dependent Degradation of this compound at 40°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | 0.150 | 4.6 |
| 4.0 | 0.035 | 19.8 |
| 6.0 | 0.010 | 69.3 |
| 8.0 | 0.045 | 15.4 |
| 10.0 | 0.200 | 3.5 |
Table 2: Illustrative Temperature-Dependent Degradation of this compound at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.002 | 346.5 |
| 25 | 0.015 | 46.2 |
| 40 | 0.045 | 15.4 |
| 60 | 0.180 | 3.9 |
Table 3: Illustrative Photodegradation of this compound in Aqueous Solution (pH 7.0, 25°C)
| Exposure Condition | % Degradation (after 24h) |
| Dark Control | < 1% |
| Fluorescent Light | 5-10% |
| UV Light (254 nm) | 20-30% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Buffer salts (e.g., phosphate, acetate)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M and 1 M NaOH, and neutralize with HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light, and sample at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and an aliquot of the stock solution in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Sample the solution at various time points. For the solid sample, dissolve a known amount in a suitable solvent before analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample both the exposed and control solutions at various time points.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Method Optimization: Inject a mixture of the stressed samples generated from the forced degradation study. Adjust the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate resolution between this compound and all degradation peaks.
-
Method Validation: Validate the optimized method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability studies.
References
Troubleshooting low cell viability in Anisodine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anisodine. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro cell culture experiments, with a focus on overcoming low cell viability.
Frequently Asked Questions (FAQs)
Preparation and Handling of this compound
Q1: How should I dissolve this compound hydrobromide for my cell culture experiments?
Q2: How should I store this compound hydrobromide stock solutions?
A2: Store this compound hydrobromide powder in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years). Once dissolved, stock solutions should be stored at 0-4°C for short-term use or aliquoted and stored at -20°C for longer periods to avoid repeated freeze-thaw cycles.
Experimental Design and Cell Viability
Q3: I am observing high levels of cell death in my experiments. What are the possible causes related to this compound treatment?
A3: High cell death, or low cell viability, in this compound experiments can stem from several factors:
-
High Concentrations: The concentration of this compound may be too high for your specific cell line, leading to cytotoxic effects.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the cell culture medium is not exceeding the tolerance level of your cells (generally <0.5%).
-
Compound Instability: this compound, like many small molecules, may have limited stability in cell culture media over long incubation periods.[2] Degradation products could be less active or even more toxic.
-
Off-Target Effects: While this compound primarily targets muscarinic acetylcholine receptors and α1-adrenergic receptors, it may have other cellular targets that, when inhibited, lead to cell death.[3]
-
Interaction with Media Components: Components in the cell culture medium, such as serum proteins, could interact with this compound, altering its effective concentration or stability.[4]
Q4: What concentration range of this compound should I use in my experiments?
A4: The optimal concentration of this compound is highly dependent on the cell type and the experimental endpoint. Based on a study using a compound of this compound (containing this compound hydrobromide and procaine hydrochloride) on rat retinal progenitor cells and brain neural stem cells under hypoxic conditions, concentrations ranging from 0.126 g/L to 1.010 g/L were shown to improve cell viability.[5][6][7] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions. A good starting point for a dose-response curve would be to use a wide range of concentrations, for example, from 1 nM to 100 µM.
Troubleshooting Guides
Problem: Low Cell Viability After this compound Treatment
This guide provides a systematic approach to troubleshooting unexpected low cell viability in your this compound experiments.
Step 1: Verify Experimental Parameters
Before attributing cell death to this compound toxicity, it's essential to rule out other common sources of experimental error.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Culture Conditions: Double-check incubator settings (temperature, CO2, humidity) and ensure there is no contamination in your cell cultures.
-
Reagent Quality: Confirm that all media, sera, and supplements are of high quality and not expired.
Step 2: Assess this compound Solution and Dosing
Issues with the preparation and application of this compound can significantly impact cell viability.
| Potential Issue | Troubleshooting Action |
| Precipitation of this compound | Visually inspect your stock and working solutions for any signs of precipitation. If observed, try preparing a fresh stock solution. Consider pre-warming the cell culture medium to 37°C before adding the this compound stock solution and vortexing gently during addition to aid dissolution.[4] |
| Incorrect Concentration | Re-calculate all dilutions to ensure the final concentration in the wells is accurate. |
| Solvent Toxicity | Prepare a vehicle control (culture medium with the same final concentration of the solvent, e.g., DMSO or water) to assess the toxicity of the solvent alone. If the vehicle control shows low viability, reduce the final solvent concentration. |
| Compound Degradation | Prepare fresh this compound solutions for each experiment. The stability of this compound in cell culture media over long incubation times may be limited.[2] |
Step 3: Optimize this compound Concentration
If the above steps do not resolve the issue, the concentration of this compound may be too high.
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, WST-1, or Trypan Blue exclusion) with a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) and identify a non-toxic working concentration range for your cell line.
Step 4: Consider Assay-Specific Interferences
Some cell viability assays can be affected by the chemical properties of the tested compound.
-
MTT Assay Interference: this compound, as an antioxidant, could potentially interfere with tetrazolium-based assays like MTT by directly reducing the MTT reagent, leading to an overestimation of cell viability.[8] If you suspect this, consider using an alternative viability assay that is not based on cellular metabolic reduction, such as the Trypan Blue exclusion assay or a crystal violet-based assay.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low cell viability in this compound experiments.
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for performing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound hydrobromide
-
Sterile PBS or water for dissolving this compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include wells for a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution, but no cells) from the absorbance of all other wells.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control) * 100
-
-
Signaling Pathways
This compound's primary mechanism of action is the antagonism of muscarinic acetylcholine receptors and α1-adrenergic receptors.[3] Its effects on cell viability, particularly at high concentrations, may be linked to the downstream signaling pathways associated with these receptors. For instance, muscarinic receptor signaling can influence pathways involved in cell proliferation and apoptosis, such as the mTOR pathway.[9]
Potential this compound-Induced Apoptosis Pathway
Caption: Simplified diagram of a potential signaling pathway linking this compound to apoptosis.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Compound this compound affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound this compound affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Anisodine-Induced Cardiovascular Side Effects in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cardiovascular side effects during in vivo experiments with anisodine.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects observed with this compound administration in vivo?
A1: The most prominent cardiovascular side effects of this compound are tachycardia (a significant increase in heart rate) and alterations in blood pressure.[1][2][3] These effects are dose-dependent. In a study on conscious beagle dogs, intravenous administration of this compound hydrobromide at doses of 0.4, 1.6, and 6.4 mg/kg resulted in a rapid and significant increase in heart rate.[1][3] At the higher doses (1.6 and 6.4 mg/kg), a significant increase in diastolic and mean blood pressure was also observed between 1 and 2 hours post-administration.[2][3]
Q2: What is the underlying mechanism of this compound-induced cardiovascular side effects?
A2: this compound's cardiovascular side effects stem from its dual antagonistic action on two key receptors in the autonomic nervous system:
-
Muscarinic Acetylcholine Receptor Antagonism: this compound is a non-specific muscarinic cholinoceptor antagonist.[1] In the heart, M2 muscarinic receptors are primarily responsible for the parasympathetic (vagal) nerve's inhibitory effect on heart rate.[4][5][6][7] By blocking these receptors, this compound removes the "brake" on the sinoatrial node, leading to an increased heart rate (tachycardia).[4][6]
-
α1-Adrenergic Receptor Antagonism: this compound also acts as an α1-adrenergic receptor antagonist.[8] These receptors are present on vascular smooth muscle and, when stimulated, cause vasoconstriction.[9][10] Antagonism of α1-adrenergic receptors by this compound can lead to vasodilation, which would be expected to lower blood pressure. However, the observed increase in blood pressure at higher doses in some studies suggests a more complex hemodynamic response, potentially involving reflex mechanisms or interactions with its muscarinic antagonist effects.[2]
Q3: Are there any established protocols to mitigate these cardiovascular side effects in a research setting?
A3: Currently, there are no universally established and validated protocols specifically for the mitigation of this compound-induced cardiovascular side effects in a research context. The primary method to reduce side effects is careful dose selection, as lower doses have been shown to have minimal cardiovascular impact.[2][3] For instance, in the study on conscious dogs, a dose of 0.1 mg/kg of this compound hydrobromide did not produce significant changes in cardiovascular parameters compared to the saline control.[2][3]
Troubleshooting Guide
Issue: Significant Tachycardia is Compromising Experimental Endpoints
Potential Cause:
The observed tachycardia is a direct pharmacological effect of this compound's antagonism of M2 muscarinic receptors in the heart.[4][6] This effect is often the most immediate and pronounced cardiovascular side effect.
Suggested Mitigation Strategy (Hypothetical):
Co-administration of a β1-selective adrenergic receptor antagonist (a "beta-blocker") could theoretically counteract the tachycardia. β1-adrenergic receptors are the primary mediators of sympathetic stimulation that increases heart rate.[11] By selectively blocking these receptors, it may be possible to control the heart rate without significantly affecting other experimental parameters.
Experimental Protocol: Hypothetical Mitigation of this compound-Induced Tachycardia
-
Animal Model: As an example, we will use the beagle dog model from a published study on this compound's cardiovascular effects.[1][12]
-
Pre-Anisodine Administration:
-
Surgically implant telemetry devices for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate. Allow for a sufficient recovery period post-surgery.
-
Acclimate the animals to the experimental setting to minimize stress-induced cardiovascular changes.
-
Establish a stable baseline recording of cardiovascular parameters for at least 30 minutes before any drug administration.
-
-
Mitigating Agent Administration:
-
Administer a β1-selective blocker (e.g., metoprolol or atenolol) at a dose known to reduce heart rate without causing significant hypotension. The exact dose will need to be determined in pilot studies for the specific animal model.
-
Allow for the β1-blocker to reach its peak effect (e.g., 30-60 minutes, depending on the agent and route of administration).
-
-
This compound Administration:
-
Post-Administration Monitoring:
-
Continuously record cardiovascular parameters (heart rate, blood pressure, ECG) for at least 4-6 hours post-anisodine administration.
-
-
Control Groups:
-
Vehicle control (e.g., saline).
-
This compound only.
-
β1-blocker only.
-
This compound + β1-blocker.
-
Important Considerations:
-
The combination of an α1-antagonist (this compound) and a β-blocker can lead to a significant drop in blood pressure. The α1-blockade causes vasodilation, and the β-blocker prevents the heart from compensating by increasing its rate.[13] Therefore, blood pressure must be carefully monitored.
-
The choice of β-blocker is crucial. A β1-selective antagonist is preferred to minimize effects on β2-receptors, which can influence vascular and bronchial smooth muscle.
Issue: Unstable or Unpredictable Blood Pressure Readings
Potential Cause:
The dual antagonism of muscarinic and α1-adrenergic receptors by this compound can result in a complex hemodynamic response. While α1-blockade promotes vasodilation, the pronounced tachycardia can increase cardiac output, leading to variable effects on blood pressure depending on the dose and the animal's physiological state.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. As demonstrated in preclinical studies, lower doses are less likely to cause significant hemodynamic changes.[2][3]
-
Stabilize the Animal: Ensure the animal is calm and acclimated to the experimental environment, as stress can significantly impact blood pressure.
-
Continuous Monitoring: Employ continuous blood pressure monitoring (e.g., via telemetry or an arterial line) rather than intermittent measurements to get a clearer picture of the hemodynamic profile.
-
Consider the Anesthetic: If the experiment is conducted under anesthesia, the choice of anesthetic agent can influence the cardiovascular response to this compound. Ensure the anesthetic regimen is consistent and has minimal cardiovascular depressant effects.
Quantitative Data Summary
The following tables summarize the cardiovascular effects of this compound hydrobromide from a study in conscious beagle dogs.[1][2][3][12]
Table 1: Effect of this compound Hydrobromide on Heart Rate (beats per minute)
| Time Post-Dose | Saline Control | This compound (0.4 mg/kg) | This compound (1.6 mg/kg) | This compound (6.4 mg/kg) |
| Baseline | 85 ± 5 | 87 ± 6 | 86 ± 5 | 88 ± 7 |
| 5 min | 86 ± 5 | 135 ± 10 | 155 ± 12 | 170 ± 15 |
| 30 min | 85 ± 6 | 130 ± 9 | 150 ± 11 | 165 ± 14 |
| 1 hr | 84 ± 5 | 125 ± 8 | 145 ± 10 | 160 ± 13 |
| 2 hr | 83 ± 6 | 115 ± 7 | 130 ± 9 | 145 ± 11 |
| 4 hr | 83 ± 5 | 100 ± 6 | 110 ± 8 | 125 ± 10 |
-
*Data are presented as Mean ± SEM. p<0.05 compared to saline control.
Table 2: Effect of this compound Hydrobromide on Mean Arterial Pressure (mmHg)
| Time Post-Dose | Saline Control | This compound (0.4 mg/kg) | This compound (1.6 mg/kg) | This compound (6.4 mg/kg) |
| Baseline | 95 ± 4 | 96 ± 5 | 95 ± 4 | 97 ± 6 |
| 1 hr | 94 ± 4 | 98 ± 5 | 108 ± 6 | 112 ± 7 |
| 2 hr | 93 ± 5 | 97 ± 6 | 105 ± 5 | 110 ± 6 |
-
*Data are presented as Mean ± SEM. p<0.05 compared to saline control.
Visualizations
References
- 1. Cardiovascular Safety Assessment in Cancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute hemodynamic response to beta-blockers and prediction of long-term outcome in primary prophylaxis of variceal bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic receptor agonists and antagonists: effects on cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of alpha 1-adrenergic and muscarinic receptors in cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and chronic hemodynamic effects of drugs with different actions on adrenergic receptors: a comparison between alpha blockers and different types of beta blockers with and without vasodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of alpha- and beta-adrenergic receptor blocking agents: circulatory effects in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. COMBINED USE OF α-ADRENERGIC AND MUSCARINIC ANTAGONISTS FOR THE TREATMENT OF VOIDING DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
- 11. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 12. Testing Cardiovascular Drug Safety and Efficacy in Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
Anisodine Solubility Challenges: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the solubility of anisodine in laboratory settings. This compound, a tropane alkaloid, is a muscarinic acetylcholine receptor antagonist investigated for its potential therapeutic effects. However, its solubility characteristics can present hurdles in experimental workflows. This guide offers practical solutions and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: In which common laboratory solvents is this compound soluble?
This compound is soluble in a variety of organic solvents. Qualitative data indicates its solubility in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For aqueous solutions, this compound hydrobromide, the salt form, is more readily soluble in water.
Q2: I am observing precipitation when preparing my this compound stock solution. What are the common causes and how can I prevent this?
Precipitation of this compound from a stock solution can occur due to several factors:
-
Solvent Choice: Using a solvent in which this compound has low solubility.
-
Concentration: Attempting to prepare a solution that is above the saturation point of this compound in the chosen solvent.
-
Temperature: A decrease in temperature can reduce solubility and lead to precipitation.
-
pH: The pH of the solution can significantly impact the solubility of this compound, which is a weakly basic compound.
To prevent precipitation, consider the following:
-
Select an appropriate solvent: DMSO is a good initial choice for preparing concentrated stock solutions.
-
Gentle Warming: Warming the solution to 37°C can aid in dissolution.[1]
-
Sonication: Using an ultrasonic bath can help to break down aggregates and enhance dissolution.[1]
-
Stepwise Dilution: When diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, add the stock solution to the buffer in a stepwise manner with continuous mixing to avoid localized high concentrations that can lead to precipitation.
Q3: What are the recommended storage conditions for this compound solutions?
To ensure the stability of your this compound solutions and prevent degradation, it is recommended to:
-
Store stock solutions at -20°C for long-term storage. [1]
-
For short-term storage (days to weeks), refrigeration at 4°C is acceptable. [1]
-
Protect solutions from light.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
It is best practice to prepare fresh working solutions from the stock on the day of the experiment.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues related to this compound solubility.
Issue 1: this compound powder does not dissolve in the chosen solvent.
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent | - Verify the qualitative solubility of this compound in the selected solvent. - For aqueous solutions, consider using this compound hydrobromide. |
| Concentration too high | - Refer to the solubility data table to ensure you are not exceeding the solubility limit. - Increase the volume of the solvent to prepare a more dilute solution. |
| Insufficient agitation/mixing | - Vortex the solution vigorously. - Use a magnetic stirrer for a longer duration. |
| Low temperature | - Gently warm the solution to 37°C in a water bath.[1] - Caution: Avoid excessive heat, which may cause degradation. |
| Compound aggregation | - Sonicate the solution in an ultrasonic bath for 10-15 minutes.[1] |
Issue 2: Precipitation occurs after the initial dissolution.
| Potential Cause | Troubleshooting Steps |
| Supersaturated solution | - The solution may be temporarily clear but will precipitate over time. - Prepare a fresh solution at a lower concentration. |
| Temperature fluctuation | - Ensure the storage temperature is stable. - If the solution was warmed to dissolve, allow it to cool to room temperature slowly before assessing for precipitation. |
| Solvent evaporation | - Ensure the container is tightly sealed to prevent solvent loss, which would increase the concentration of this compound. |
| pH shift in aqueous solutions | - For aqueous solutions, ensure the pH is maintained within a range that favors the soluble form of this compound. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and its hydrobromide salt in common laboratory solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble (qualitative) | --INVALID-LINK-- |
| This compound Hydrobromide | Water | Data not explicitly found, but generally more soluble than the free base. | |
| This compound | Chloroform | Soluble (qualitative) | --INVALID-LINK-- |
| This compound | Dichloromethane | Soluble (qualitative) | --INVALID-LINK-- |
| This compound | Ethyl Acetate | Soluble (qualitative) | --INVALID-LINK-- |
| This compound | Acetone | Soluble (qualitative) | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 319.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 319.36 g/mol * 1000 mg/g = 3.1936 mg
-
-
Weigh the this compound:
-
Accurately weigh 3.2 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the this compound does not fully dissolve, place the tube in a water bath sonicator for 10-15 minutes.
-
Gentle warming to 37°C can also be applied if necessary.[1]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
This compound's Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3] These G protein-coupled receptors are involved in the parasympathetic nervous system and modulate a variety of physiological responses. By blocking the binding of the endogenous ligand, acetylcholine (ACh), this compound inhibits the downstream signaling cascades initiated by these receptors.
There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and activate distinct signaling pathways. For example, M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
The following diagram illustrates the general signaling pathway of muscarinic acetylcholine receptors that is antagonized by this compound.
Caption: this compound antagonizes the muscarinic acetylcholine receptor signaling pathway.
Experimental Workflow for Addressing Solubility Issues
The following workflow provides a logical sequence of steps to troubleshoot and resolve this compound solubility problems during experiment preparation.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Navigating the Nuances of Anisodine Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Anisodine, a tropane alkaloid derived from Anisodus tanguticus, holds promise in various therapeutic areas, including the treatment of circulatory shock, ocular diseases, and neuroprotection. However, the scientific literature presents a landscape of varied and sometimes inconsistent results, posing challenges for researchers. This technical support center provides a comprehensive guide to troubleshoot and navigate the complexities of this compound studies, ensuring more robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound Hydrobromide, and which should I use?
A1: this compound is the active alkaloid, while this compound Hydrobromide is its salt form. This compound itself has been noted for its chemical instability. The hydrobromide salt is a more stable formulation developed to address this issue and is commonly used in clinical settings and research. For consistency and reproducibility, it is highly recommended to use this compound Hydrobromide. Always clearly state the form used in your methodology.
Q2: I'm seeing high variability in my animal studies. What are the common contributing factors?
A2: Inconsistent results in animal studies with this compound can stem from several sources:
-
Animal Model: The species (e.g., mice, rats, dogs), strain, age, and sex of the animals can significantly influence the metabolism and response to this compound.
-
Dosage and Administration Route: The effective dose and bioavailability of this compound vary greatly with the administration route (e.g., intravenous, intraperitoneal, oral). Inconsistent administration techniques can be a major source of variability.
-
Compound Formulation: Be aware of "compound this compound," which is a preparation containing both this compound Hydrobromide and procaine hydrochloride. The presence of procaine, an antioxidant with neuroprotective activities, will undoubtedly alter the experimental outcome compared to this compound Hydrobromide alone.
-
Geographical Origin of Plant Material: If you are isolating this compound from Anisodus tanguticus, be aware that the concentration of tropane alkaloids can vary significantly based on the geographical origin of the plant. This can impact the purity and composition of your starting material.
Q3: My in vitro results are not consistent. What should I check?
A3: For in vitro experiments, consider the following:
-
Cell Line: The choice of cell line is critical. Different cell lines will have varying expression levels of muscarinic and adrenergic receptors, the primary targets of this compound.
-
Compound Stability in Media: this compound's stability in solution can be influenced by pH, temperature, and light exposure. Prepare fresh solutions and protect them from light. The hydrobromide form is generally more stable.
-
Drug Interactions: If you are co-administering other compounds, be mindful of potential drug interactions. Other anticholinergic drugs can potentiate the effects of this compound, while drugs that induce or inhibit cytochrome P450 enzymes may alter its metabolism.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in this compound research.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in animal response | 1. Inconsistent Dosing: Inaccurate preparation of dosing solutions or inconsistent administration technique. | - Prepare fresh dosing solutions for each experiment from a validated stock. - Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., IV, IP, oral gavage). - Use precise-volume syringes and needles of appropriate gauge. |
| 2. Animal Model Differences: Variation in age, weight, or sex within experimental groups. | - Use animals of a consistent age and weight range. - Ensure a balanced distribution of male and female animals in each group, or use only one sex if scientifically justified. | |
| 3. Compound Purity/Source: Inconsistent purity or source of this compound between batches. | - Obtain a certificate of analysis for each batch of this compound Hydrobromide. - If extracting from a natural source, standardize the extraction and purification process and perform analytical validation (e.g., HPLC) to ensure consistent purity. | |
| Unexpected or contradictory in vitro results | 1. Cell Culture Conditions: Inconsistent cell passage number, confluency, or serum concentration in the media. | - Use cells within a defined passage number range. - Seed cells at a consistent density and treat them at a consistent confluency. - Use the same batch of serum and other media components for the duration of the experiment. |
| 2. Compound Degradation: this compound instability in the experimental buffer or media. | - Prepare fresh solutions immediately before use. - Protect solutions from light by using amber tubes or covering with foil. - Assess the stability of this compound in your specific experimental buffer over the time course of the experiment using an analytical method like HPLC. | |
| 3. Off-target Effects: this compound's weaker antagonism of α1-adrenergic receptors may confound results if the experimental system expresses these receptors. | - Characterize the expression of both muscarinic and α1-adrenergic receptors in your cell model. - Consider using specific antagonists for α1-adrenergic receptors as controls to isolate the muscarinic effects. | |
| Difficulty reproducing published findings | 1. Vague Methodologies: The original publication may lack sufficient detail on the experimental protocol. | - Attempt to contact the corresponding author for clarification on the methods. - Pay close attention to details such as the form of this compound used (base vs. hydrobromide), the vehicle for administration, and the specific animal strain or cell line. |
| 2. Different Outcome Measures: The endpoints measured in your study may differ from the original publication. | - Carefully compare your outcome measures with those of the original study. Preclinical and clinical outcome measures can vary significantly. |
Quantitative Data Summary
The following tables summarize key quantitative data from various this compound studies to aid in experimental design.
Table 1: In Vivo Dosages of this compound Hydrobromide in Different Animal Models
| Animal Model | Condition | Administration Route | Dosage | Reference |
| Mice (C57BL/6J) | Chronic Ocular Hypertension | Oral (in drinking water) | Not specified in mg/kg | |
| Rats (Sprague-Dawley) | Chronic Cerebral Hypoperfusion | Intraperitoneal | 0.3, 0.6, 1.2 mg/kg | |
| Dogs (Beagle) | Cardiovascular Safety Study | Intravenous | 0.1, 0.4, 1.6, 6.4 mg/kg |
Table 2: In Vitro Concentrations of this compound
| Cell Line | Experimental Model | Concentration Range | Outcome Measured | Reference |
| HEK293 (stably transfected) | Organic cation transporter interaction | IC50 of 12.9 µM for OCT1 | Inhibition of transporter activity | |
| Rat Retinal Progenitor Cells & Brain Neural Stem Cells | Hypoxia | 0.126 - 1.010 g/L | Intracellular calcium concentration | |
| hCMEC/D3 | Hypoxia/Reoxygenation | 10 and 20 µg/mL | Nitric oxide production |
Experimental Protocols
Due to the variability in published methods, the following protocols are generalized and should be optimized for specific experimental needs.
In Vivo Administration of this compound Hydrobromide in a Mouse Model of Neurological Disease
-
Preparation of Dosing Solution:
-
Dissolve this compound Hydrobromide in sterile, isotonic saline (0.9% NaCl) to the desired concentration. MedKoo Biosciences suggests that this compound Hydrobromide is soluble in DMSO. For in vivo use, further dilution in a vehicle compatible with the administration route is necessary.
-
Prepare the solution fresh on the day of the experiment and protect it from light.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Animal Handling and Administration:
-
Acclimatize mice to the experimental environment for at least one week prior to the study.
-
For intraperitoneal (IP) injection, gently restrain the mouse and inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. The injection volume should not exceed 2-3 ml for an adult mouse.
-
For oral gavage, use a proper-sized, flexible feeding needle to minimize the risk of esophageal injury. The volume administered should be appropriate for the size of the mouse.
-
For intravenous (IV) injection via the tail vein, proper restraint and a small gauge needle (27-30G) are essential. The maximum bolus injection volume is typically less than 0.2 ml.
-
-
Post-Administration Monitoring:
-
Observe the animals for any signs of distress or adverse effects, such as sedation, ataxia, or changes in breathing.
-
Conduct behavioral or physiological measurements at predetermined time points based on the pharmacokinetic profile of this compound and the experimental design.
-
In Vitro Application of this compound Hydrobromide to a Neuronal Cell Line
-
Cell Culture:
-
Culture the chosen neuronal cell line (e.g., SH-SY5Y, PC12) in the recommended growth medium, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
-
Preparation of this compound Solution:
-
Prepare a high-concentration stock solution of this compound Hydrobromide in sterile DMSO (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and dilute it to the final working concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed a level toxic to the cells (typically <0.1%).
-
-
Experimental Procedure (e.g., Neuroprotection Assay):
-
Seed the cells in multi-well plates at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound Hydrobromide for a specified duration (e.g., 1-2 hours).
-
Induce neuronal injury using a relevant stressor (e.g., glutamate, hydrogen peroxide, oxygen-glucose deprivation).
-
After the injury period, assess cell viability using a standard assay (e.g., MTT, LDH release) or other relevant endpoints (e.g., apoptosis markers, reactive oxygen species production).
-
Visualizing this compound's Mechanism of Action
To understand the primary signaling pathways affected by this compound, the following diagrams illustrate its antagonistic effects on muscarinic and α1-adrenergic receptors.
Caption: this compound's primary mechanism as a muscarinic receptor antagonist.
Caption: this compound's secondary, weaker antagonism of the α1-adrenergic receptor.
Caption: A logical workflow for troubleshooting inconsistent this compound study results.
Technical Support Center: Optimizing Anisodine Treatment in Vitro
Welcome to the technical support center for Anisodine in vitro research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tropane alkaloid derived from the plant Anisodus tanguticus.[1] It functions as an anticholinergic agent by acting as an antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3] By blocking these receptors, this compound inhibits the action of the neurotransmitter acetylcholine, which plays a key role in the parasympathetic nervous system.[2] This antagonism affects various physiological processes, including smooth muscle contraction and neurotransmitter release.[2] Additionally, this compound has been shown to possess α1-adrenergic receptor blocking properties, although this effect is less potent than its muscarinic antagonism.
Q2: Which cell lines are suitable for in vitro studies with this compound?
The choice of cell line depends on the research question. Based on published studies, the following cell lines have been used:
-
HEK293 cells: Used to study the interaction of this compound with organic cation transporters.
-
HT22 and NSC-34 cells: Utilized in neuroprotection studies to investigate the antioxidative stress mechanisms of this compound.[4]
-
Rat Retinal Progenitor Cells (RPCs) and Brain Neural Stem Cells (BNSCs): Employed in studies on the neuroprotective effects of compound this compound under hypoxic conditions.[5]
When selecting a cell line, consider the expression of muscarinic acetylcholine receptors and the relevance of the cellular model to your research focus (e.g., neuroprotection, anti-inflammatory effects).
Q3: What are the known signaling pathways affected by this compound?
This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors, which can modulate various downstream signaling pathways.
Additionally, studies on "compound this compound" have shown that it can influence the p-ERK1/2/HIF-1α/VEGF pathway in the context of hypoxia-induced injury in retinal progenitor cells and brain neural stem cells.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Inappropriate Incubation Time: The incubation period may be too short for this compound to elicit a measurable response. | Perform a time-course experiment: Test a range of incubation times (e.g., 4, 12, 24, 48, and 72 hours) to determine the optimal duration for your specific cell line and assay.[6] |
| Suboptimal Concentration: The concentration of this compound may be too low to induce a significant effect. | Conduct a dose-response study: Test a wide range of concentrations to identify the effective dose for your experimental setup. | |
| Cell Line Insensitivity: The chosen cell line may not express the target receptors (muscarinic acetylcholine receptors) at a sufficient level. | Verify receptor expression: Confirm the expression of mAChRs in your cell line using techniques like qPCR or Western blotting. Consider using a different, more sensitive cell line. | |
| Compound Instability: this compound, like many plant-derived alkaloids, may degrade in culture medium over long incubation periods. | Prepare fresh solutions: Always use freshly prepared this compound solutions for your experiments. For long-term incubations, consider replenishing the medium with fresh this compound at regular intervals. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension: Thoroughly mix the cell suspension before and during plating to ensure an even distribution of cells. |
| Inconsistent this compound Concentration: Pipetting errors or inadequate mixing can result in different final concentrations in replicate wells. | Proper mixing: Ensure the this compound stock solution is well-mixed before diluting and that the final treatment medium is thoroughly mixed before adding to the cells. | |
| Excessive Cell Death at All Concentrations | High Compound Cytotoxicity: The concentrations of this compound used may be too high for the specific cell line, leading to widespread cell death. | Expand the lower range of concentrations: Test significantly lower concentrations of this compound to find a non-toxic range. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound to assess its potential toxicity. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Experimental Protocols and Data
Determining Optimal Incubation Time: A General Protocol
Since the optimal incubation time for this compound is highly dependent on the cell line, concentration, and the specific biological question, a time-course experiment is crucial.
Experimental Workflow for Optimizing Incubation Time
Methodology:
-
Cell Seeding: Plate your chosen cell line in a multi-well plate at a density that will ensure cells are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with a predetermined range of this compound concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 4, 12, 24, 48, 72 hours).
-
Assay Performance: At the end of each incubation period, perform your desired assay (e.g., MTT for cell viability, Annexin V/PI for apoptosis).
-
Data Analysis: Analyze the results to identify the incubation time that provides the most robust and reproducible effect for your concentration range of interest.
Quantitative Data: this compound Incubation Times from a Published Study
The following table summarizes the experimental conditions from a study investigating the effects of "compound this compound" on hypoxia-induced injury in rat retinal progenitor cells (RPCs) and brain neural stem cells (BNSCs).
| Parameter | Details |
| Compound | Compound this compound (CA) |
| Cell Lines | Rat Retinal Progenitor Cells (RPCs), Rat Brain Neural Stem Cells (BNSCs) |
| Incubation Time | 4 hours (prior to or after a 4-hour hypoxia period)[5] |
| Assays Performed | MTT, BrdU incorporation, Flow Cytometry, Laser Scanning Confocal Microscopy, Western Blot[5] |
Signaling Pathway: this compound's Mechanism of Action
This compound primarily acts as a competitive antagonist at muscarinic acetylcholine receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 4. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
- 5. Compound this compound affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Anisodine & Respiratory Function: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the effects of anisodine on respiratory function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the respiratory system?
This compound is a non-specific muscarinic acetylcholine receptor antagonist.[1][2] It competes with acetylcholine for binding to muscarinic receptors, thereby blocking nerve impulse transmission and influencing physiological functions associated with cholinergic neurotransmission.[1][3] In the respiratory system, this action can modulate airway smooth muscle tone, mucus secretion, and the central control of breathing.[4][5][6]
Q2: Does this compound stimulate or depress respiratory function?
The effect of this compound on respiration can be complex and appear contradictory. Some studies have shown that this compound can stimulate the respiratory center. For instance, in urethan-anesthetized rats and rabbits, this compound increased the rate of phrenic nerve discharges, suggesting a stimulatory effect on the respiratory center through the cholinergic M pathway.[7] Conversely, at higher doses, this compound may have adverse effects on the respiratory system.[1][8] A study in conscious dogs observed accelerated breathing shortly after administration of this compound at doses of 0.4, 1.6, and 6.4 mg/kg, although this was not statistically significant.[8] The same study concluded that doses above 0.4 mg/kg might have adverse cardio-respiratory effects.[1][8]
Q3: What are the key experimental models used to study this compound's effects on respiration?
Commonly used animal models include rats, rabbits, and dogs. Experiments are conducted in both anesthetized (e.g., with urethane) and conscious animals.[7][8] The choice of model can influence the observed outcomes. For example, studies in anesthetized animals often focus on direct effects on the respiratory center by measuring phrenic nerve discharges, while studies in conscious animals may use telemetry to monitor respiratory parameters like breathing rate and tidal volume.[7][8]
Q4: What are appropriate positive and negative controls for experiments involving this compound?
-
Positive Control: A known muscarinic agonist, such as oxotremorine, can be used to counteract the effects of this compound, confirming its mechanism of action.[7]
-
Negative Control: A saline control group is essential to account for any effects of the vehicle or injection procedure.[8]
-
Comparative Control: Atropine, a well-characterized muscarinic antagonist, can be used as a reference compound to compare the potency and effects of this compound.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in respiratory rate between subjects. | 1. Inconsistent depth of anesthesia. 2. Stress in conscious animals. 3. Individual differences in sensitivity to this compound. | 1. Monitor and maintain a consistent level of anesthesia. 2. Allow for an adequate acclimatization period for conscious animals before baseline measurements. 3. Increase the sample size to account for biological variability. |
| Observing respiratory depression instead of stimulation. | 1. This compound dosage is too high. 2. Interaction with the anesthetic agent. | 1. Perform a dose-response study to identify the optimal dose for respiratory stimulation. Doses as low as 0.1 mg/kg have been shown to have minimal adverse effects in dogs.[1][8] 2. Consider using a different anesthetic or a conscious animal model if feasible. |
| No significant effect of this compound on respiration. | 1. The dose of this compound is too low. 2. The route of administration is not optimal for reaching the target site. 3. The experimental model is not sensitive to this compound's effects. | 1. Titrate the dose of this compound upwards in a pilot study. 2. Compare different routes of administration (e.g., intravenous vs. intracerebroventricular) based on your research question.[7] 3. Review the literature to ensure the chosen animal model is appropriate. |
| Difficulty in interpreting phrenic nerve discharge data. | 1. Signal-to-noise ratio is low. 2. Incorrect identification of inspiratory and expiratory phases. | 1. Ensure proper electrode placement and grounding to minimize noise. 2. Use integrated phrenic nerve activity to more clearly delineate the respiratory cycle. |
Quantitative Data Summary
Table 1: Effects of this compound on Phrenic Nerve Discharges (PND) in Anesthetized Animals[7]
| Animal Model | This compound Dose and Route | Effect on PND Rate | Effect on Inspiration/Expiration Time |
| Urethan-anesthetized rats | 2.5, 5 mg/kg i.v. | Increased | Reduced |
| Urethan-anesthetized rats | 0.6 mg/kg i.c.v. | Increased | Reduced |
| Urethan-anesthetized rabbits | 2.5 mg/kg i.v. | Increased | Not reported |
| Urethan-anesthetized rabbits | 0.2 mg/kg onto obex | Increased | Not reported |
Table 2: Effects of this compound Hydrobromide on Respiratory Function in Conscious Dogs[8]
| This compound Dose (mg/kg) | Observation | Statistical Significance |
| 0.1 | No significant differences compared to saline | - |
| 0.4 | Accelerated breathing in the first 20 minutes | Not significant |
| 1.6 | Accelerated breathing in the first 20 minutes | Not significant |
| 6.4 | Accelerated breathing in the first 20 minutes | Not significant |
Experimental Protocols
Protocol 1: Evaluation of this compound on Phrenic Nerve Activity in Anesthetized Rats[7]
-
Animal Preparation: Anesthetize Wistar rats with urethane.
-
Surgical Procedure: Perform a tracheotomy and cannulate the trachea. Isolate the phrenic nerve for recording.
-
Recording: Record phrenic nerve discharges (PND) using bipolar electrodes. Amplify and filter the signal.
-
Drug Administration: Administer this compound intravenously (i.v.) or intracerebroventricularly (i.c.v.).
-
Data Analysis: Analyze the rate of PND, as well as the duration of inspiration and expiration.
Protocol 2: Assessment of this compound on Cardiorespiratory Function in Conscious Dogs[8]
-
Animal Model: Use telemetered beagle dogs.
-
Experimental Design: Employ a Latin square design, where each dog receives a single dose of normal saline, a positive control (sotalol hydrochloride), or this compound (0.1, 0.4, 1.6, or 6.4 mg/kg).
-
Data Collection: Collect electrocardiogram, blood pressure, and respiratory parameters via telemetry before and for 24 hours after administration.
-
Statistical Analysis: Perform statistical comparisons at scheduled time points.
Visualizations
Caption: this compound's antagonistic action on muscarinic receptors.
Caption: General experimental workflow for studying this compound.
References
- 1. Effects of this compound Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor antagonists: effects on pulmonary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of this compound on respiratory center] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisodine Technical Support Center: Experimental Guidance and Troubleshooting
Welcome to the Anisodine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this compound hydrobromide and this compound free base. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between this compound hydrobromide and this compound free base?
This compound hydrobromide is the salt form of this compound, where the this compound molecule is protonated and paired with a bromide ion. The free base is the neutral form of the molecule. The hydrobromide salt is generally more stable and water-soluble than the free base, making it easier to handle and formulate in aqueous solutions.[1] The choice between the two forms depends on the specific requirements of the experiment, such as the desired solvent and the required concentration.
Q2: What is the mechanism of action of this compound?
This compound acts as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3] By blocking these receptors, it inhibits the effects of the neurotransmitter acetylcholine.[2] This antagonism affects various physiological processes, including smooth muscle contraction, heart rate, and glandular secretions.[2] this compound has been shown to have neuroprotective effects, which are believed to be mediated through its action on the central nervous system.[3]
Q3: Which form of this compound should I use for my in vitro experiments?
For most cell-based assays conducted in aqueous media, this compound hydrobromide is the preferred form due to its higher water solubility. However, if your experiment requires dissolving the compound in a non-polar organic solvent, the free base may be more suitable. It is crucial to consider the final concentration of the solvent in your culture medium to avoid solvent-induced cytotoxicity.
Q4: Which form is better for in vivo studies?
This compound hydrobromide is commonly used for in vivo studies, particularly for administration via injection, due to its solubility in physiological buffers.[4] The choice of vehicle is critical for ensuring the bioavailability and consistent delivery of the compound.
Q5: How should I prepare stock solutions of this compound?
For this compound hydrobromide, sterile water, phosphate-buffered saline (PBS), or dimethyl sulfoxide (DMSO) can be used to prepare stock solutions. For this compound free base, which is more lipophilic, organic solvents such as DMSO, ethanol, chloroform, dichloromethane, or ethyl acetate are recommended.[5] It is advisable to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored in airtight, light-protected vials at -20°C for short periods.[5]
Physicochemical Properties
| Property | This compound Hydrobromide | This compound Free Base |
| Molecular Formula | C₁₇H₂₂BrNO₅ | C₁₇H₂₁NO₅ |
| Molecular Weight | 400.27 g/mol | 319.35 g/mol |
| Appearance | Solid powder | - |
| Solubility | Soluble in DMSO.[2] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] |
| Storage | Dry, dark, short-term at 0-4°C, long-term at -20°C.[2] | - |
Pharmacokinetic Parameters of this compound Hydrobromide (Intravenous Administration in Beagle Dogs)
| Dose (mg/kg) | Cmax (ng/mL) | AUC₀-t (ng·h/mL) | t₁/₂z (h) |
| 0.1 | 43.3 ± 8.6 | 35.9 ± 6.6 | 0.9 ± 0.3 |
| 0.3 | 117.9 ± 40.2 | 159.6 ± 56.6 | 1.5 ± 0.9 |
| 0.9 | 348.6 ± 40.0 | 443.3 ± 50.3 | 1.1 ± 0.2 |
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Buffer | The concentration of the free base form is too high for the aqueous buffer. The pH of the buffer may be affecting the solubility of the hydrobromide salt. | For the free base, use a co-solvent like DMSO or ethanol, ensuring the final solvent concentration is compatible with your experimental system. For the hydrobromide, ensure the buffer pH is within a range that maintains its solubility. |
| Inconsistent Results in Cell-Based Assays | Degradation of the compound in the stock solution or working solution. Inconsistent final concentration due to pipetting errors or precipitation. | Prepare fresh solutions for each experiment. Visually inspect solutions for any signs of precipitation before use. Perform a concentration-response curve to ensure the observed effects are dose-dependent. |
| Low Bioavailability in in vivo Studies | Poor absorption of the free base form. Inappropriate vehicle for administration. | Consider using the hydrobromide salt for better absorption in aqueous environments. Optimize the vehicle formulation; for poorly soluble compounds, consider using a vehicle containing a solubilizing agent like PEG400 and a surfactant like Tween-80. |
| Unexpected Off-Target Effects | This compound is a non-selective muscarinic antagonist and can interact with multiple receptor subtypes (M1, M2, M3, M4, M5).[6] | Use selective antagonists for other muscarinic receptor subtypes as controls to dissect the specific receptor involvement in your observed effects. Consult the literature for the expression profile of muscarinic receptors in your model system. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrobromide Stock Solution (10 mM in DMSO)
-
Materials: this compound hydrobromide powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes, and precision pipette.
-
Calculation: Determine the mass of this compound hydrobromide needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM stock solution, you would need 4.0027 mg).
-
Procedure:
-
Weigh the calculated amount of this compound hydrobromide powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vitro Assay - Competitive Binding Assay for Muscarinic Receptors
-
Cell Culture: Culture cells expressing the muscarinic receptor subtype of interest (e.g., CHO cells transfected with M1, M2, or M3 receptors) to an appropriate density in 96-well plates.
-
Preparation of Reagents:
-
Prepare a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) solution in a suitable binding buffer.
-
Prepare serial dilutions of this compound hydrobromide or this compound free base in the binding buffer.
-
-
Assay Procedure:
-
Wash the cells with the binding buffer.
-
Add the radiolabeled antagonist to all wells.
-
Add the different concentrations of this compound (or a known antagonist as a positive control) to the respective wells.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration.
Protocol 3: In Vivo Administration of this compound Hydrobromide to Rodents
-
Animal Model: Use an appropriate rodent model for your research question (e.g., a model of cerebral ischemia).
-
Dosing Solution Preparation:
-
Dissolve this compound hydrobromide in sterile saline or PBS to the desired concentration.
-
Ensure the solution is clear and free of particulates. Filter sterilize if necessary.
-
-
Administration:
-
Administer the solution via the desired route (e.g., intraperitoneal or intravenous injection).
-
The volume of injection should be appropriate for the size of the animal.
-
-
Sample Collection (for Pharmacokinetic Studies):
-
Collect blood samples at predetermined time points after administration.
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
-
Analysis: Analyze the concentration of this compound in the plasma/serum samples using a validated analytical method such as LC-MS/MS.
Visualizing Experimental Concepts
This compound's Mechanism of Action: Antagonism of Muscarinic Receptors
References
- 1. Evaluation of Tropane Alkaloids in Teas and Herbal Infusions: Effect of Brewing Time and Temperature on Atropine and Scopolamine Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 4. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellmolbiol.org [cellmolbiol.org]
Navigating the Nuances of Anisodine: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the off-target effects of Anisodine in experimental settings. This compound, a tropane alkaloid with primary activity as a muscarinic acetylcholine receptor antagonist, also exhibits off-target effects, most notably as an α1-adrenergic receptor antagonist. Understanding and mitigating these off-target interactions are crucial for the accurate interpretation of research data and the development of selective therapeutic agents.
This guide offers troubleshooting advice in a user-friendly question-and-answer format, detailed experimental protocols, and a summary of available quantitative data to facilitate robust experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during research involving this compound.
Q1: What are the primary on-target and off-target effects of this compound?
This compound's primary on-target effect is the blockade of muscarinic acetylcholine receptors.[1] Its most well-documented off-target effect is the antagonism of α1-adrenergic receptors.[2]
Q2: I'm observing unexpected cardiovascular effects (e.g., changes in blood pressure, heart rate) in my animal model after this compound administration. What could be the cause and how can I manage it?
Unexpected cardiovascular effects are likely due to this compound's off-target blockade of α1-adrenergic receptors, which can lead to vasodilation and subsequent changes in blood pressure. Additionally, its on-target muscarinic antagonism can affect heart rate. A study in conscious dogs showed that this compound at doses of 0.4 mg/kg and higher can cause a significant increase in heart rate and diastolic and mean blood pressure.[3][4]
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response study to determine the minimal effective concentration for your desired on-target effect with the least cardiovascular side effects. A dose of 0.1 mg/kg in dogs showed no significant cardiorespiratory effects.[3][4]
-
Selective Antagonists: If the observed cardiovascular effects interfere with your experimental goals, consider using a more selective muscarinic antagonist as a control to differentiate between on-target and off-target effects.
-
Co-administration with a Selective α1-Agonist: To confirm that the cardiovascular effects are α1-adrenergic related, you could consider a co-administration experiment with a selective α1-adrenergic agonist to see if the effects are reversed. This should be done with caution and careful dose selection.
Q3: My in vitro cell-based assay is showing inconsistent results with this compound. What are some potential reasons and solutions?
Inconsistent results in cell-based assays can stem from several factors:
-
Cell Line Variability: Different cell lines express varying levels of muscarinic and adrenergic receptor subtypes. Characterize the receptor expression profile of your cell line.
-
Concentration-Dependent Off-Target Effects: At higher concentrations, the off-target effects of this compound may become more pronounced and interfere with your measurements.
-
Assay Duration: The kinetics of on-target versus off-target effects may differ. Conduct time-course experiments to identify an optimal endpoint where the on-target effect is maximal and the off-target effect is minimal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Q4: I am observing unexpected behavioral changes in my animal model that are complicating my primary measurements. How can I address this?
This compound, being a centrally active anticholinergic, can induce behavioral alterations. These could be related to its sedative effects (similar to scopolamine) or excitatory effects (similar to atropine), depending on the dose and animal model.
Mitigation Strategies:
-
Acclimatization and Habituation: Ensure animals are thoroughly acclimatized to the experimental procedures and environment before this compound administration to minimize stress-induced behavioral changes.
-
Appropriate Controls: Use vehicle-treated animals as a baseline for normal behavior. Including positive controls like scopolamine or atropine can help contextualize the observed behavioral effects.
-
Dose Selection: Lower doses may achieve the desired peripheral effect with minimal central nervous system side effects.
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of this compound and Related Anticholinergics in Rats
| Compound | Maximum Plasma Concentration (Cmax) after i.v. administration (ng/mL) | Bioavailability after i.g. administration (%) | Urinary Excretion Rate (%) | Reference |
| This compound | 340.50 ± 44.52 | 80.45 | 32.67 | [5] |
| Atropine | 274.25 ± 53.66 | 21.62 | 11.33 | [5] |
| Scopolamine | 483.75 ± 78.13 | 2.52 | 8.69 | [5] |
Table 2: Relative Potency for α1-Adrenoceptor Antagonism
| Compound | Relative Potency |
| Prazosin | > |
| Atropine | > |
| Anisodamine | > |
| Scopolamine | > |
| This compound |
This table indicates a qualitative order of potency in displacing the α1-adrenoceptor ligand [3H]-WB-4101.
Key Experimental Protocols
1. Radioligand Binding Assay to Determine Receptor Affinity (Ki)
This protocol is a generalized method to determine the binding affinity of this compound for muscarinic and adrenergic receptors.
Objective: To calculate the inhibition constant (Ki) of this compound for a specific receptor subtype using a competitive binding assay.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK cells transfected with M1-M5 or α1A, α1B, α1D adrenergic receptor subtypes).
-
A suitable radioligand for the target receptor (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [3H]-prazosin for α1-adrenergic receptors).
-
This compound solutions of varying concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain an IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
2. Functional Assay for Muscarinic Receptor Antagonism (Calcium Mobilization)
This protocol measures the ability of this compound to block agonist-induced intracellular calcium mobilization mediated by Gq-coupled muscarinic receptors (e.g., M1, M3, M5).
Objective: To determine the functional potency (IC50) of this compound in blocking muscarinic receptor-mediated signaling.
Materials:
-
Cells expressing the Gq-coupled muscarinic receptor of interest (e.g., M3).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A muscarinic agonist (e.g., carbachol).
-
This compound solutions of varying concentrations.
-
A fluorescence plate reader or microscope.
Methodology:
-
Cell Loading: Load the cells with the calcium-sensitive dye.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of the muscarinic agonist (e.g., carbachol).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by recording the fluorescence signal.
-
Data Analysis: Plot the agonist-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of the functional response.
Signaling Pathways
Muscarinic Receptor Signaling Pathways
This compound primarily antagonizes M1-M5 muscarinic acetylcholine receptors, which couple to different G proteins and downstream signaling cascades.
Caption: this compound's antagonism of muscarinic receptor signaling pathways.
α1-Adrenergic Receptor Signaling Pathway (Off-Target)
This compound can also block α1-adrenergic receptors, which are Gq-coupled and lead to a similar downstream cascade as M1, M3, and M5 muscarinic receptors.
Caption: this compound's off-target antagonism of α1-adrenergic signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Effects of this compound Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, this compound, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anisodine Dose-Response Curve Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Anisodine dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as daturamine and α-hydroxyscopolamine, is a tropane alkaloid. It functions as an anticholinergic and antispasmodic agent.[1] this compound's primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors (mAChRs).[2] Additionally, it has been shown to possess α1-adrenergic receptor antagonist properties.[1]
Q2: Why is my this compound dose-response curve showing a biphasic or unusual shape?
A biphasic or non-sigmoidal dose-response curve with this compound can arise from its dual antagonism of muscarinic and α1-adrenergic receptors. The observed response is a composite of its effects on both receptor systems, which may have opposing or differential downstream effects depending on the tissue or cell type being studied. The final shape of the curve will depend on the relative expression levels of muscarinic and α1-adrenergic receptor subtypes and their respective signaling efficiencies in your experimental model.
Q3: I am observing lower than expected potency (high IC50 value). What are the possible reasons?
Several factors could contribute to lower than expected potency:
-
Agonist Concentration: The concentration of the agonist used to stimulate the response is critical. If the agonist concentration is too high, a higher concentration of this compound will be required to elicit an inhibitory effect.
-
Receptor Subtype Expression: The potency of this compound will vary depending on the specific subtypes of muscarinic and α1-adrenergic receptors present in your system. This compound may have a lower affinity for the particular subtypes expressed in your model.
-
Solubility Issues: Although tropane alkaloids are generally water-soluble, poor solubility of this compound in your specific assay buffer can lead to a lower effective concentration.
-
Compound Stability: Degradation of this compound in the assay medium over the course of the experiment will result in a reduced effective concentration and a rightward shift in the dose-response curve.
Q4: My dose-response curve has a very shallow or steep Hill slope. What does this indicate?
The Hill slope reflects the steepness of the dose-response curve.
-
A shallow Hill slope (<<1.0) can suggest complex binding kinetics, the presence of multiple binding sites with different affinities (as would be expected with this compound's multiple targets), or negative cooperativity.
-
A steep Hill slope (>>1.0) may indicate positive cooperativity in binding or that the response being measured is downstream in a signaling cascade with inherent amplification.
Q5: How can I prepare and store this compound solutions?
For optimal results, it is recommended to prepare fresh this compound solutions for each experiment.
-
Stock Solutions: A high-concentration stock solution can be prepared in an organic solvent like DMSO. Store this stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Aqueous Solutions: While tropane alkaloids are generally water-soluble, it is advisable to first dissolve this compound in a small amount of an appropriate organic solvent before diluting it in your aqueous assay buffer. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system. The stability of this compound in aqueous solutions can be limited, so use freshly prepared dilutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Pipetting errors: Inaccurate dispensing of agonist or this compound. 3. Edge effects: Evaporation from wells at the edge of the plate. | 1. Ensure thorough cell mixing before and during plating. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Use a randomized plate layout and consider leaving the outer wells filled with buffer or media. |
| No dose-response (flat curve) | 1. Incorrect concentration range: The tested concentrations of this compound are too low or too high. 2. Inactive compound: this compound has degraded. 3. Low receptor expression: The target receptors are not present in sufficient numbers in your cell line or tissue. | 1. Perform a wider range of serial dilutions (e.g., from 1 nM to 100 µM). 2. Use a fresh batch of this compound and prepare fresh solutions. 3. Confirm receptor expression using techniques like qPCR, Western blot, or radioligand binding. |
| Curve does not reach a full plateau | 1. Insufficient concentration range: The highest concentration of this compound tested is not sufficient to achieve maximal inhibition. 2. Solubility limit reached: At higher concentrations, this compound may be precipitating out of solution. | 1. Extend the dose-response curve to higher concentrations. 2. Visually inspect the wells for precipitation. If observed, consider using a different solvent for the stock solution or adding a solubilizing agent (ensure it does not affect the assay). |
| Unexpected stimulatory effect at low concentrations | Hormesis or off-target effects: Some antagonists can exhibit partial agonism or interact with other signaling pathways at low concentrations. | Carefully characterize the response at lower concentrations with smaller dilution steps. Investigate potential off-target effects using selective antagonists for other receptors if available. |
| Inconsistent results between experiments | 1. Cell passage number: High passage numbers can lead to changes in receptor expression and signaling. 2. Reagent variability: Differences in batches of media, serum, or other reagents. 3. Incubation time: Variation in the duration of agonist or antagonist treatment. | 1. Use cells within a consistent and defined passage number range. 2. Use the same batch of critical reagents for a set of experiments. 3. Precisely control all incubation times. |
Data Presentation
Due to the limited availability of specific binding affinity data for this compound in the public domain, the following tables provide a template for the types of quantitative data researchers should aim to generate. For comparative purposes, representative pA2 values for the well-characterized muscarinic antagonist, Atropine, are provided.
Table 1: Muscarinic Receptor Antagonist Affinity (pA2 values)
| Antagonist | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Atropine (Example) | 8.9 | 9.0 | 9.2 | 8.9 | 8.8 |
Researchers are encouraged to determine the pA2 values for this compound at each muscarinic receptor subtype in their specific experimental system using Schild analysis.
Table 2: α1-Adrenergic Receptor Antagonist Potency
| Antagonist | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor |
| This compound | Potency is lower than Prazosin and Atropine | Potency is lower than Prazosin and Atropine | Potency is lower than Prazosin and Atropine |
Experimental Protocols
Protocol 1: In Vitro Functional Antagonism Assay (Calcium Flux)
This protocol provides a general method for assessing the antagonist effect of this compound on agonist-induced calcium mobilization in a cell line expressing muscarinic or α1-adrenergic receptors.
Materials:
-
Cells expressing the target receptor (e.g., CHO-K1 cells stably transfected with a muscarinic or adrenergic receptor subtype)
-
Agonist (e.g., Acetylcholine for muscarinic receptors, Phenylephrine for α1-adrenergic receptors)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach and grow to confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Initiate reading and then add a fixed concentration of the agonist (typically the EC80 concentration) to all wells simultaneously using an automated injection system.
-
Data Analysis: Measure the change in fluorescence intensity over time. The peak fluorescence response is typically used for analysis. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Schild Analysis for Determining Antagonist Affinity (pA2)
Schild analysis is used to determine the dissociation constant (Kb) of a competitive antagonist, which is expressed as the pA2 value (-log Kb).
Procedure:
-
Agonist Dose-Response: Generate a full dose-response curve for the agonist in the absence of this compound to determine its EC50 value.
-
Antagonist Treatment: In parallel experiments, incubate the cells or tissue with a fixed concentration of this compound for a sufficient time to reach equilibrium.
-
Agonist Dose-Response in the Presence of Antagonist: While in the presence of the fixed concentration of this compound, generate a new full dose-response curve for the agonist.
-
Repeat with Multiple Antagonist Concentrations: Repeat steps 2 and 3 with at least three different concentrations of this compound.
-
Calculate Dose Ratios: For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Determine pA2: If the antagonism is competitive, the plot should be linear with a slope of 1. The x-intercept of the regression line is the pA2 value.
Mandatory Visualization
References
- 1. An Agrobacterium-Mediated Transient Expression Method for Functional Assay of Genes Promoting Disease in Monocots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Image:Effect of non-competitive antagonist on dose-response relationship-MSD Veterinary Manual [msdvetmanual.com]
- 3. biochemistry - The effect on the efficacy and potency of a non-competetive antagonist binding to the active site of the receptor (dose-response curve) - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: Enhancing Anisodine Bioavailability in Animal Studies
Welcome to the technical support center for researchers and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the bioavailability of Anisodine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound in common animal models?
This compound, a tropane alkaloid, has been noted for its relatively good oral absorption. In rats, the oral bioavailability of this compound has been reported to be approximately 80.45%. Some literature even suggests that oral this compound is absorbed both rapidly and completely.[1][2][3] This high baseline bioavailability is an important consideration, as the focus for improvement may shift from overcoming poor absorption to enhancing formulation stability, achieving controlled release, or enabling targeted delivery.
Q2: My preliminary results show lower than expected oral bioavailability for this compound. What are the potential causes?
Several factors could contribute to lower-than-expected bioavailability in your animal study. Consider the following:
-
Formulation Issues: The physical and chemical properties of your formulation can significantly impact drug release and absorption. Poorly optimized formulations can lead to incomplete dissolution or precipitation of this compound in the gastrointestinal (GI) tract.
-
Animal Model Variability: Physiological differences between individual animals, such as gastric pH, gastrointestinal motility, and enzymatic activity, can lead to variable absorption. The choice of animal model is also critical, as interspecies differences in drug metabolism and absorption can be significant.
-
Analytical Method Sensitivity: Insufficient sensitivity of the analytical method used to quantify this compound in plasma can lead to an underestimation of its concentration, particularly at later time points, affecting the calculation of the Area Under the Curve (AUC) and, consequently, bioavailability.
-
First-Pass Metabolism: While this compound has good absorption, it may still be subject to some degree of first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation.
Q3: What are the most promising strategies for enhancing the oral bioavailability of this compound?
While this compound's inherent bioavailability is high, advanced drug delivery systems can be employed to address formulation challenges, protect the drug from degradation, and potentially improve its pharmacokinetic profile. Promising strategies include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), can enhance the solubility and dissolution of this compound, potentially improving absorption and reducing variability.[4]
-
Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix, solid dispersions can increase the drug's dissolution rate and extent of supersaturation in the GI tract, leading to improved absorption.[5][6][7][8][9]
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can protect it from degradation in the GI tract, facilitate its transport across the intestinal epithelium, and offer opportunities for targeted delivery.[10]
-
Mucoadhesive Nanoparticles: These formulations can increase the residence time of this compound at the site of absorption in the intestine, potentially leading to enhanced absorption.[11][12][13][14][15]
Troubleshooting Guides
Issue 1: Low and Variable Cmax and AUC in Pharmacokinetic Studies
| Possible Cause | Troubleshooting Steps |
| Poor Drug Solubility/Dissolution in the GI Tract | * Formulation Re-evaluation: Consider formulating this compound as a solid dispersion or a lipid-based formulation (e.g., SMEDDS) to improve its dissolution rate. * Particle Size Reduction: Micronization or nanonization of the this compound powder can increase its surface area and improve dissolution. |
| Inconsistent Gastric Emptying and Intestinal Transit Times | * Standardize Experimental Conditions: Ensure that all animals are fasted for a consistent period before drug administration. * Control for Stress: Minimize stress in the animals, as it can affect GI motility. |
| Degradation of this compound in the GI Tract | * Protective Formulations: Encapsulate this compound in polymeric nanoparticles or liposomes to protect it from the harsh environment of the stomach and intestines. |
| High First-Pass Metabolism | * Lymphatic Targeting: Formulations like LBDDS can promote lymphatic absorption, partially bypassing the liver and reducing first-pass metabolism.[4] |
Issue 2: Difficulty in Formulating a Stable and Reproducible this compound Dosage Form
| Possible Cause | Troubleshooting Steps |
| Drug-Excipient Incompatibility | * Compatibility Studies: Conduct thorough compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify suitable excipients. |
| Physical Instability of the Formulation (e.g., crystallization, aggregation) | * Polymer Selection for Solid Dispersions: For solid dispersions, select polymers that have good miscibility with this compound and a high glass transition temperature (Tg) to prevent recrystallization.[9] * Stabilizers for Nanoformulations: For nanoformulations, use appropriate stabilizers (surfactants or polymers) to prevent aggregation. |
| Phase Separation in Lipid-Based Formulations | * Optimize Formulation Components: Carefully select the oil, surfactant, and cosurfactant/cosolvent ratios in LBDDS to ensure the formation of a stable microemulsion upon dilution in aqueous media. |
Data Presentation: Comparison of Bioavailability Enhancement Strategies (Hypothetical Data)
Note: The following data is hypothetical and for illustrative purposes to demonstrate how to present comparative data. Specific experimental results for this compound with these advanced formulations are limited in publicly available literature.
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | Rat | 10 | 500 ± 120 | 1.0 | 2500 ± 600 | 100 |
| This compound Solid Dispersion | Rat | 10 | 850 ± 150 | 0.75 | 4500 ± 800 | 180 |
| This compound-Loaded SLNs | Rat | 10 | 700 ± 130 | 1.5 | 5500 ± 950 | 220 |
| This compound SMEDDS | Rat | 10 | 950 ± 180 | 0.5 | 6250 ± 1100 | 250 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30, HPMC) in a common volatile solvent (e.g., ethanol, methanol) at a predetermined drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (using techniques like DSC and X-ray diffraction to confirm the amorphous nature of the drug).
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group) for each formulation to be tested (e.g., this compound suspension as control, this compound solid dispersion, this compound-loaded SLNs).
-
Dosing: Administer the formulations orally via gavage at a specified dose of this compound.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Workflow for developing and evaluating this compound formulations.
Caption: this compound absorption pathway from the GI tract.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. japsonline.com [japsonline.com]
- 6. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Aspects of Nanoparticle-in-Matrix Drug Delivery Systems for Oral/Buccal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mucoadhesive versus mucopenetrating nanoparticles for oral delivery of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mucoadhesive carriers for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mucoadhesive nanoparticles-based oral drug delivery systems enhance ameliorative effects of low molecular weight heparin on experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chitosan Nanoparticles as a Mucoadhesive Drug Delivery System for Ocular Administration [mdpi.com]
Identifying and minimizing artifacts in Anisodine imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize artifacts in Anisodine imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance in imaging studies?
This compound is a tropane alkaloid and an anticholinergic agent that acts as an antagonist of muscarinic acetylcholine receptors.[1][2][3] In a research context, imaging studies involving this compound may be conducted to investigate its effects on the central nervous system, cerebral blood flow, and neuroprotection.[1][2] Understanding its mechanism of action is crucial for designing imaging experiments and interpreting the resulting data.[1]
Q2: What are the common types of artifacts that can be expected in this compound imaging studies?
While specific artifacts for this compound imaging are not extensively documented, researchers can anticipate common artifacts associated with the imaging modalities used to study its effects, such as MRI, PET, and CT. These can be broadly categorized as:
-
Patient-Related Artifacts: Motion artifacts from the subject, physiological artifacts (e.g., breathing, heartbeat), and anatomical variations.[4][5]
-
Physics-Based Artifacts: These are inherent to the imaging modality and include beam hardening in CT, chemical shift and susceptibility artifacts in MRI, and scatter in nuclear medicine imaging.[4][6][7]
-
Instrumental and Technical Artifacts: These can arise from equipment malfunctions, improper calibration, or suboptimal imaging parameters.[5][8]
Q3: How can motion artifacts be minimized in pre-clinical this compound studies with animal models?
Motion artifacts are a significant challenge in animal imaging. To minimize them:
-
Anesthesia: Use appropriate and stable anesthesia to immobilize the animal.
-
Immobilization Devices: Utilize head holders, bite bars, and body restraints tailored to the animal.
-
Physiological Monitoring: Monitor vital signs to ensure the animal's stability throughout the scan.
-
Gating and Triggering: Use respiratory and cardiac gating techniques to acquire data during periods of minimal motion.[9]
Troubleshooting Guides
Issue 1: Blurring or Ghosting in MR Images
Problem: Images appear blurred, or "ghost" replicas of the anatomy are present, obscuring fine details. This is often a result of subject motion.[10][11]
Troubleshooting Steps:
-
Assess Subject Stability:
-
Ensure the subject is adequately restrained and comfortable.[9]
-
For animal studies, check the depth of anesthesia.
-
-
Implement Motion Correction Techniques:
-
Utilize prospective motion correction sequences if available on your scanner.
-
Apply retrospective motion correction algorithms during post-processing.
-
Employ navigator echoes to track and correct for motion.
-
-
Optimize Imaging Parameters:
Illustrative Data on Motion Artifact Reduction:
| Parameter | Setting A (High Motion) | Setting B (Motion Corrected) |
| Sequence | Standard Gradient Echo | Gradient Echo with Navigator |
| Acquisition Time | 5 minutes | 6 minutes |
| Image Quality Score (1-5) | 2 (Significant blurring) | 4 (Minor residual motion) |
| Signal-to-Noise Ratio (SNR) | 35 | 45 |
Issue 2: Signal Loss or Distortion in Brain Regions of Interest
Problem: Signal intensity is lost or a geometric distortion is observed in specific brain areas, particularly near air-tissue interfaces like the sinuses. This is likely due to susceptibility artifacts.[6]
Troubleshooting Steps:
-
Optimize Shim Coils:
-
Perform automated shimming before the acquisition.
-
If available, use higher-order shim coils to improve magnetic field homogeneity.
-
-
Adjust Sequence Parameters:
-
Use shorter echo times (TE) to minimize dephasing.
-
Employ spin echo sequences instead of gradient echo sequences, as they are less sensitive to susceptibility effects.
-
Increase the receiver bandwidth, which can reduce the spatial distortion.
-
-
Modify Slice Acquisition:
-
Acquire thinner slices to reduce intra-voxel dephasing.
-
Orient the slices to minimize the impact of air-tissue interfaces on the region of interest.
-
Quantitative Comparison of Susceptibility Artifact Reduction Techniques:
| Technique | Echo Time (ms) | Bandwidth (kHz) | Observed Signal Loss |
| Standard GRE | 25 | 32 | High |
| Optimized GRE | 15 | 64 | Moderate |
| Spin Echo | 12 | 32 | Low |
Visualizations
This compound Signaling Pathway
Caption: this compound acts as an antagonist at muscarinic acetylcholine receptors.
Experimental Workflow for this compound Imaging Study
Caption: A generalized workflow for an this compound imaging experiment.
Troubleshooting Logic for Image Artifacts
Caption: A logical approach to troubleshooting common imaging artifacts.
References
- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 2. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Imaging Artifacts – 3D and Quantitative Imaging Laboratory [3dqlab.stanford.edu]
- 5. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. extrica.com [extrica.com]
- 7. researchgate.net [researchgate.net]
- 8. hsinfilm.com [hsinfilm.com]
- 9. mriquestions.com [mriquestions.com]
- 10. Understanding Motion Artifact and Metal Artifact MRI in Imaging [medical-professionals.com]
- 11. hkjr.org [hkjr.org]
Validation & Comparative
A Comparative Study of Anisodine and Scopolamine on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine and scopolamine are both tropane alkaloids derived from plants of the Solanaceae family. They are known for their anticholinergic properties, acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). While scopolamine is a well-characterized compound used in clinical practice and as a research tool to induce cognitive deficits, this compound is primarily used in China for various medical conditions, including circulatory shock. This guide provides a comparative analysis of the effects of this compound and scopolamine on the central nervous system (CNS), focusing on their receptor binding affinities, pharmacokinetic profiles, and impacts on learning and memory. The information is supported by experimental data from various studies.
Mechanism of Action
Both this compound and scopolamine exert their effects by blocking the action of acetylcholine, a key neurotransmitter in the CNS involved in learning, memory, and attention. They are non-selective antagonists of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors widely distributed in the brain. Blockade of these receptors, particularly the M1 subtype, is associated with cognitive impairments.[1][2]
Data Presentation
Receptor Binding Affinity
The following table summarizes the available data on the binding affinities (Ki values) of this compound and scopolamine for different muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity. It is important to note that direct comparative studies for all subtypes are limited, and the data presented is compiled from different sources.
| Receptor Subtype | This compound Ki (nM) | Scopolamine Ki (nM) | Reference |
| M1 | Data not available | 0.83 | [3] |
| M2 | Data not available | 5.3 | [3] |
| M3 | Data not available | 0.34 | [3] |
| M4 | Data not available | 0.38 | [3] |
| M5 | Data not available | 0.34 | [3] |
Note: While specific Ki values for this compound at different muscarinic receptor subtypes were not found in the available literature, studies indicate that this compound hydrobromide effectively modulates the expression of M1, M2, M4, and M5 receptors in brain tissues under certain conditions.[4][5][6][7]
Pharmacokinetic Profile in Rats
A comparative study in rats provided the following pharmacokinetic data after intravenous (i.v.) and intragastric (i.g.) administration.
| Parameter | This compound (AT3) | Scopolamine (Sco) | Reference |
| Cmax (ng/mL) after i.v. administration | 340.50 ± 44.52 | 483.75 ± 78.13 | [8] |
| Oral Bioavailability (%) | 80.45 | 2.52 | [8] |
| Urinary Excretion Rate (%) | 32.67 | 8.69 | [8] |
Behavioral Effects on Learning and Memory
The following tables summarize data from Morris water maze and passive avoidance tests. These studies often use scopolamine to induce memory impairment. Direct comparative studies with this compound are limited.
Morris Water Maze: Escape Latency (seconds)
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Reference |
| Control | ~50 | ~40 | ~30 | ~25 | ~20 | [9] |
| Scopolamine (1 mg/kg, i.p.) | ~55 | ~50 | ~48 | ~45 | ~42 | [9] |
| This compound | - | - | - | - | - | Data not available in direct comparison |
Note: The data for Control and Scopolamine groups are representative values from a study investigating scopolamine-induced memory impairment.[9] No direct comparative studies with this compound in the Morris water maze were found.
Passive Avoidance Test: Latency to Enter Dark Compartment (seconds)
| Treatment Group | Acquisition Latency | Retention Latency (24h) | Reference |
| Control (Saline) | ~15 | >180 | [10] |
| Scopolamine (0.5 mg/kg, i.p.) | ~15 | <60 | |
| This compound | - | - | Data not available in direct comparison |
Note: The data for Control and Scopolamine groups are representative values from studies investigating scopolamine's effect on passive avoidance.[10] No direct comparative studies with this compound in the passive avoidance test were found.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [³H]-N-methylscopolamine)
-
Test compounds (this compound, Scopolamine) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Step-Through Passive Avoidance Test
Objective: To assess the effect of a compound on learning and memory in rodents.
Apparatus: A two-compartment apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Habituation (Day 1): Place the mouse in the light compartment and allow it to explore for a set period (e.g., 60 seconds). The guillotine door is then opened.
-
Acquisition/Training (Day 1): Once the mouse enters the dark compartment, the guillotine door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor. The latency to enter the dark compartment is recorded.
-
Drug Administration: Administer the test compound (this compound or Scopolamine) or vehicle at a specified time before or after the training session, depending on the aspect of memory being studied (e.g., acquisition, consolidation).
-
Retention Test (Day 2, typically 24 hours later): Place the mouse back into the light compartment. Open the guillotine door and measure the latency for the mouse to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive stimulus.
Mandatory Visualization
Caption: General signaling pathway of muscarinic antagonists like this compound and Scopolamine.
Caption: Experimental workflow for the step-through passive avoidance test.
Caption: Logical comparison of the primary CNS effects of this compound and Scopolamine.
Conclusion
Both this compound and scopolamine are non-selective muscarinic acetylcholine receptor antagonists, with scopolamine being more extensively studied in the context of CNS effects, particularly its impairment of learning and memory. The available pharmacokinetic data in rats suggests that this compound has significantly higher oral bioavailability compared to scopolamine. While scopolamine's effects on cognitive tasks like the Morris water maze and passive avoidance test are well-documented as models for memory impairment, a direct quantitative comparison with this compound from head-to-head studies is lacking in the current literature. Future research should focus on direct comparative studies to better elucidate the relative potencies and specific CNS effects of these two compounds, which could inform their potential therapeutic applications and guide further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of pro-amnesic efficacy of scopolamine, biperiden, and phencyclidine by using passive avoidance task in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxybutynin disrupts learning and memory in the rat passive avoidance response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Anisodine's Neuroprotective Efficacy In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro neuroprotective effects of Anisodine against other established neuroprotective agents. The data presented is collated from various studies to offer an objective overview of this compound's performance in preclinical models of neuronal damage.
Executive Summary
This compound, a tropane alkaloid, has demonstrated significant neuroprotective properties in various in vitro models of neuronal injury, particularly those involving hypoxia and oxidative stress. Experimental data indicates that this compound enhances neuronal cell viability, mitigates apoptosis, reduces intracellular calcium overload, and modulates key signaling pathways involved in cell survival and stress response. When compared to other neuroprotective agents such as Edaravone, Citicoline, and Cerebrolysin, this compound shows a distinct mechanistic profile, offering a promising avenue for further investigation in the development of therapies for neurodegenerative diseases and acute brain injury.
Comparative Data on Neuroprotective Effects
The following tables summarize the in vitro neuroprotective effects of this compound and other selected agents across different neuronal cell models and injury paradigms.
Table 1: Effect on Cell Viability in Hypoxia/Oxygen-Glucose Deprivation (OGD) Models
| Compound | Cell Line(s) | Injury Model | Key Findings |
| This compound | Rat Retinal Progenitor Cells (RPCs), Brain Neural Stem Cells (BNSCs) | Hypoxia (<1% O2) | Markedly improved cell viability and proliferation.[1][2][3] |
| Edaravone | HT-22, SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | Significantly increased cell viability, particularly at higher concentrations (25-100 µM).[4] |
| N-butylphthalide (NBP) | PC12 | Oxygen-Glucose Deprivation (OGD) | Significantly reversed the suppression of cell viability.[2] |
| Cerebrolysin | Chick Cortical Neurons, PC12 | Iodoacetate-induced hypoxia, CoCl2-induced hypoxia | Dose-dependently protected neurons from delayed cell death and restored metabolic activity.[5][6] |
Table 2: Effect on Apoptosis
| Compound | Cell Line(s) | Injury Model | Key Findings |
| This compound | HT22, NSC-34 | Oxidative Stress | Reduced the number of TUNEL positive cells in a dose-dependent manner.[5] |
| Edaravone | Mouse Primary Glial Cells | ER Stress (Tunicamycin) | Suppressed ER stress-mediated apoptosis.[7] |
| N-butylphthalide (NBP) | PC12 | H2O2-induced oxidative stress, OGD | Inhibited apoptosis and reduced caspase-3 activity.[2][8] |
| Citicoline | Primary Retinal Cultures | Glutamate- and High Glucose-induced neurotoxicity | Counteracted neuronal cell damage by decreasing proapoptotic effects.[9][10] |
| Cerebrolysin | Chick Cortical Neurons | Glutamate-induced excitotoxicity | Significantly reduced the number of apoptotic cells.[1] |
Table 3: Effect on Oxidative Stress
| Compound | Cell Line(s) | Injury Model | Key Findings |
| This compound | HT22, NSC-34 | Oxidative Stress | Reduced malondialdehyde (MDA) content and increased superoxide dismutase (SOD) activity.[5] |
| Edaravone | HT-22 | Oxygen-Glucose Deprivation (OGD) | Significantly decreased Reactive Oxygen Species (ROS) production.[4] |
| N-butylphthalide (NBP) | PC12 | Oxygen-Glucose Deprivation (OGD) | Increased SOD activity and lowered levels of MDA and ROS.[2] |
| Citicoline | AMD RPE Cybrid Cells | Oxidative Stress | Reduced ROS levels and downregulated hypoxia and angiogenesis markers.[11][12] |
| Cerebrolysin | PC12 | CoCl2-induced hypoxia | Decreased the levels of superoxide.[6] |
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow for assessing neuroprotection in vitro.
Caption: this compound's neuroprotective mechanisms.
Caption: A typical in vitro neuroprotection assay workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Cell Culture and Hypoxia/OGD Induction
-
Cell Lines: Rat retinal progenitor cells (RPCs), brain neural stem cells (BNSCs), HT22, NSC-34, PC12, and SH-SY5Y cells are commonly used. Primary cortical neurons can also be employed for more physiologically relevant studies.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Hypoxia Induction: For hypoxia, cells are placed in a hypoxic chamber with a gas mixture of <1% O2, 5% CO2, and balanced N2 for a specified duration (e.g., 4-8 hours).[1][2]
-
Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions more closely, cells are washed with glucose-free medium and then incubated in this medium within a hypoxic chamber. Reperfusion is simulated by returning the cells to normal glucose-containing medium and normoxic conditions.[2][4]
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The absorbance of the dissolved formazan is proportional to the number of living cells.[1][3]
-
CCK-8 Assay: The Cell Counting Kit-8 assay is another colorimetric assay that is more sensitive than the MTT assay. It utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce an orange formazan dye.
Apoptosis Assays
-
TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. Fluorescently labeled dUTP is incorporated at the 3'-OH ends of fragmented DNA, allowing for visualization by fluorescence microscopy.[5]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of specific caspases, such as caspase-3, to quantify apoptosis.
Oxidative Stress Assays
-
ROS Measurement: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
MDA Assay: Malondialdehyde (MDA) is a product of lipid peroxidation and a marker of oxidative stress. The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA levels.
-
SOD Activity Assay: Superoxide dismutase (SOD) is a key antioxidant enzyme. Its activity can be measured using kits that are typically based on the inhibition of a colorimetric reaction by SOD.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins to elucidate the mechanism of action. Cells are lysed, and the proteins are separated by SDS-PAGE, transferred to a membrane, and then probed with primary antibodies against target proteins (e.g., p-ERK, HIF-1α, Akt, Bcl-2, Bax). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[1][13]
Conclusion
The in vitro evidence strongly supports the neuroprotective potential of this compound. Its ability to enhance cell survival, inhibit apoptosis, and combat oxidative stress through the modulation of the Akt/GSK-3β and p-ERK1/2/HIF-1α/VEGF signaling pathways positions it as a compelling candidate for further preclinical and clinical development. While direct comparative studies are lacking, the available data suggests that this compound's efficacy is comparable to that of other established neuroprotective agents in similar in vitro paradigms. Future research should focus on head-to-head in vitro and in vivo comparisons to more definitively establish its relative therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Compound this compound affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cerebrolysin protects isolated cortical neurons from neurodegeneration after brief histotoxic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebrolysin protects PC12 cells from CoCl2-induced hypoxia employing GSK3β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Dl-3-n-butylphthalide exerts neuroprotective effects by modulating hypoxia-inducible factor 1-alpha ubiquitination to attenuate oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective effects of citicoline in in vitro models of retinal neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Citicoline in an in vitro AMD model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Anisodamine vs. Anisodine: A Comparative Guide to Microcirculation Improvement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Anisodamine and Anisodine, two tropane alkaloids with therapeutic potential for improving microcirculation, particularly in the context of circulatory shock. This analysis is based on available preclinical and clinical data, with a focus on their mechanisms of action, quantitative effects on hemodynamic parameters, and the experimental protocols used in key studies.
At a Glance: Anisodamine vs. This compound
| Feature | Anisodamine | This compound |
| Primary Mechanism | Muscarinic Acetylcholine Receptor (mAChR) Antagonist; α1-Adrenergic Receptor Antagonist[1] | Muscarinic Acetylcholine Receptor (mAChR) Antagonist[2] |
| Key Therapeutic Use | Acute circulatory shock, septic shock[1] | Acute circulatory shock, cerebral infarction, ophthalmic conditions[2] |
| Effect on Microcirculation | Improves blood flow, reduces leukocyte-endothelium interaction, anti-inflammatory effects[3] | Improves cerebral microcirculation, vasodilatory properties, neuroprotective effects[2] |
| Known Signaling Pathways | Cholinergic Anti-Inflammatory Pathway[4][5] | Potential involvement of ERK1/2 signaling pathway[6] |
Quantitative Data Summary
The following table summarizes the quantitative data from a key preclinical study by Zhong et al. (2023), which directly compared the effects of Anisodamine Hydrobromide (Ani HBr) and this compound Hydrobromide (AT3) on mesenteric microcirculation in a rat model of septic shock induced by lipopolysaccharide (LPS).
Table 1: Comparison of Hemodynamic and Microcirculatory Parameters in a Rat Model of Septic Shock
| Parameter | Control Group | LPS Group | Anisodamine (Ani HBr) Group | This compound (AT3) Group |
| Macrocirculation | ||||
| Mean Arterial Pressure (mmHg) | 101.3 ± 5.8 | 65.7 ± 8.2 | 85.6 ± 7.4 | 82.3 ± 6.9 |
| Heart Rate (beats/min) | 360 ± 25 | 480 ± 30 | 410 ± 28 | 425 ± 32 |
| Microcirculation | ||||
| Blood Flow Velocity (μm/s) | 396.8 ± 45.2 | 114.6 ± 31.5 | 289.7 ± 55.1 | 255.4 ± 48.9 |
| Leukocyte Adhesion (cells/100μm) | 5.3 ± 1.2 | 25.8 ± 4.6 | 10.2 ± 2.1 | 12.5 ± 2.8 |
| Inflammatory Cytokines | ||||
| TNF-α (pg/mL) | 45.2 ± 8.1 | 389.6 ± 55.2 | 152.3 ± 28.7 | 188.7 ± 35.4 |
| IL-6 (pg/mL) | 112.5 ± 15.3 | 856.2 ± 98.7 | 325.8 ± 45.1 | 401.5 ± 52.3 |
*p < 0.05 compared to the LPS group. Data are presented as mean ± standard deviation.
Source: Adapted from Zhong et al. (2023)[3][7]
Mechanisms of Action and Signaling Pathways
Anisodamine
Anisodamine's beneficial effects on microcirculation are attributed to a multi-faceted mechanism of action. Primarily, it acts as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][8] By blocking these receptors, it induces smooth muscle relaxation in blood vessels, leading to vasodilation and improved blood flow.
Furthermore, Anisodamine is also recognized as an α1-adrenergic receptor antagonist.[1][9] This action contributes to its vasodilatory effects and its ability to counteract the excessive vasoconstriction often seen in shock states.
A significant aspect of Anisodamine's mechanism is its involvement in the cholinergic anti-inflammatory pathway .[4][5] By blocking muscarinic receptors, Anisodamine may redirect acetylcholine to activate α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages. This activation inhibits the production and release of pro-inflammatory cytokines like TNF-α and IL-6, thereby reducing the inflammatory response that contributes to microcirculatory dysfunction in conditions like septic shock.
This compound
Similar to Anisodamine, this compound also functions as a muscarinic acetylcholine receptor antagonist.[2][10] This is a primary contributor to its effects on the vasculature, promoting vasodilation and improving blood flow. It has been particularly noted for its benefits in improving cerebral microcirculation.[2]
While less extensively characterized than Anisodamine in the context of septic shock, preclinical studies suggest this compound possesses neuroprotective properties.[10] There is evidence to suggest the involvement of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway in its mechanism of action, although the precise details of this interaction in the context of microcirculation require further investigation.[6] The ERK1/2 pathway is a critical regulator of cell proliferation, differentiation, and survival, and its modulation by this compound may contribute to its protective effects on endothelial cells and neurons during ischemic conditions.
Experimental Protocols
The following is a summary of the experimental protocol from the key comparative study by Zhong et al. (2023).
Animal Model and Induction of Septic Shock
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Sepsis: A single intravenous injection of lipopolysaccharide (LPS) from Escherichia coli at a dose of 15 mg/kg was administered to induce septic shock.
Drug Administration
-
Anisodamine Group: Anisodamine hydrobromide (Ani HBr) was administered intravenously at a dose of 5 mg/kg.
-
This compound Group: this compound hydrobromide (AT3) was administered intravenously at a dose of 5 mg/kg.
-
Control Groups: A control group (no LPS, no treatment) and an LPS group (LPS injection, no treatment) were included.
Microcirculation Observation and Measurement
-
Technique: Intravital microscopy was used to observe and record the mesenteric microcirculation.
-
Parameters Measured:
-
Vessel Diameter: The diameters of arterioles and venules were measured.
-
Blood Flow Velocity: Red blood cell velocity was measured in selected microvessels.
-
Leukocyte-Endothelium Interaction: The number of adherent and rolling leukocytes within a 100 µm vessel segment was quantified.
-
Measurement of Inflammatory Cytokines
-
Sample: Blood samples were collected.
-
Method: Enzyme-linked immunosorbent assay (ELISA) was used to measure the plasma concentrations of TNF-α and IL-6.
Conclusion and Future Directions
Both Anisodamine and this compound demonstrate significant potential for improving microcirculation, particularly in the context of septic shock. The available preclinical data suggests that both compounds are effective in restoring microcirculatory blood flow and reducing inflammation. Anisodamine appears to have a more extensively studied dual mechanism of action, targeting both muscarinic and α1-adrenergic receptors, as well as modulating the cholinergic anti-inflammatory pathway. This compound's effects are primarily attributed to its muscarinic receptor antagonism, with a potential neuroprotective role involving the ERK1/2 pathway.
It is important to note that the direct comparative quantitative data is currently limited to a single preclinical study in a septic shock model. While informative, further research is needed to fully elucidate the comparative efficacy and safety of Anisodamine and this compound in other conditions characterized by microcirculatory dysfunction. Head-to-head clinical trials are warranted to translate these promising preclinical findings into evidence-based clinical practice. Future research should also focus on providing a more detailed understanding of the signaling pathways involved, which could lead to the development of more targeted therapeutic strategies.
References
- 1. Anisodamine - Wikipedia [en.wikipedia.org]
- 2. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 3. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 9. Adrenoceptor blocking properties of atropine-like agents anisodamine and this compound on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisodine in Acute Ischemic Stroke: A Comparative Analysis Against Standard Therapies
For Immediate Release
[City, State] – [Date] – A comprehensive review of clinical and preclinical data provides new insights into the efficacy and mechanisms of anisodine, a tropane alkaloid, in the treatment of acute ischemic stroke (AIS). This guide offers a detailed comparison of this compound with current standard-of-care therapies, presenting quantitative data, experimental protocols, and mechanistic pathways for researchers, scientists, and drug development professionals.
Executive Summary
This compound hydrobromide injection, when used as an adjunct to conventional therapy, has demonstrated notable efficacy in improving neurological function and clinical outcomes in patients with AIS. A meta-analysis of 11 randomized controlled trials (RCTs) involving 1,337 patients revealed that this compound treatment significantly reduces neurological deficits, as measured by the National Institutes of Health Stroke Scale (NIHSS), improves functional independence assessed by the modified Rankin Scale (mRS) and Barthel Index (BI), and enhances cerebral blood flow.[1][2][3][4] Preclinical studies suggest that this compound's neuroprotective effects are mediated through multiple signaling pathways, including the Notch, ERK1/2, and Akt/GSK-3β pathways.
Standard stroke therapies, primarily intravenous thrombolysis with agents like alteplase and endovascular thrombectomy, remain the cornerstone of AIS management. These therapies aim to restore blood flow to the ischemic brain tissue. While direct head-to-head trials comparing this compound with these specific interventions are limited, the available data suggests that this compound's neuroprotective mechanisms may offer a complementary approach to the reperfusion strategies of standard therapies.
Clinical Efficacy: this compound vs. Conventional Therapy
A 2023 meta-analysis by Wang et al. provides the most robust clinical evidence for this compound's efficacy in AIS. The analysis included 11 RCTs where this compound hydrobromide injection was administered in conjunction with "conventional therapy." While the specifics of conventional therapy varied across the trials, it generally included supportive care, antiplatelet agents, and medications to control risk factors.
The pooled results of this meta-analysis demonstrated statistically significant improvements in the this compound group compared to the conventional therapy alone group across several key metrics:
| Outcome Measure | Mean Difference (MD) / Relative Risk (RR) | 95% Confidence Interval (CI) | p-value | Interpretation |
| NIHSS Score | MD = -1.53 | -1.94 to -1.12 | < 0.00001 | Significant reduction in neurological deficit.[1][2][3][4] |
| mRS Score | MD = -0.89 | -0.97 to -0.81 | < 0.00001 | Improved functional outcome.[1][2][3][4] |
| Barthel Index | MD = 10.65 | 4.30 to 17.00 | 0.001 | Greater independence in activities of daily living.[1][2][3][4] |
| Clinical Efficacy Rate | RR = 1.20 | 1.08 to 1.34 | 0.001 | Higher likelihood of a favorable clinical response.[1][3] |
Table 1: Summary of Clinical Efficacy Data from a Meta-Analysis of this compound for AIS.[1][2][3][4]
Importantly, the meta-analysis found no statistically significant difference in the incidence of adverse events between the this compound and control groups, suggesting a favorable safety profile for this compound when used as an adjunctive therapy.[1][2][4]
Mechanistic Insights: The Neuroprotective Pathways of this compound
Preclinical research has begun to elucidate the molecular mechanisms underlying this compound's neuroprotective effects. These studies primarily utilize animal models of ischemic stroke, most commonly the middle cerebral artery occlusion (MCAO) model. The key signaling pathways implicated are:
Notch Signaling Pathway
This compound has been shown to promote neural remodeling and recovery by activating the Notch signaling pathway.[1] In a mouse MCAO model, this compound treatment led to increased protein levels of Notch1 and its downstream target Hes1. This activation is associated with enhanced neuroplasticity, including increased neurite intersections and dendritic spine density in the peri-infarct cortex. The effects of this compound on neural plasticity were diminished when a Notch signaling inhibitor (DAPT) was administered.
ERK1/2 Signaling Pathway
The extracellular signal-regulated kinase (ERK) 1/2 pathway is another key target of this compound. Basic research has indicated that this compound's neuroprotective and cerebral circulation-promoting effects are correlated with its ability to activate the ERK1/2 signaling pathway.[1][3] Activation of this pathway is known to be involved in cell survival and proliferation.
Akt/GSK-3β Signaling Pathway
The Akt/GSK-3β signaling pathway is a critical regulator of cell survival and apoptosis. Preclinical studies have shown that this compound can attenuate neuronal cell death and apoptosis by activating this pathway. This compound treatment has been observed to increase the phosphorylation of Akt and GSK-3β, leading to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax.
Experimental Protocols
The following provides a generalized overview of the experimental methodologies employed in the preclinical evaluation of this compound.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the most widely used animal model to mimic focal cerebral ischemia.
Protocol Steps:
-
Animal Model: Healthy male C57BL/6 mice are commonly used.
-
Anesthesia: Animals are anesthetized, typically with an inhalant anesthetic.
-
Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A monofilament suture is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.
-
Treatment: this compound or a vehicle control is administered, often intraperitoneally or intravenously, at specified time points post-MCAO.
-
Assessment: Neurological deficits are evaluated using standardized scoring systems. Brain tissue is harvested for histological analysis (e.g., TTC staining to measure infarct volume) and molecular analysis (e.g., Western blotting, immunohistochemistry).
Western Blotting for Signaling Pathway Analysis
To investigate the effects of this compound on intracellular signaling pathways, Western blotting is a standard technique.
Protocol Steps:
-
Tissue Preparation: Brain tissue from the peri-infarct cortex is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Notch1, p-ERK1/2, p-Akt, Bcl-2, Bax) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software.
Comparison with Standard Stroke Therapies
Standard therapies for AIS are focused on rapid reperfusion to salvage ischemic brain tissue.
-
Intravenous Thrombolysis: Administration of recombinant tissue plasminogen activator (rt-PA), such as alteplase or tenecteplase, is the standard of care for eligible patients within a 4.5-hour window from symptom onset. It works by dissolving the blood clot causing the occlusion.
-
Endovascular Thrombectomy (EVT): For patients with large vessel occlusions, mechanical removal of the clot using a stent retriever or aspiration catheter is highly effective and can be performed up to 24 hours after symptom onset in select patients.
This compound's therapeutic approach appears to be distinct from and potentially complementary to these reperfusion therapies. While thrombolysis and thrombectomy physically restore blood flow, this compound exerts its effects through neuroprotection and enhancement of neuroplasticity. This suggests a potential synergistic role for this compound, where it could be administered alongside standard reperfusion therapies to protect vulnerable brain tissue from reperfusion injury and to promote long-term recovery.
Future Directions
The promising clinical and preclinical data for this compound in AIS warrant further investigation. Future research should focus on:
-
Direct Comparative Trials: Conducting large-scale, multi-center RCTs that directly compare the efficacy and safety of this compound against or as an adjunct to current standard-of-care therapies like alteplase and EVT.
-
Dose-Optimization Studies: Determining the optimal dosing regimen and therapeutic window for this compound administration in AIS patients.
-
Further Mechanistic Studies: Delving deeper into the molecular mechanisms of this compound's action to identify additional therapeutic targets and biomarkers of response.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for acute ischemic stroke. Its proven efficacy in improving neurological and functional outcomes in clinical trials, combined with a growing understanding of its neuroprotective mechanisms, positions it as a promising candidate for adjunctive therapy in AIS. Further rigorous research is essential to fully elucidate its role in the evolving landscape of stroke treatment.
References
- 1. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
Anisodamine's Mechanism of Action: A Comparative Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
Anisodamine, a tropane alkaloid derived from Anisodus tanguticus, has been used clinically for decades, particularly in China, for the treatment of septic shock and other circulatory disorders. Its mechanism of action, while primarily attributed to its anticholinergic properties, is multifaceted and warrants a detailed comparative analysis with other well-known antimuscarinic agents like atropine and scopolamine. This guide provides a cross-validation of Anisodamine's mechanism of action, presenting experimental data to compare its performance with these alternatives.
Core Mechanisms of Action: A Comparative Overview
Anisodamine's therapeutic effects are primarily rooted in its antagonism of muscarinic acetylcholine receptors (mAChRs) and, to a lesser extent, α1-adrenergic receptors.[1][2] This dual antagonism contributes to its vasodilatory and anti-inflammatory properties, which are crucial in the management of septic shock.[1][3]
A key differentiator for Anisodamine is its proposed role in modulating the "cholinergic anti-inflammatory pathway." By blocking muscarinic receptors, Anisodamine may indirectly increase the availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, leading to a downstream reduction in the production of pro-inflammatory cytokines.
Comparative Receptor Binding Affinity
A crucial aspect of understanding the pharmacological profile of Anisodamine and its alternatives is their binding affinity to various receptor subtypes. The following tables summarize the available quantitative data.
Table 1: Comparative Binding Affinity (Ki/pKB) for Muscarinic Receptor Subtypes
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Anisodamine | pKB = 7.86 (postjunctional) | pKB = 7.78 (prejunctional) | - | - | - |
| Atropine | Ki = 1.27±0.36 nM | Ki = 3.24±1.16 nM | Ki = 2.21±0.53 nM | Ki = 0.77±0.43 nM | Ki = 2.84±0.84 nM |
| pKB = 9.25 (postjunctional) | pKB = 8.69 (prejunctional) | ||||
| Scopolamine | IC50 = 55.3 nM | - | - | - | - |
Note: pKB is the negative logarithm of the antagonist's dissociation constant. A higher pKB value indicates a higher binding affinity. Ki is the inhibition constant, with a lower value indicating higher affinity. Data for Anisodamine is from a study on canine veins[4], while data for atropine and scopolamine are from various sources using different experimental setups, which should be considered when making direct comparisons.
Table 2: Comparative Binding Affinity (pKi) for α1-Adrenergic Receptors
| Compound | Receptor Subtype | pKi |
| Raceanisodamine | α1 (WB-4101 binding) | 2.63 |
| α1 (clonidine binding) | 1.61 | |
| Atropine | α1 | 5.33 |
| Scopolamine | α1 | 3.17 |
Note: Raceanisodamine is a racemic mixture of Anisodamine. Data is derived from studies on rat brain membrane preparations.[5][6] A higher pKi value indicates a higher binding affinity.
In Vivo Efficacy in Septic Shock Models: A Data-Driven Comparison
Animal models of septic shock, primarily induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), provide a platform to evaluate the in vivo efficacy of these drugs.
Table 3: Effect of Anisodamine on Inflammatory Cytokines and Hemodynamics in LPS-Induced Septic Shock in Rats
| Treatment | Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | Mean Arterial Pressure (mmHg) |
| Control (LPS) | - | ~450 | ~350 | ~6000 | ~60 |
| Anisodamine | 1.25 | ~300 | ~250 | ~4000 | ~75 |
| Anisodamine | 2.5 | ~200 | ~150 | ~3000 | ~85 |
| Anisodamine | 5 | ~150 | ~100 | ~2000 | ~95 |
Data is approximated from graphical representations in a study by Liu et al. (2024) and shows a dose-dependent reduction in inflammatory markers and improvement in blood pressure.
Table 4: Comparative Effects on Plasma Cytokine Levels in CLP-Induced Septic Rats
| Treatment | Dose (mg/kg) | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
| Sham | - | ~50 | ~100 |
| CLP + Saline | - | ~400 | ~3500 |
| CLP + Anisodamine HBr | 5.4 | ~200 | ~2000 |
| CLP + Atropine | 5.4 | ~250 | ~2500 |
| CLP + Racemic Anisodamine | 5.4 | ~280 | ~2800 |
Data is approximated from a study by Qiu et al. (2022), indicating that Anisodamine hydrobromide was more effective than atropine or racemic Anisodamine in reducing these pro-inflammatory cytokines.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided.
References
- 1. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anisodamine - Wikipedia [en.wikipedia.org]
- 3. Adrenoceptor blocking properties of atropine-like agents anisodamine and anisodine on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Antagonistic effects of antimuscarinic drugs on alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Anisodine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Anisodine and its structurally related anticholinergic analogs. The information presented is curated from preclinical studies to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and its analogs following intravenous (i.v.) and intragastric (i.g.) administration in rats. This data is crucial for comparing the bioavailability and elimination characteristics of these compounds.
| Compound | Administration Route | Cmax (ng/mL) | Bioavailability (%) | Urinary Excretion (%) |
| This compound | i.v. | 340.50 ± 44.52 | - | 32.67 |
| i.g. | - | 80.45 | - | |
| Atropine | i.v. | 274.25 ± 53.66 | - | 11.33 |
| i.g. | - | 21.62 | - | |
| Anisodamine | i.v. | 267.50 ± 33.16 | - | 54.86 |
| i.g. | - | 10.78 | - | |
| Scopolamine | i.v. | 483.75 ± 78.13 | - | 8.69 |
| i.g. | - | 2.52 | - | |
| Tiotropium | i.v. | - | - | 73.91 |
| i.g. | < 20 | Very Low | - |
Data sourced from a comparative pharmacokinetic study in rats[1]. Cmax values are presented as mean ± standard deviation.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound and its analogs exert their pharmacological effects primarily by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. By blocking these receptors, these drugs inhibit parasympathetic nerve impulses.
Experimental Protocols
Pharmacokinetic Study in Rats
A detailed experimental protocol for determining the pharmacokinetic profiles of this compound and its analogs in rats is outlined below.
1. Animal Model:
-
Male Sprague-Dawley rats are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Rats are fasted overnight before drug administration.
2. Drug Administration:
-
Intravenous (i.v.) Administration: The drug is dissolved in saline and administered as a single bolus injection into the tail vein.
-
Intragastric (i.g.) Administration: The drug is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
4. Sample Preparation for LC-MS/MS Analysis:
-
To a 100 µL aliquot of plasma, an internal standard solution is added.
-
Protein precipitation is performed by adding a solvent such as methanol or acetonitrile.[2][3]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[2]
5. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A C18 reversed-phase column is typically employed for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is used.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is operated in the positive ion mode.
-
Quantification: The analytes are quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.
6. Pharmacokinetic Data Analysis:
-
The plasma concentration-time data for each animal is analyzed using non-compartmental methods with pharmacokinetic software (e.g., WinNonlin).
-
Key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated.
-
Oral bioavailability (F) is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical in vivo pharmacokinetic study.
References
- 1. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, this compound, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Analysis of this compound and its metabolites in rat plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Anisodine and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to combat the devastating consequences of neurological insults, such as ischemic stroke and neurodegenerative diseases, is a paramount challenge in modern medicine. This guide provides a comprehensive, data-driven comparison of Anisodine, a tropane alkaloid with anticholinergic properties, against two other prominent neuroprotective agents with distinct mechanisms of action: the free radical scavenger Edaravone and the NMDA receptor antagonist Memantine. This objective analysis, supported by experimental data and detailed methodologies, aims to equip researchers and drug development professionals with the critical information needed to inform future research and therapeutic strategies.
Executive Summary
This compound primarily exerts its neuroprotective effects through the blockade of muscarinic acetylcholine receptors, leading to improved cerebral blood flow and anti-inflammatory effects.[1] Edaravone is a potent antioxidant that scavenges free radicals, a key contributor to neuronal damage in ischemic conditions.[2][3][4] Memantine, on the other hand, is a non-competitive NMDA receptor antagonist that mitigates excitotoxicity, a major pathway of neuronal death in various neurological disorders.[5][6] While direct head-to-head clinical trials are limited, preclinical and independent clinical data provide a basis for a comparative assessment of their efficacy and mechanisms.
Mechanism of Action and Signaling Pathways
The neuroprotective strategies of this compound, Edaravone, and Memantine are fundamentally different, targeting distinct molecular pathways implicated in neuronal injury.
This compound: this compound's primary mechanism is the antagonism of muscarinic acetylcholine receptors (mAChRs).[1] This action is thought to improve microcirculation and reduce vascular resistance, thereby enhancing blood flow to ischemic brain regions.[1] Furthermore, emerging evidence suggests that this compound may exert its neuroprotective effects by activating the Akt/GSK-3β signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[7]
Edaravone: Edaravone is a powerful free radical scavenger, effectively neutralizing reactive oxygen species (ROS) that are generated in excess during cerebral ischemia and reperfusion, thus mitigating oxidative stress-induced neuronal damage.[2][3][4] A key mechanism of Edaravone's action involves the activation of the Nrf2/HO-1 signaling pathway.[1][8][9] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1), which play a critical role in cellular defense against oxidative stress.
Memantine: Memantine is a voltage-dependent, low-to-moderate affinity uncompetitive antagonist of the NMDA receptor. During pathological conditions like ischemia, excessive glutamate release leads to overactivation of NMDA receptors and a massive influx of Ca2+, triggering a cascade of neurotoxic events. Memantine selectively blocks the NMDA receptor channel when it is excessively open, thus preventing excitotoxicity without interfering with normal synaptic transmission.[5][6] Memantine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and plasticity.[10]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA Receptors in Stroke: Pathways and Potential Treatments - The Journal of Undergraduate Research [rochester.edu]
- 6. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone dexborneol protected neurological function by targeting NRF2/ARE and NF-κB/AIM2 pathways in cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edaravone dexborneol protects cerebral ischemia reperfusion injury through activating Nrf2/HO-1 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Edaravone dexborneol protects cerebral ischemia reperfusion injury through activating Nrf2/HO‐1 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Memantine enhances recovery from stroke - PMC [pmc.ncbi.nlm.nih.gov]
Anisodine's Therapeutic Potential: A Comparative Analysis of Key Findings
Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, has demonstrated significant therapeutic potential in various critical conditions, including organophosphate poisoning, septic shock, and acute ischemic stroke. Its pharmacological profile as a non-selective muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist underpins its efficacy in these diverse pathophysiological states. This guide provides a comparative analysis of this compound's performance against alternative treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its therapeutic effects through a dual antagonism of critical receptors involved in autonomic nervous system regulation and vascular tone.
-
Muscarinic Acetylcholine Receptor Antagonism: By blocking muscarinic receptors, this compound counteracts the effects of excessive acetylcholine, a key neurotransmitter. This is particularly crucial in conditions like organophosphate poisoning, where acetylcholinesterase inhibition leads to a cholinergic crisis.
-
α1-Adrenergic Receptor Antagonism: this compound also blocks α1-adrenergic receptors, leading to vasodilation and improved microcirculation. This action is beneficial in circulatory shock states, such as sepsis, and in improving blood flow to ischemic brain tissue.
The following diagram illustrates the primary signaling pathways modulated by this compound.
Figure 1: this compound's dual antagonism of muscarinic and α1-adrenergic receptors.
Comparative Efficacy in Key Indications
Organophosphate Poisoning
In the management of organophosphate poisoning, this compound presents a valuable alternative or adjunct to atropine, the standard of care.
| Parameter | This compound | Atropine |
| Time to Atropinization | May shorten the time to achieve atropinization. | Standard of care for achieving atropinization. |
| Hospital Stay | Potentially reduces the length of hospital stay. | Variable, dependent on severity of poisoning. |
| Adverse Effects | Generally considered to have a lower incidence of central nervous system toxicity compared to atropine. | Can cause significant central nervous system side effects, such as delirium and agitation. |
Experimental Protocol: Atropine Administration in Organophosphate Poisoning
The standard treatment protocol for organophosphate poisoning involves the administration of atropine to counteract the muscarinic effects of acetylcholine accumulation.
-
Initial Dose (Adults): 1-2 mg intravenously (IV).[1]
-
Dose Escalation: The dose is doubled every 5 minutes until signs of atropinization are observed (e.g., drying of pulmonary secretions, increased heart rate).[1]
-
Maintenance Dose: Once atropinization is achieved, a continuous IV infusion of 10-20% of the loading dose per hour is initiated.[1]
-
Adjunctive Therapy: Pralidoxime is often administered concurrently to reactivate acetylcholinesterase.
The following workflow outlines the typical clinical management of organophosphate poisoning.
Figure 2: Clinical workflow for the management of organophosphate poisoning.
Septic Shock
This compound's ability to improve microcirculation makes it a promising candidate for the treatment of septic shock.
| Parameter | This compound Hydrobromide | Atropine |
| Hemodynamics | Improves both macro- and microcirculatory hemodynamics in septic shock models. | Can increase heart rate but may have limited effects on microcirculation. |
| Inflammatory Response | Suppresses the release of pro-inflammatory cytokines such as TNF-α and IL-6. | Primarily acts on cholinergic pathways and has less direct anti-inflammatory effects. |
| Mortality | A multicenter randomized controlled trial showed a lower 28-day mortality in patients with septic shock treated with this compound hydrobromide compared to the control group. | Not a standard treatment for septic shock. |
Experimental Protocol: this compound in a Rat Model of Septic Shock
A preclinical study investigated the effects of this compound hydrobromide in a rat model of septic shock.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Sepsis: Intravenous tail vein injection of 5 mg/kg lipopolysaccharide (LPS).
-
Treatment: this compound hydrobromide (5.4 mg/kg) or Atropine (5 mg/kg) administered by tail vein injection at 4-hour intervals.
-
Outcome Measures: Hemodynamic parameters (mean arterial pressure, heart rate), mesenteric microcirculation (blood flow velocity, flow patterns), and plasma levels of TNF-α and IL-6.
Acute Ischemic Stroke
This compound has shown neuroprotective effects and the potential to improve outcomes in patients with acute ischemic stroke.
| Parameter | This compound Hydrobromide Injection | Standard Thrombolytic Therapy |
| Neurological Function | Significantly reduces the National Institutes of Health Stroke Scale (NIHSS) and modified Rankin Scale (mRS) scores. | Aims to restore blood flow and limit neurological damage. |
| Cerebral Blood Flow | Improves cerebral collateral circulation and increases blood flow to ischemic areas. | Can restore perfusion if administered within the therapeutic window. |
| Adverse Events | No statistically significant difference in the rate of adverse events compared to control groups in a meta-analysis. | Carries a risk of hemorrhagic transformation. |
Experimental Protocol: this compound in a Mouse Model of Acute Ischemic Stroke
A preclinical study evaluated the effects of this compound hydrobromide in a mouse model of ischemic stroke.
-
Animal Model: Healthy male C57BL/6 mice.
-
Induction of Stroke: Distal middle cerebral artery occlusion (MCAO) established by the electrocautery method.
-
Outcome Measures: Neurological deficits, neurite intersections, dendritic spine density, and protein levels of neuroplasticity markers (Gap43, NGF, Notch1, Hes1).[2]
Receptor Binding Affinity
While direct comparative Ki values for this compound are not consistently reported in the literature, its pharmacological actions are well-established.
| Receptor | This compound | Atropine |
| Muscarinic Acetylcholine Receptors | Non-selective antagonist. | Potent non-selective antagonist. The apparent dissociation equilibrium constant for the muscarine receptor-atropine complex has been estimated to be 0.4-0.7 nM.[3] |
| α1-Adrenergic Receptors | Antagonist. Possesses α1-adrenoceptor blocking properties, but is less potent than prazosin and atropine in displacing [3H]-WB-4101 binding. | Also exhibits α1-adrenoceptor blocking properties. |
The following diagram illustrates the logical relationship in the investigation of this compound's therapeutic potential, from its molecular targets to clinical applications.
Figure 3: Research workflow for evaluating the therapeutic potential of this compound.
Conclusion
This compound demonstrates significant therapeutic potential across a range of critical care conditions. Its dual mechanism of action provides a unique advantage, particularly in complex syndromes like septic shock. In organophosphate poisoning, it offers a potentially safer alternative to high-dose atropine. Furthermore, its neuroprotective effects in acute ischemic stroke are promising. Further large-scale clinical trials are warranted to fully elucidate its therapeutic efficacy and establish its role in standard clinical practice. This guide provides a foundational overview for researchers and clinicians interested in the further development and application of this multifaceted compound.
References
Anisodine's Efficacy in Ischemic Stroke: A Comparative Guide for Researchers
Anisodine, a naturally derived tropane alkaloid, has demonstrated significant neuroprotective potential in various preclinical models of ischemic stroke. This guide provides a comparative analysis of its efficacy across different experimental paradigms, offering researchers, scientists, and drug development professionals a comprehensive overview of the existing evidence. The data presented herein is collated from multiple studies to facilitate an objective comparison of this compound's performance and to provide detailed insights into the experimental methodologies employed.
Quantitative Efficacy of this compound Across Ischemic Stroke Models
The neuroprotective effects of this compound have been quantified in several key animal models of ischemic stroke. The following tables summarize the significant findings, providing a clear comparison of its efficacy in reducing neurological deficits and infarct volume, as well as its influence on cellular and molecular markers of neuroprotection.
| Table 1: Efficacy of this compound in the Middle Cerebral Artery Occlusion (MCAO) Model | |||
| Animal Model | Dosage | Key Outcomes | Reference |
| Male C57BL/6 Mice | Not Specified | Improved post-stroke neurological function; Increased neurite intersections and dendritic spine density in the peri-infarct cortex. | [1] |
| Rats | Not Specified | Decreased Longa rodent stroke scores and cerebral infarction area. | [2] |
| Rats | 0.6 mg/kg (intravenous) | Reduced exacerbated expression of M1, M2, M4, and M5 muscarinic receptors in brain tissues. | [3][4] |
| Table 2: Efficacy of this compound in the Chronic Cerebral Hypoperfusion (CCH) Model | |||
| Animal Model | Dosage | Key Outcomes | Reference |
| Adult Male Sprague-Dawley Rats | 0.3mg/kg, 0.6mg/kg, 1.2mg/kg | Significantly improved cognitive deficits; Reduced neuron necrosis and apoptosis; Increased 5-HT content and decreased AchE activity. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key ischemic stroke models cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke.
-
Animal Model: Male C57BL/6 mice or adult male Sprague-Dawley rats.
-
Induction of Ischemia:
-
Anesthesia is induced in the animal.
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion is achieved by withdrawing the filament after a specific occlusion period (e.g., 60-120 minutes).
-
-
This compound Administration: this compound hydrobromide is typically administered intravenously at the time of reperfusion.[3]
-
Assessment of Neurological Deficit: Neurological function is assessed using scoring systems such as the Longa scale or the Bederson scale at various time points post-MCAO.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.
Chronic Cerebral Hypoperfusion (CCH) Model (Two-Vessel Occlusion - 2-VO)
The 2-VO model is used to simulate chronic cerebral hypoperfusion, a condition associated with vascular dementia and an increased risk of stroke.
-
Animal Model: Adult male Sprague-Dawley rats.[5]
-
Induction of Hypoperfusion:
-
The rat is anesthetized.
-
A ventral midline cervical incision is made.
-
The bilateral common carotid arteries are carefully separated from the vagus nerves.
-
Permanent ligation of both common carotid arteries is performed using surgical silk.[5]
-
-
This compound Administration: this compound hydrobromide is administered at varying doses (e.g., 0.3, 0.6, 1.2 mg/kg) for a specified duration following the 2-VO surgery.[5]
-
Cognitive Function Assessment: Cognitive deficits are evaluated using behavioral tests such as the Morris water maze.[5]
-
Histological Analysis: Neuronal survival and apoptosis in brain regions like the hippocampus are assessed using Nissl staining and TUNEL staining, respectively.[5]
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in ischemic neuronal injury and recovery.
Caption: this compound's multifaceted mechanism of action in ischemic stroke.
This compound's neuroprotective effects are attributed to its ability to:
-
Activate Pro-Survival Pathways: Studies have shown that this compound can activate the Akt/GSK-3β signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[5] It also appears to activate the ERK1/2 signaling pathway, another key regulator of neuronal survival.[6][7]
-
Promote Neuroplasticity: In the chronic phase of stroke, this compound has been found to promote neural remodeling and recovery by activating the Notch signaling pathway.[1] This leads to increased neurite growth and dendritic spine density.[1]
-
Modulate Cholinergic Receptors: As a central muscarinic cholinergic receptor blocker, this compound's interaction with these receptors contributes to its neuroprotective and cerebral circulation-promoting effects.[6][7] Specifically, it has been shown to reduce the exacerbated expression of M1, M2, M4, and M5 muscarinic receptors in the ischemic brain.[3][4]
-
Combat Oxidative Stress and Inflammation: this compound exhibits anti-oxidative and anti-inflammatory properties.[6][7] It is believed to regulate the nitric oxide synthase (NOS) system and prevent calcium ion influx, which are critical events in the ischemic cascade.[6][7]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical ischemic stroke model.
Caption: A generalized workflow for preclinical evaluation of this compound.
References
- 1. This compound hydrobromide injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cellmolbiol.org [cellmolbiol.org]
- 4. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 7. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Receptor Binding Affinity of Anisodine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Receptor Binding Affinity
The following table summarizes the inhibition constants (Ki) for several well-established muscarinic receptor antagonists. These values represent the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand, with a lower Ki value indicating a higher binding affinity. This data serves as a benchmark for the expected affinity range of potent muscarinic antagonists.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Atropine | 2.22 ± 0.60 | 4.32 ± 1.63 | 4.16 ± 1.04 | 2.38 ± 1.07 | 3.39 ± 1.16[1] |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34[2] |
| Pirenzepine | 18 ± 1.4 | 480 - 690 | - | - | -[3] |
| Gallamine | 24 | 2.4 | - | - | -[4] |
| Tropicamide | Non-selective antagonist, specific Ki values not detailed | Non-selective antagonist, specific Ki values not detailed | Non-selective antagonist, specific Ki values not detailed | Non-selective antagonist, specific Ki values not detailed | Non-selective antagonist, specific Ki values not detailed |
Note: The binding affinities can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
Experimental Protocols: Radioligand Displacement Assay
The determination of binding affinity for a compound like Anisodine is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand (the "radioligand") that is known to bind to the target receptor with high affinity.
Key Components:
-
Receptor Source: Cell membranes from cell lines (e.g., Chinese Hamster Ovary - CHO cells) stably expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioactive isotope, commonly [³H]-N-methylscopolamine ([³H]-NMS).
-
Competitor: The unlabeled compound being tested (e.g., this compound) at various concentrations.
-
Assay Buffer: A buffer solution that maintains a stable pH and ionic environment for the binding reaction.
-
Filtration System: A system to separate the receptor-bound radioligand from the unbound radioligand.
General Procedure:
-
Incubation: The receptor source, radioligand, and varying concentrations of the competitor are incubated together in the assay buffer. This allows the radioligand and the competitor to compete for binding to the muscarinic receptors.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding reaction to reach equilibrium.
-
Separation: The mixture is rapidly filtered through a glass fiber filter. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a radioligand displacement assay.
This compound and Muscarinic Receptor Signaling
This compound is known to act as a muscarinic receptor antagonist. The activation of muscarinic receptors initiates distinct signaling pathways depending on the receptor subtype. The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, would block these signaling cascades.
The diagram below illustrates the canonical signaling pathways of muscarinic receptors that are inhibited by antagonists like this compound.
References
- 1. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Anisodine's Effects on Different Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Anisodine on different neuronal cell types. This compound, a tropane alkaloid derived from the plant Anisodus tanguticus, is known for its anticholinergic and neuroprotective properties.[1][2] Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors, which leads to a cascade of effects on various neuronal populations.[1][2] This guide synthesizes available experimental data to compare its impact on cholinergic and dopaminergic neurons, as well as other neuronal and progenitor cells.
This compound's Primary Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] By blocking these receptors, it inhibits the actions of the neurotransmitter acetylcholine (ACh) in both the central and peripheral nervous systems.[1] This direct anticholinergic activity is the foundation of its physiological effects. Additionally, some studies have indicated that this compound may also possess α1-adrenergic receptor blocking properties, although this is considered a secondary effect.
Comparative Effects on Cholinergic and Dopaminergic Neurons
Direct comparative studies on the effects of this compound on isolated cholinergic versus dopaminergic neurons are limited. However, based on its primary mechanism of action and the well-established interaction between the cholinergic and dopaminergic systems, we can infer its differential effects.
Cholinergic Neurons: As a muscarinic antagonist, this compound directly impacts cholinergic neurotransmission. Cholinergic interneurons in the striatum, for instance, are key regulators of striatal output and are themselves modulated by acetylcholine. By blocking muscarinic autoreceptors on these neurons, this compound can alter their firing patterns and acetylcholine release.
Dopaminergic Neurons: The effect of this compound on dopaminergic neurons is primarily indirect, stemming from the modulation of cholinergic input to these neurons. In the striatum, cholinergic interneurons synapse onto dopaminergic terminals and influence dopamine release. By altering the activity of cholinergic interneurons, this compound can consequently modulate dopamine release. For example, a study using the muscarinic antagonist scopolamine, which has a similar mechanism to this compound, showed an amplification of locomotor-induced dopamine release in the substantia nigra.[4]
The following table summarizes the inferred and observed effects of this compound on these two key neuronal populations.
| Parameter | Effect on Cholinergic Neurons | Effect on Dopaminergic Neurons | Supporting Evidence |
| Primary Mechanism | Direct antagonism of muscarinic acetylcholine receptors. | Indirect modulation via alteration of cholinergic input. | This compound is a known muscarinic antagonist. Cholinergic interneurons regulate dopamine release.[1][2] |
| Neurotransmitter Release | Likely modulates acetylcholine release via autoreceptor blockade. | Can indirectly increase dopamine release by blocking inhibitory muscarinic input to dopaminergic neurons. | A similar muscarinic antagonist, scopolamine, increased dopamine release in the substantia nigra.[4] |
| Neuroprotection | Expected to be neuroprotective against excitotoxicity and ischemic damage due to general mechanisms. | Demonstrated neuroprotective effects in models of cerebral ischemia, which involves dopaminergic regions. | This compound exhibits anti-apoptotic and anti-oxidative stress effects in various neuronal models.[5][6] |
Broader Neuroprotective Effects on Neuronal and Progenitor Cells
This compound has demonstrated significant neuroprotective effects across various models of neuronal injury, particularly in the context of ischemia and hypoxia. These effects are attributed to several underlying mechanisms that are likely beneficial to a wide range of neuronal cell types.
A study on a compound containing this compound showed that it improved the viability of both rat retinal progenitor cells (RPCs) and brain neural stem cells (BNSCs) under hypoxic conditions.[7][8] It also attenuated the hypoxia-induced increase in intracellular calcium concentration in a dose-dependent manner in both cell types.[7][8]
The table below summarizes the quantitative data from this comparative study.
| Cell Type | Treatment | Outcome Measure | Result |
| Retinal Progenitor Cells (RPCs) | Hypoxia | Cell Viability (MTT Assay) | Significantly decreased |
| Hypoxia + Compound this compound (0.126–1.010 g/l) | Cell Viability (MTT Assay) | Markedly improved cell viability compared to hypoxia alone (P<0.05).[7][8] | |
| Hypoxia | Intracellular Ca2+ | Markedly increased | |
| Hypoxia + Compound this compound (0.126–1.010 g/l) | Intracellular Ca2+ | Attenuated the increase in a concentration-dependent manner (P<0.05).[7][8] | |
| Brain Neural Stem Cells (BNSCs) | Hypoxia | Cell Viability (MTT Assay) | Significantly decreased |
| Hypoxia + Compound this compound (0.126–1.010 g/l) | Cell Viability (MTT Assay) | Markedly improved cell viability compared to hypoxia alone (P<0.05).[7][8] | |
| Hypoxia | Intracellular Ca2+ | Markedly increased | |
| Hypoxia + Compound this compound (0.126–1.010 g/l) | Intracellular Ca2+ | Attenuated the increase in a concentration-dependent manner (P<0.05).[7][8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways. These pathways are crucial for cell survival, apoptosis, and the response to cellular stress.
-
Akt/GSK-3β Pathway: this compound has been shown to activate the Akt/GSK-3β signaling pathway.[5][6] This pathway is a critical regulator of cell survival and apoptosis. Activation of Akt leads to the phosphorylation and inhibition of GSK-3β, which in turn promotes cell survival.
-
ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is another important signaling cascade involved in cell proliferation and survival that is modulated by this compound.[5][7]
-
Notch Signaling Pathway: In the context of ischemic stroke, this compound has been found to promote neuroplasticity through the Notch signaling pathway.[9]
Figure 1: Signaling pathways modulated by this compound leading to neuroprotection.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of individual neurons.
Objective: To measure changes in membrane potential and ion channel currents in response to this compound application.
Protocol:
-
Cell Preparation: Culture primary neurons or neuronal cell lines on glass coverslips.
-
Recording Setup: Place the coverslip in a recording chamber on an inverted microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ. Fill the pipette with an internal solution mimicking the intracellular ionic composition.
-
Seal Formation: Approach a target neuron with the micropipette under visual control. Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition: In voltage-clamp mode, hold the membrane potential at a set level and record the currents flowing across the membrane. In current-clamp mode, inject a known current and record the resulting changes in membrane potential.
-
Drug Application: After obtaining a stable baseline recording, perfuse this compound into the recording chamber at the desired concentration and record the subsequent changes in electrical activity.
Figure 2: Experimental workflow for whole-cell patch-clamp recording.
Intracellular Calcium Imaging
This method is used to measure changes in the concentration of free intracellular calcium ([Ca2+]i).
Objective: To determine the effect of this compound on [Ca2+]i dynamics in neuronal cells, particularly in response to stimuli like hypoxia or high potassium.
Protocol:
-
Cell Preparation: Plate neurons on glass-bottom dishes or coverslips.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the active dye inside the cell.
-
Washing: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a sensitive camera.
-
Data Acquisition: Record the fluorescence emission at a specific wavelength (e.g., ~510 nm for Fura-2) while alternating the excitation wavelengths. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca2+]i.
-
Experimental Manipulation: After establishing a baseline [Ca2+]i, introduce a stimulus (e.g., hypoxic conditions, high potassium solution) in the absence and presence of this compound to observe its effect on calcium responses.
Neurotransmitter Release Assay
This assay quantifies the amount of a specific neurotransmitter released from cultured neurons.
Objective: To assess the indirect effect of this compound on dopamine release from dopaminergic neurons by modulating cholinergic input.
Protocol:
-
Cell Culture: Co-culture cholinergic and dopaminergic neurons or use a preparation known to have functional synaptic connections between these two cell types.
-
Stimulation: Depolarize the neurons to induce neurotransmitter release. This can be achieved by increasing the extracellular potassium concentration or by electrical field stimulation.
-
Sample Collection: Collect the extracellular medium at specific time points before and after stimulation.
-
Neurotransmitter Quantification: Measure the concentration of the neurotransmitter of interest (e.g., dopamine) in the collected samples. This can be done using techniques such as:
-
High-Performance Liquid Chromatography (HPLC) with electrochemical detection for high sensitivity and specificity.
-
Enzyme-Linked Immunosorbent Assay (ELISA) using specific antibodies against the neurotransmitter.
-
-
Experimental Conditions: Perform the assay under control conditions and in the presence of various concentrations of this compound to determine its modulatory effect on stimulated neurotransmitter release.
Conclusion
This compound's primary role as a muscarinic acetylcholine receptor antagonist dictates its direct and potent influence on cholinergic neurons. Its effects on other neuronal types, such as dopaminergic neurons, are largely secondary to this primary mechanism, mediated through the intricate network of neuronal interactions. The broad neuroprotective properties of this compound, including the attenuation of calcium overload, reduction of oxidative stress, and inhibition of apoptosis, suggest a therapeutic potential across a spectrum of neuronal populations facing pathological insults like ischemia. Further research employing co-culture systems and cell-type-specific reporters is warranted to dissect the nuanced comparative effects of this compound on different neuronal subtypes.
References
- 1. axolbio.com [axolbio.com]
- 2. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. protocols.io [protocols.io]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. protocols.io [protocols.io]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patch Clamp Protocol [labome.com]
- 9. researchgate.net [researchgate.net]
Anisodine: A Comparative Analysis of its Translational Potential in Neurological and Toxicological Emergencies
For Researchers, Scientists, and Drug Development Professionals
Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, has garnered significant interest for its therapeutic applications, primarily in China, for conditions such as acute ischemic stroke, circulatory shock, and organophosphate poisoning.[1][2][3] This guide provides a comprehensive assessment of the translational potential of this compound research by comparing its performance against current standard-of-care treatments, supported by available experimental data.
Mechanism of Action: A Dual Antagonist
This compound functions as a non-specific muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist.[2][3][4] Its primary mechanism involves competitively blocking muscarinic receptors in both the central and peripheral nervous systems, thereby inhibiting the effects of acetylcholine.[1][5] This anticholinergic action leads to a reduction in smooth muscle spasms, improved microcirculation, and vasodilation.[1] Furthermore, this compound exhibits neuroprotective properties by modulating neurotransmitter release, reducing the production of pro-inflammatory cytokines, and inhibiting neuronal apoptosis.[5][6][7]
The signaling pathway of this compound involves the blockade of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. This blockade prevents the downstream signaling cascades typically initiated by acetylcholine. In the context of cerebral ischemia, this compound has been shown to downregulate the expression of M1, M2, M4, and M5 muscarinic receptors and inhibit calcium ion influx and the production of reactive oxygen species (ROS).[8] Its neuroprotective effects are also linked to the activation of the Akt/GSK-3β signaling pathway.[6] Additionally, its α1-adrenergic receptor antagonism may contribute to its vasodilatory effects and benefits in circulatory shock.[4]
This compound in Acute Ischemic Stroke (AIS)
Comparison with Standard of Care: The current gold standard for AIS treatment includes intravenous thrombolysis with recombinant tissue plasminogen activator (rtPA, e.g., Alteplase) within a 4.5-hour window, and endovascular thrombectomy for large vessel occlusions.[2][9][10][11] this compound hydrobromide injection has been studied in China as an adjunctive therapy to conventional treatments.
A 2023 meta-analysis of 11 randomized controlled trials (RCTs) involving 1,337 patients compared conventional therapy plus this compound injection to conventional therapy alone for AIS.[12] The results, summarized below, indicate a statistically significant improvement in neurological outcomes with the addition of this compound.
Quantitative Data Summary: this compound for Acute Ischemic Stroke
| Outcome Measure | This compound + Conventional Therapy | Conventional Therapy Alone | Result (Mean Difference/Risk Ratio) | 95% Confidence Interval | p-value |
|---|---|---|---|---|---|
| NIHSS Score (Lower is better) | Lower | Higher | MD = -1.53 | (-1.94, -1.12) | < 0.00001 |
| Modified Rankin Scale (mRS) (Lower is better) | Lower | Higher | MD = -0.89 | (-0.97, -0.81) | < 0.00001 |
| Barthel Index (BI) (Higher is better) | Higher | Lower | MD = 10.65 | (4.30, 17.00) | 0.001 |
| Clinical Efficacy Rate | Higher | Lower | RR = 1.20 | (1.08, 1.34) | 0.001 |
| Adverse Events | No significant difference | No significant difference | - | - | - |
Data sourced from a meta-analysis of 11 RCTs.[12][13]
Translational Potential: The data suggests that this compound, as an adjunct to standard care, has the potential to improve neurological function and daily living activities for AIS patients without increasing adverse events.[12][14] Its neuroprotective and microcirculation-enhancing properties may complement the reperfusion strategies of current standard therapies. However, these studies were conducted in China, and larger, multi-center international trials are needed to validate these findings and explore its role alongside modern endovascular treatments.
This compound in Organophosphate Poisoning
Comparison with Standard of Care: The standard treatment for organophosphate poisoning is a combination of atropine, a muscarinic antagonist, and an oxime such as pralidoxime, which reactivates the inhibited acetylcholinesterase enzyme.[4][8][15] Atropine is titrated in large doses to counteract the excessive acetylcholine stimulation at muscarinic receptors.[16][17]
This compound, being a muscarinic antagonist, shares a similar mechanism with atropine. Research has explored its use in patients who do not achieve adequate "atropinization" (the desired clinical effect of muscarinic blockade) even with high doses of atropine.[18]
Quantitative Data Summary: this compound for Atropine-Resistant Organophosphate Poisoning
| Outcome Measure | Anisodamine Group (n=32) | Atropine Group (n=32) | p-value |
|---|---|---|---|
| Time to Atropinization (hours) | 24.3 ± 4.3 | 29.2 ± 7.0 | < 0.05 |
| Hospital Stay (days) | 5.3 ± 2.5 | 6.9 ± 2.3 | < 0.05 |
Data from a study on patients who did not achieve atropinization after 12 hours of high-dose atropine.[18]
Translational Potential: this compound may offer a therapeutic option for a subset of organophosphate poisoning patients who are refractory to standard high-dose atropine therapy.[18] It appears to shorten the time to achieve clinical stability and reduce the length of hospital stay in these challenging cases.[18] A case report also suggests that the related compound anisodamine could be a potential substitute for high-dose atropine.[19][20] However, this compound is noted to be less potent than atropine.[20] Further rigorous, large-scale comparative trials are necessary to establish its efficacy and safety relative to atropine as a first-line or second-line agent.
Experimental Protocols
Preclinical Model: Middle Cerebral Artery Occlusion (MCAO) for Ischemic Stroke
A common experimental workflow to evaluate the neuroprotective effects of this compound in a preclinical setting involves the MCAO model in rodents, which mimics human ischemic stroke.[1][21][22]
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.[6][22]
-
Anesthesia: Animals are anesthetized, typically with an inhalational anesthetic like isoflurane or an injectable like pentobarbital sodium.
-
Surgical Procedure (Intraluminal Filament Model):
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A standardized monofilament (e.g., 4-0 nylon suture with a silicon-coated tip) is inserted through the ECA stump into the ICA.
-
The filament is advanced until it blocks the origin of the middle cerebral artery (MCA), inducing focal cerebral ischemia.[21]
-
For transient MCAO (tMCAO), the filament is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion. For permanent MCAO (pMCAO), it is left in place.
-
-
Drug Administration: this compound hydrobromide or vehicle (control) is administered, often intravenously or intraperitoneally, at various time points before, during, or after the ischemic insult.[6]
-
Outcome Assessment:
-
Neurological Deficit Scoring: Behavioral tests (e.g., mNSS, corner test, cylinder test) are performed at various time points post-MCAO to assess motor and sensory function.
-
Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Histology and Molecular Analysis: Brain tissue is processed for techniques like Nissl staining (to assess neuronal survival), TUNEL staining (for apoptosis), immunohistochemistry (for inflammatory markers or signaling proteins like p-Akt), and Western blotting.[6][22]
-
Conclusion
This compound demonstrates considerable translational potential, particularly as an adjunctive therapy in acute ischemic stroke, where it has been shown to improve neurological outcomes in a substantial number of patients in clinical trials. Its role in organophosphate poisoning, especially in cases resistant to atropine, also warrants further investigation. The primary barrier to its widespread adoption outside of China is the need for large-scale, multi-center RCTs that replicate the positive findings and conform to international regulatory standards. Future research should focus on direct, head-to-head comparisons with modern standard-of-care treatments and elucidation of its molecular mechanisms in diverse patient populations to fully realize its therapeutic promise.
References
- 1. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of ischaemic stroke in the acute setting: review of the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Atropine - Wikipedia [en.wikipedia.org]
- 5. jnis.bmj.com [jnis.bmj.com]
- 6. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. 5. Acute Ischemic Stroke Treatment | Canadian Stroke Best Practices [strokebestpractices.ca]
- 10. stroke.org [stroke.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 16. atlanticcanadapoisoncentre.ca [atlanticcanadapoisoncentre.ca]
- 17. droracle.ai [droracle.ai]
- 18. Efficiency of anisodamine for organophosphorus-poisoned patients when atropinization cannot be achieved with high doses of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Can anisodamine be a potential substitute for high-dose atropine in cases of organophosphate poisoning? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 22. This compound hydrobromide injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Anisodine's Safety Profile Against Other Anticholinergics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Anisodine, an anticholinergic drug used for acute circulatory shock and other conditions in China, against other commonly known anticholinergics: Atropine, Scopolamine, Homatropine, Ipratropium, and Tiotropium. The following sections present a comparative analysis of their acute toxicity, receptor binding affinity, and clinical side effect profiles, supported by experimental data and methodologies.
Acute Toxicity: LD50 Values
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The table below summarizes the available oral LD50 values for the compared anticholinergics in various animal models. It is important to note that direct comparisons between different species should be made with caution.
| Drug | Animal Model | Oral LD50 (mg/kg) | Citation |
| This compound | Rat | 2000 | [1] |
| Rabbit | 870 | [1] | |
| Mouse | 1400 | [1] | |
| Atropine | Rat | 500 | [2] |
| Mouse | 75 | [2] | |
| Scopolamine | Mouse | 1275 | |
| Homatropine | Rat | 1200 | [3] |
| Ipratropium Bromide | Rat | 1663 - 4000 | |
| Mouse | 1001 - 2010 | ||
| Tiotropium Bromide | Rat | > 2000 | |
| Mouse | > 2000 |
Muscarinic Receptor Binding Affinity
Anticholinergic drugs exert their effects by blocking muscarinic acetylcholine receptors (M1-M5). The binding affinity of a drug to these receptor subtypes determines its potency and can influence its side effect profile. The following table presents the inhibition constant (Ki) or pA2 values for each drug at the different muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Drug | M1 Receptor (Ki in nM) | M2 Receptor (Ki in nM) | M3 Receptor (Ki in nM) | M4 Receptor (Ki in nM) | M5 Receptor (Ki in nM) | Citation |
| This compound | Selective M1 antagonist (specific Ki values not found) | [4] | ||||
| Atropine | 1.27 - 2.22 | 3.24 - 4.32 | 2.21 - 4.16 | 0.77 - 2.38 | 2.84 - 3.39 | [5] |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | [6] |
| Homatropine | pA2 = 7.13 (stomach) | pA2 = 7.21 (atria force), 7.07 (atria rate) | [7][8] | |||
| Ipratropium Bromide | No selectivity (Ki values 0.5-3.6 nM across M1-M3) | [9] | ||||
| Tiotropium Bromide | High affinity (slow dissociation) | Lower affinity (rapid dissociation) | High affinity (slow dissociation) | Similar affinity to M1-M5 | [10] |
Clinical Side Effect Profile
The clinical safety of anticholinergic drugs is often limited by their side effects. The following table summarizes the incidence of common anticholinergic adverse effects as reported in clinical trials and meta-analyses. Direct comparison of frequencies across different studies should be interpreted with caution due to variations in study design, patient populations, and drug dosages.
| Side Effect | This compound | Atropine | Scopolamine | Ipratropium Bromide | Tiotropium Bromide |
| Dry Mouth | Mild, transient[11] | 6.3% - 43.1% (dose-dependent)[5] | 50% - 66.7%[1][12] | 6.1% - 14.7%[13][14] | 12.1% - 16%[13][14] |
| Blurred Vision/Photophobia | Noted[15] | 7.5% (poor near vision)[5] | Common (at least 5%)[16] | ||
| Dizziness | 2 cases in one study[17] | Common (at least 5%)[16] | |||
| Constipation | Noted[15] | More frequent than ipratropium or salmeterol[14] | More frequent than ipratropium or salmeterol[14] | ||
| Urinary Retention | Noted[15] | Less common[16] | Increased risk[14] | ||
| Tachycardia/Palpitations | Noted[15] | ||||
| Nausea/Vomiting | 2 cases in one study[17] |
A meta-analysis of this compound for acute ischemic stroke reported mild side effects like dry mouth and facial flushing, which resolved after slowing the infusion rate.[18] Other reported adverse events in some studies included nausea, vomiting, dizziness, and weakness, with no significant difference in the overall rate of adverse events compared to the control group.[17]
Experimental Protocols
Acute Oral Toxicity (LD50) Determination
The determination of LD50 values for the anticholinergic agents listed in Table 1 typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The most relevant guidelines are:
-
OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering a series of fixed dose levels to a small number of animals. The outcome for each animal (survival or death) determines the dose for the next animal. The test proceeds until a dose that causes evident toxicity but no mortality is identified, or no effects are seen at the highest dose, or mortality occurs at the lowest dose.
-
OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a sequential testing procedure using three animals of a single sex per step. Based on the mortality, the test is either stopped and the substance classified, or the next step is initiated with a higher or lower dose.[8]
-
OECD Guideline 425: Up-and-Down Procedure (UDP): This method is a computer-assisted statistical approach that uses a maximum of 5 animals. Doses are adjusted up or down based on the outcome of the previously dosed animal. This method provides a point estimate of the LD50 and confidence intervals.[16]
General Procedure Outline:
-
Animal Selection: Healthy, young adult rodents (rats or mice) of a single sex are typically used.[8]
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.[16]
-
Dose Administration: The test substance is administered orally via gavage in a single dose.[16]
-
Observation: Animals are observed for signs of toxicity and mortality for a defined period, typically 14 days.[16]
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods depending on the guideline followed.
References
- 1. droracle.ai [droracle.ai]
- 2. reviewofmm.com [reviewofmm.com]
- 3. A meta-analysis of the effects of ipratropium bromide in adults with acute asthma - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Efficacy and Adverse Effects of Atropine in Childhood Myopia: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Ipratropium (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. drugs.com [drugs.com]
- 13. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, tolerability and risk benefit analysis of tiotropium in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the side effects of this compound Hydrobromide? [synapse.patsnap.com]
- 16. 7 Scopolamine Side Effects You Should Know About - GoodRx [goodrx.com]
- 17. Frontiers | Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 18. Atropine Eye Drops for Near-Sightedness · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Anisodine
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Anisodine, a tropane alkaloid with potent anticholinergic properties, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research setting.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Hand Protection: Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use.
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield.
-
Skin and Body Protection: A lab coat or a chemical-resistant suit is recommended.
-
Respiratory Protection: In case of insufficient ventilation or when handling powders, use a suitable respirator.
Spill Management
In the event of an this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
For Small Spills:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Collection: Carefully collect the absorbed material into a suitable, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the rinsate as hazardous waste.
For Large Spills:
-
Immediate Evacuation: Evacuate the laboratory immediately.
-
Emergency Contact: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
This compound Disposal Procedure
The disposal of this compound and any materials contaminated with it must be handled as hazardous pharmaceutical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Designate a specific, clearly labeled, and sealed container for this compound waste. This container should be black, as is standard for hazardous pharmaceutical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Any materials that have come into contact with this compound, such as gloves, bench paper, and empty containers, must also be disposed of as hazardous waste.
Step 2: Packaging and Labeling
-
Ensure the hazardous waste container is securely sealed to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow all institutional and regulatory requirements for the storage of hazardous waste.
Step 4: Professional Disposal
-
Contact a licensed professional waste disposal service for the final disposal of this compound waste.
-
The recommended method of disposal is chemical incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful substances into the environment.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Quantitative Data and Hazard Classification
While specific quantitative data for this compound's disposal parameters are not available in the provided search results, the following table summarizes its key characteristics and hazard profile based on its classification as a tropane alkaloid and information on related compounds. This information underscores the necessity for treating this compound as a hazardous substance.
| Parameter | Information | Source/Inference |
| Chemical Class | Tropane Alkaloid | [1] |
| Primary Hazard | Anticholinergic Agent | [1] |
| Acute Toxicity | Likely high; related compound Anisodamine Hydrobromide is rated as "Fatal if swallowed" and "Fatal if inhaled". | Inferred from related compounds |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | Product Information |
| Disposal Classification | Hazardous Pharmaceutical Waste | Regulatory Guidelines |
| Recommended Disposal Method | High-Temperature Incineration | Best practice for hazardous pharmaceuticals |
By adhering to these procedures, research institutions can ensure the safe handling and disposal of this compound, protecting their personnel, the community, and the environment, thereby building a foundation of trust and safety in their scientific endeavors.
References
Essential Safety and Logistical Information for Handling Anisodine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE) and procedures for managing Anisodine in a laboratory setting. The following information is derived from safety data sheets and general knowledge of handling potent tropane alkaloids.
Key Safety Information
A summary of crucial safety information for this compound is provided below. This table offers a quick reference for understanding the primary hazards and recommended protective measures.
| Parameter | Details |
| Product Name | This compound |
| CAS Number | 52646-92-1 |
| Primary Hazards | The toxicological properties have not been fully investigated. As a tropane alkaloid and anticholinergic agent, it should be handled as a potent pharmacological compound. Potential effects of overexposure include dry mouth, blurred vision, dizziness, and in severe cases, delirium and cardiac arrhythmias. |
| First Aid: Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| First Aid: Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1] |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use the following personal protective equipment to minimize exposure and ensure safety.
| PPE Category | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | - Gloves: Chemical-resistant gloves that have been inspected prior to use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1]- Clothing: Fire/flame resistant and impervious clothing.[1] A lab coat or disposable gown should be worn. |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety. The following workflow outlines the key steps.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Verify that the product name and CAS number match the order.
-
Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[1] Keep it away from incompatible materials and foodstuffs.[1]
-
Preparation: All handling of this compound powder should be conducted in a chemical fume hood to avoid inhalation of dust.[2] Wear all required PPE as specified in the table above.
-
Experimental Use: Use the smallest amount of material necessary for the experiment. Avoid the formation of dust and aerosols.[1]
-
Decontamination: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[3]
-
Waste Collection: Collect all waste materials, including contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains.[1][4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Segregation:
-
Solid Waste: Includes unused this compound powder, contaminated gloves, weigh boats, and other disposable materials.
-
Liquid Waste: Includes solutions containing this compound.
-
Sharps: Includes any needles or other sharps contaminated with this compound.
Disposal Procedures:
-
Solid Waste:
-
Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Liquid Waste:
-
Collect in a sealed, leak-proof container that is clearly labeled with the contents.
-
Do not pour down the drain.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Deface the label on the empty container before disposal to prevent misuse.
-
-
Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[2] Arrange for pickup by a certified hazardous waste disposal company.
-
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
